molecular formula C7H8N4O3 B561666 7-Methyl-3-methyluric acid-d3 CAS No. 383160-11-0

7-Methyl-3-methyluric acid-d3

Cat. No.: B561666
CAS No.: 383160-11-0
M. Wt: 199.18 g/mol
InChI Key: HMLZLHKHNBLLJD-BMSJAHLVSA-N
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Description

7-Methyl-3-methyluric acid-d3, also known as this compound, is a useful research compound. Its molecular formula is C7H8N4O3 and its molecular weight is 199.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

7-methyl-3-(trideuteriomethyl)-9H-purine-2,6,8-trione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N4O3/c1-10-3-4(8-6(10)13)11(2)7(14)9-5(3)12/h1-2H3,(H,8,13)(H,9,12,14)/i2D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMLZLHKHNBLLJD-BMSJAHLVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(NC1=O)N(C(=O)NC2=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])N1C2=C(C(=O)NC1=O)N(C(=O)N2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70849584
Record name 7-Methyl-3-(~2~H_3_)methyl-7,9-dihydro-1H-purine-2,6,8(3H)-trione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70849584
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

383160-11-0
Record name 7-Methyl-3-(~2~H_3_)methyl-7,9-dihydro-1H-purine-2,6,8(3H)-trione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70849584
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

7-Methyl-3-methyluric acid-d3: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

7-Methyl-3-methyluric acid-d3 is the deuterium-labeled form of 7-Methyl-3-methyluric acid, a metabolite of caffeine (B1668208).[1] This isotopically labeled compound serves as a crucial tool in analytical chemistry, particularly in pharmacokinetic and metabolic studies of caffeine and related compounds. Its primary application is as an internal standard in quantitative analyses using mass spectrometry (MS) techniques, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1] The incorporation of three deuterium (B1214612) atoms (d3) results in a precise mass shift, allowing for clear differentiation from its endogenous, non-labeled counterpart while maintaining nearly identical chemical and physical properties. This ensures accurate and reliable quantification in complex biological matrices.

Physicochemical Properties

The physicochemical properties of this compound are essential for its application as an internal standard. While specific experimental data for the deuterated form is often found in certificates of analysis from suppliers, the properties are very similar to its non-deuterated analog, 7-Methyl-3-methyluric acid.

Table 1: Physicochemical Data of this compound and related compounds.

PropertyThis compound7-Methyluric Acid
CAS Number 383160-11-0[2][3][4]612-37-3[5][6]
Molecular Formula C₇H₅D₃N₄O₃[1][4]C₆H₆N₄O₃[5][6]
Molecular Weight 199.18 g/mol [1][3][4]182.1 g/mol [5][6]
Appearance Crystalline solid[6]Crystalline solid[6]
Purity Typically ≥98%≥98%[6]
Solubility Soluble in DMSO and dimethylformamide.[6] Sparingly soluble in aqueous buffers.[6]Soluble in organic solvents like DMSO (approx. 20 mg/ml) and dimethylformamide (approx. 5 mg/ml).[6] Sparingly soluble in aqueous buffers.[6] For aqueous solutions, it is recommended to first dissolve in DMSO and then dilute with an aqueous buffer.[6]
Storage Recommended storage at -20°C.[6]-20°C[6]
Stability ≥ 4 years under proper storage conditions.[6]≥ 4 years[6]
UV/Vis. (λmax) Not specified232, 287 nm[5][6]

Primary Use: Internal Standard in Mass Spectrometry

The fundamental role of this compound is to serve as an internal standard (IS) in quantitative analytical methods. The use of a stable isotope-labeled IS is considered the gold standard in mass spectrometry-based quantification because it compensates for variations that can occur during sample preparation, chromatography, and ionization.[7]

Experimental Protocol: Quantification of Caffeine Metabolites in Human Plasma using LC-MS/MS

This protocol outlines a general procedure for the quantification of caffeine and its metabolites, including 7-methyluric acid, in human plasma using this compound as an internal standard.

1. Sample Preparation:

  • Protein Precipitation: To a 100 µL aliquot of human plasma, add 300 µL of a protein precipitation solution (e.g., acetonitrile (B52724) or methanol) containing the internal standard, this compound, at a known concentration.

  • Vortexing and Centrifugation: Vortex the mixture vigorously for 1 minute to ensure thorough mixing and complete protein precipitation. Centrifuge the samples at a high speed (e.g., 10,000 x g) for 10 minutes to pellet the precipitated proteins.

  • Supernatant Collection: Carefully collect the supernatant, which contains the analytes and the internal standard, and transfer it to a clean vial for LC-MS/MS analysis.

2. Liquid Chromatography (LC) Conditions:

  • Column: A C18 reverse-phase column is commonly used for the separation of caffeine and its metabolites.

  • Mobile Phase: A gradient elution with a mobile phase consisting of two solvents is typically employed. For example, Solvent A: 0.1% formic acid in water, and Solvent B: 0.1% formic acid in acetonitrile.

  • Flow Rate: A typical flow rate is between 0.2 and 0.5 mL/min.

  • Injection Volume: The injection volume is usually in the range of 5-20 µL.

3. Mass Spectrometry (MS) Conditions:

  • Ionization Source: Electrospray ionization (ESI) in positive ion mode is generally used for the detection of caffeine and its metabolites.

  • Detection Mode: Multiple Reaction Monitoring (MRM) is the preferred mode for quantification. This involves selecting a specific precursor ion for each analyte and a corresponding product ion.

  • MRM Transitions: The specific m/z transitions for the analyte (7-methyluric acid) and the internal standard (this compound) need to be optimized on the specific mass spectrometer being used.

    • 7-methyluric acid: The precursor ion [M+H]⁺ will be m/z 183.1. The product ion will be a specific fragment, for example, m/z 140.1.

    • This compound: The precursor ion [M+H]⁺ will be m/z 186.1 (due to the three deuterium atoms). The product ion will be a corresponding fragment, for example, m/z 143.1.

4. Quantification:

  • A calibration curve is constructed by analyzing a series of calibration standards with known concentrations of the analyte (7-methyluric acid) and a constant concentration of the internal standard (this compound).

  • The peak area ratio of the analyte to the internal standard is plotted against the concentration of the analyte.

  • The concentration of the analyte in the unknown samples is then determined by interpolating their peak area ratios from the calibration curve.

Caffeine Metabolism and the Role of 7-Methyluric Acid

Caffeine is extensively metabolized in the liver, primarily by the cytochrome P450 enzyme CYP1A2. The metabolic pathways are complex, leading to the formation of numerous metabolites that are excreted in the urine. 7-Methyluric acid is one of the key downstream metabolites. Understanding this pathway is crucial for interpreting data from metabolic studies.

caffeine_metabolism cluster_primary Primary Demethylation Caffeine Caffeine Paraxanthine Paraxanthine Caffeine->Paraxanthine ~80% (CYP1A2) Theobromine Theobromine Caffeine->Theobromine ~10% (CYP1A2) Theophylline Theophylline Caffeine->Theophylline ~5% (CYP1A2) 7-Methylxanthine 7-Methylxanthine Paraxanthine->7-Methylxanthine 1-Methyluric_acid 1-Methyluric_acid Paraxanthine->1-Methyluric_acid 1-Methylxanthine 1-Methylxanthine Paraxanthine->1-Methylxanthine 5-Acetylamino-6-amino-3-methyluracil 5-Acetylamino-6-amino-3-methyluracil Paraxanthine->5-Acetylamino-6-amino-3-methyluracil Dimethylxanthines Dimethylxanthines 7-Methyluric_acid 7-Methyluric_acid 7-Methylxanthine->7-Methyluric_acid Xanthine Oxidase

Simplified metabolic pathway of caffeine.

Experimental Workflow for Quantification

The following diagram illustrates a typical workflow for the quantification of a caffeine metabolite using a deuterated internal standard.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing Plasma_Sample Plasma Sample Collection Spiking Spike with This compound (IS) Plasma_Sample->Spiking Protein_Precipitation Protein Precipitation (e.g., Acetonitrile) Spiking->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant_Transfer Supernatant Transfer Centrifugation->Supernatant_Transfer LC_Separation Liquid Chromatography (C18 Column) Supernatant_Transfer->LC_Separation MS_Detection Mass Spectrometry (ESI+, MRM) LC_Separation->MS_Detection Peak_Integration Peak Area Integration (Analyte & IS) MS_Detection->Peak_Integration Calibration_Curve Calibration Curve Generation Peak_Integration->Calibration_Curve Concentration_Calculation Concentration Calculation Calibration_Curve->Concentration_Calculation

Workflow for metabolite quantification.

Conclusion

This compound is an indispensable tool for researchers in the fields of pharmacology, toxicology, and clinical chemistry. Its use as an internal standard in LC-MS/MS methods ensures the high accuracy and precision required for the reliable quantification of caffeine metabolites in biological samples. The detailed understanding of its properties and the application of robust analytical protocols, as outlined in this guide, are essential for generating high-quality data in studies investigating caffeine metabolism and its physiological effects.

References

7-Methyl-3-methyluric acid-d3 chemical structure and properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical structure, properties, and applications of 7-Methyl-3-methyluric acid-d3, a key analytical standard in metabolic research and drug development.

Chemical Structure and Properties

This compound is the deuterated form of 7-Methyl-3-methyluric acid, a metabolite of caffeine (B1668208). The deuterium (B1214612) labeling makes it an ideal internal standard for quantitative analysis using mass spectrometry-based methods.

Chemical Structure:

  • IUPAC Name: 7-methyl-3-(trideuteriomethyl)-3,7-dihydro-1H-purine-2,6,8-trione

  • Synonyms: 3,7-Dimethyluric Acid-d3, Ba 2754-d3[1]

The structure consists of a purine (B94841) core with methyl groups at the 7 and deuterated methyl at the 3 positions.

Physicochemical Properties:

A summary of the key quantitative data for this compound is presented in the table below for easy reference and comparison.

PropertyValueSource
Molecular Formula C₇H₅D₃N₄O₃[1][2][3][4][5]
Molecular Weight 199.18 g/mol [1][2][3][4][5]
CAS Number 383160-11-0[1][2][3][4][5]
Appearance White Solid[1][6]
Melting Point >300°C[6]
Solubility Soluble in Ammonium Hydroxide, DMSO, and Water.[6]
Storage Temperature -20°C[5]

Role in Metabolic Pathways

7-Methyl-3-methyluric acid is a downstream metabolite in the complex caffeine metabolism pathway. Caffeine (1,3,7-trimethylxanthine) is primarily metabolized in the liver by cytochrome P450 enzymes, particularly CYP1A2.[2][7] This process involves a series of demethylation and oxidation reactions. The major initial step is the conversion of caffeine to paraxanthine (B195701) (1,7-dimethylxanthine), theobromine (B1682246) (3,7-dimethylxanthine), and theophylline (B1681296) (1,3-dimethylxanthine).[2][7] These primary metabolites are further metabolized to various methylxanthines and methyluric acids, including 7-Methyl-3-methyluric acid.

The following diagram illustrates the simplified metabolic pathway leading to the formation of 7-Methyl-3-methyluric acid.

caffeine_metabolism cluster_downstream Further Metabolism Caffeine Caffeine (1,3,7-Trimethylxanthine) Paraxanthine Paraxanthine (1,7-Dimethylxanthine) Caffeine->Paraxanthine CYP1A2 (major) Theobromine Theobromine (3,7-Dimethylxanthine) Caffeine->Theobromine CYP1A2 Theophylline Theophylline (1,3-Dimethylxanthine) Caffeine->Theophylline CYP1A2 Metabolite_7MU 7-Methyluric Acid Theobromine->Metabolite_7MU Metabolite_3MU 3-Methyluric Acid Theobromine->Metabolite_3MU Metabolite_1MU 1-Methyluric Acid Theophylline->Metabolite_1MU Metabolite_DMU 1,3-Dimethyluric Acid Theophylline->Metabolite_DMU Metabolite_7M3MU 7-Methyl-3-methyluric acid Metabolite_7MU->Metabolite_7M3MU Metabolite_3MU->Metabolite_7M3MU

Caption: Simplified Caffeine Metabolic Pathway.

Experimental Protocols: Application as an Internal Standard

Due to its structural similarity to caffeine and its metabolites and its distinct mass, this compound is an excellent internal standard for their quantification in biological matrices by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Objective: To quantify caffeine and its major metabolites in human urine using LC-MS/MS with this compound as an internal standard.

Methodology:

  • Sample Preparation:

    • Thaw frozen urine samples and vortex to ensure homogeneity.

    • To 100 µL of urine, add 25 µL of a working solution of this compound (concentration to be optimized based on expected analyte levels).

    • Precipitate proteins by adding 300 µL of acetonitrile.

    • Vortex for 1 minute, then centrifuge at 10,000 x g for 10 minutes.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the residue in 100 µL of the initial mobile phase.

  • LC-MS/MS Analysis:

    • Liquid Chromatography (LC):

      • Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

      • Mobile Phase A: 0.1% formic acid in water.

      • Mobile Phase B: 0.1% formic acid in acetonitrile.

      • Gradient Elution: A linear gradient from 5% to 95% Mobile Phase B over 5 minutes, followed by a 2-minute re-equilibration at 5% B.

      • Flow Rate: 0.3 mL/min.

      • Injection Volume: 5 µL.

    • Tandem Mass Spectrometry (MS/MS):

      • Ionization Mode: Positive Electrospray Ionization (ESI+).

      • Detection Mode: Multiple Reaction Monitoring (MRM).

      • MRM Transitions: Specific precursor-to-product ion transitions for each analyte and the internal standard need to be determined and optimized.

Data Analysis:

  • The concentration of each analyte is determined by calculating the ratio of its peak area to the peak area of the internal standard (this compound).

  • A calibration curve is constructed using known concentrations of the analytes spiked into a blank matrix.

Workflow Diagram:

experimental_workflow start Urine Sample add_is Add this compound (Internal Standard) start->add_is protein_precip Protein Precipitation (Acetonitrile) add_is->protein_precip centrifuge Centrifugation protein_precip->centrifuge evaporate Evaporation to Dryness centrifuge->evaporate reconstitute Reconstitution evaporate->reconstitute lcms LC-MS/MS Analysis reconstitute->lcms data_analysis Data Analysis (Peak Area Ratio) lcms->data_analysis

Caption: LC-MS/MS Sample Preparation Workflow.

Conclusion

This compound is an indispensable tool for researchers in pharmacology, toxicology, and clinical chemistry. Its well-defined chemical properties and its role as a stable, isotopically labeled internal standard enable accurate and precise quantification of caffeine and its metabolites. The methodologies outlined in this guide provide a solid foundation for its application in various research and development settings.

References

An In-depth Technical Guide to the Synthesis and Purification of 7-Methyl-3-methyluric acid-d3

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a detailed overview of a plausible synthetic route and purification strategy for 7-Methyl-3-methyluric acid-d3, a deuterated isotopologue of a caffeine (B1668208) metabolite. This document is intended for researchers, scientists, and professionals in the field of drug development and metabolic studies who require a stable, isotopically labeled internal standard for analytical applications.

Introduction

7-Methyl-3-methyluric acid is a metabolite of caffeine and theophylline. Its deuterated analog, this compound, serves as an invaluable internal standard for pharmacokinetic and metabolic studies, typically analyzed by mass spectrometry. The incorporation of a deuterium-labeled methyl group allows for precise quantification by providing a distinct mass shift without significantly altering the chemical properties of the molecule. This guide outlines a feasible multi-step synthesis and a robust purification protocol to obtain high-purity this compound.

Proposed Synthesis Pathway

The synthesis of this compound can be envisioned through a sequential methylation and deuteromethylation of a suitable starting material, such as uric acid. The proposed pathway involves the protection of specific nitrogen atoms, followed by the introduction of the methyl and deuteromethyl groups at the desired positions.

A potential synthetic approach could start from 7-methylxanthine (B127787), which is commercially available. This would be followed by the introduction of the deuterated methyl group at the N3 position.

Reaction Scheme:

Step 1: Synthesis of 7-Methylxanthine (if not commercially available) from Uric Acid. This can be achieved through selective methylation.

Step 2: Deuteromethylation of 7-Methylxanthine. The key step involves the reaction of 7-methylxanthine with a deuterated methylating agent to introduce the CD3 group at the N3 position.

Experimental Protocols

Synthesis of this compound

Materials:

  • 7-Methylxanthine

  • Deuterated methyl iodide (CD3I)

  • Potassium carbonate (K2CO3)

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate (B1210297)

  • Hexane

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (B78521) (NaOH)

  • Deionized water

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, dissolve 7-methylxanthine (1 equivalent) in anhydrous N,N-dimethylformamide (DMF).

  • Base Addition: Add anhydrous potassium carbonate (1.5 equivalents) to the solution.

  • Deuteromethylation: Slowly add deuterated methyl iodide (CD3I) (1.2 equivalents) to the reaction mixture at room temperature.

  • Reaction: Heat the mixture to 60-70°C and stir under a nitrogen atmosphere for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Quench the reaction by the slow addition of deionized water.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Washing: Wash the combined organic layers with brine solution.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Purification of this compound

The crude product is purified by a combination of column chromatography and recrystallization to achieve high purity.

3.2.1. Column Chromatography:

  • Stationary Phase: Silica (B1680970) gel (230-400 mesh).

  • Mobile Phase: A gradient of methanol (B129727) in dichloromethane (B109758) (e.g., 0% to 5% methanol).

  • Procedure:

    • Prepare a silica gel column in the chosen mobile phase.

    • Dissolve the crude product in a minimal amount of the mobile phase and load it onto the column.

    • Elute the column with the mobile phase gradient, collecting fractions.

    • Monitor the fractions by TLC to identify those containing the desired product.

    • Combine the pure fractions and evaporate the solvent.

3.2.2. Recrystallization:

  • Solvent System: A mixture of ethanol (B145695) and water is a plausible choice for recrystallization.

  • Procedure:

    • Dissolve the product from the column chromatography in a minimal amount of hot ethanol.

    • Slowly add hot deionized water dropwise until the solution becomes slightly turbid.

    • Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

    • Allow the solution to cool slowly to room temperature, then place it in an ice bath to facilitate crystal formation.

    • Collect the crystals by vacuum filtration.

    • Wash the crystals with a small amount of cold ethanol-water mixture.

    • Dry the purified crystals under vacuum.

Data Presentation

The following table summarizes representative quantitative data for the synthesis and purification of this compound. Please note that these are example values and actual results may vary.

ParameterValue
Synthesis
Starting Material (7-Methylxanthine)1.0 g
Deuterated Methyl Iodide0.95 g
Potassium Carbonate1.2 g
Reaction Temperature65 °C
Reaction Time5 hours
Crude Yield~85%
Purification
Purity after Column Chromatography>95%
Purity after Recrystallization>99%
Final Yield~60%

Visualization of Experimental Workflow

The following diagram illustrates the overall workflow for the synthesis and purification of this compound.

Synthesis_Purification_Workflow cluster_synthesis Synthesis cluster_purification Purification start Start: 7-Methylxanthine reaction Deuteromethylation (CD3I, K2CO3, DMF) start->reaction workup Aqueous Work-up & Extraction reaction->workup crude_product Crude Product workup->crude_product column_chromatography Column Chromatography (Silica Gel) crude_product->column_chromatography recrystallization Recrystallization (Ethanol/Water) column_chromatography->recrystallization pure_product Pure 7-Methyl-3-methyluric acid-d3 (>99%) recrystallization->pure_product

The Role of 7-Methyl-3-methyluric acid-d3 in Advancing Caffeine Metabolism Research: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the pivotal role of the stable isotope-labeled internal standard, 7-Methyl-3-methyluric acid-d3, in the precise quantitative analysis of caffeine (B1668208) metabolites. As research into caffeine's complex metabolic pathways and its influence on human health continues to expand, the need for highly accurate and reliable analytical methodologies is paramount. This document provides a comprehensive overview of the underlying principles, detailed experimental protocols, and critical data essential for employing deuterated standards in caffeine metabolism research, with a specific focus on the utility of this compound.

Introduction: The Significance of Stable Isotope-Labeled Internal Standards in Caffeine Metabolism Studies

Caffeine, a ubiquitous psychoactive compound, undergoes extensive metabolism in the liver, primarily by the cytochrome P450 1A2 (CYP1A2) enzyme. This process generates a diverse array of metabolites, including paraxanthine, theobromine, and theophylline, which are further metabolized into various methylxanthines and methyluric acids. The study of these metabolic profiles provides crucial insights into individual variations in drug metabolism, enzyme activity, and the potential for drug-drug interactions.

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for the quantification of caffeine and its metabolites in biological matrices due to its high sensitivity and selectivity. However, the accuracy of LC-MS/MS analysis can be compromised by matrix effects, variations in ionization efficiency, and sample loss during preparation. To mitigate these challenges, the use of stable isotope-labeled internal standards is indispensable.

Deuterated internal standards, such as this compound, are ideal for this purpose. These compounds are chemically identical to the analyte of interest but have a higher molecular weight due to the substitution of hydrogen atoms with deuterium. This subtle mass difference allows the mass spectrometer to distinguish between the analyte and the internal standard, while their similar physicochemical properties ensure they behave almost identically during sample extraction, chromatography, and ionization. This co-elution and co-ionization behavior enables the internal standard to effectively normalize for any analytical variability, leading to highly accurate and precise quantification.

This compound: A Key Tool for Metabolite Quantification

7-Methyl-3-methyluric acid is a downstream metabolite in the caffeine metabolic cascade. Its deuterated analog, this compound, serves as an invaluable internal standard for its quantification and that of other related methyluric acids.

Chemical Properties of this compound:

PropertyValue
Chemical Name 7-Methyl-3-(methyl-d3)-7, 9-dihydro-1H-purine-2, 6, 8(3H)-trione
CAS Number 383160-11-0
Molecular Formula C₇H₅D₃N₄O₃
Molecular Weight 199.18 g/mol

The primary application of this compound is as an internal standard in isotope dilution mass spectrometry assays. By adding a known amount of the deuterated standard to a biological sample, researchers can accurately determine the concentration of the endogenous (non-deuterated) 7-methyl-3-methyluric acid by measuring the ratio of the two compounds.

Experimental Protocols for the Analysis of Caffeine Metabolites

While specific protocols utilizing this compound are not extensively published, a representative LC-MS/MS methodology can be adapted from established procedures for other caffeine metabolites using analogous deuterated standards. The following protocol provides a detailed framework for the analysis of caffeine and its key metabolites in human urine.

Sample Preparation: Dilute-and-Shoot Approach

For urine samples, a simple "dilute-and-shoot" method is often sufficient and offers high throughput.

  • Thaw frozen urine samples at room temperature and vortex to ensure homogeneity.

  • To a 1.5 mL microcentrifuge tube, add 900 µL of a solution of 0.1% formic acid in water.

  • Add 100 µL of the urine sample to the tube.

  • Add a known concentration of the internal standard mixture, including this compound. The final concentration of the internal standard should be optimized based on the expected analyte concentration range.

  • Vortex the mixture for 30 seconds.

  • Centrifuge the sample at 14,000 x g for 10 minutes to pellet any particulate matter.

  • Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

Liquid Chromatography

Column: A reversed-phase C18 column (e.g., 50 mm x 2.1 mm, 1.8 µm particle size) is suitable for separating the polar caffeine metabolites.

Mobile Phase:

  • A: 0.1% Formic acid in water

  • B: 0.1% Formic acid in methanol

Gradient Elution:

Time (min)% B
0.05
1.05
5.050
5.195
6.095
6.15
8.05

Flow Rate: 0.4 mL/min Injection Volume: 5 µL Column Temperature: 40 °C

Mass Spectrometry

Ionization Mode: Electrospray Ionization (ESI) in positive mode is generally suitable for the analysis of methylxanthines and methyluric acids.

Detection Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. Specific precursor-to-product ion transitions are monitored for each analyte and its corresponding internal standard.

Quantitative Data and MRM Transitions

The following tables summarize key quantitative data for caffeine and its major metabolites, which are essential for setting up an LC-MS/MS method.

Table 1: Molecular Weights and Retention Times of Caffeine and its Metabolites

CompoundAbbreviationMolecular FormulaMolecular Weight ( g/mol )Typical Retention Time (min)
CaffeineCAFC₈H₁₀N₄O₂194.194.5
ParaxanthinePXC₇H₈N₄O₂180.173.8
TheobromineTBC₇H₈N₄O₂180.173.2
TheophyllineTPC₇H₈N₄O₂180.173.5
1-Methylxanthine1XC₆H₆N₄O₂166.142.8
3-Methylxanthine3XC₆H₆N₄O₂166.142.9
7-Methylxanthine7XC₆H₆N₄O₂166.142.7
1-Methyluric acid1UC₆H₆N₄O₃182.142.2
3-Methyluric acid3UC₆H₆N₄O₃182.142.3
7-Methyluric acid7UC₆H₆N₄O₃182.142.1
1,3-Dimethyluric acid13UC₇H₈N₄O₃196.163.0
1,7-Dimethyluric acid17UC₇H₈N₄O₃196.163.1
3,7-Dimethyluric acid37UC₇H₈N₄O₃196.162.9
1,3,7-Trimethyluric acid137UC₈H₁₀N₄O₃210.194.0
5-acetylamino-6-formylamino-3-methyluracilAFMUC₈H₁₀N₄O₄226.192.5
5-acetylamino-6-amino-3-methyluracilAAMUC₇H₁₀N₄O₃198.182.0

Retention times are approximate and will vary depending on the specific chromatographic conditions.

Table 2: Representative MRM Transitions and Mass Spectrometer Settings

AnalytePrecursor Ion (m/z)Product Ion (m/z)Declustering Potential (V)Collision Energy (eV)
Caffeine195.1138.16035
Paraxanthine181.1124.15530
Theobromine181.1138.15528
Theophylline181.1124.15530
1-Methylxanthine167.1110.05025
7-Methyluric acid183.1140.05025
This compound (IS) 202.2 153.1 50 28
1,7-Dimethyluric acid197.1140.15530

These values are illustrative and require optimization for the specific instrument used. The MRM transition for this compound is predicted based on its structure and typical fragmentation patterns.

Visualizing Caffeine Metabolism and Analytical Workflows

Caffeine Metabolic Pathway

The metabolism of caffeine is a multi-step process involving several key enzymes. The major pathway begins with the demethylation of caffeine to its three primary dimethylxanthine metabolites.

Caffeine_Metabolism Caffeine Caffeine (1,3,7-Trimethylxanthine) Paraxanthine Paraxanthine (1,7-Dimethylxanthine) Caffeine->Paraxanthine CYP1A2 (~84%) Theobromine Theobromine (3,7-Dimethylxanthine) Caffeine->Theobromine CYP1A2 (~12%) Theophylline Theophylline (1,3-Dimethylxanthine) Caffeine->Theophylline CYP1A2 (~4%) Methylxanthines Further Methylxanthines Paraxanthine->Methylxanthines Theobromine->Methylxanthines Theophylline->Methylxanthines Methyluric_Acids Methyluric Acids (e.g., 7-Methyl-3-methyluric acid) Methylxanthines->Methyluric_Acids Xanthine Oxidase

A simplified diagram of the major caffeine metabolic pathways.
Experimental Workflow for LC-MS/MS Analysis

The analytical workflow for quantifying caffeine metabolites using a deuterated internal standard involves several key steps from sample collection to data analysis.

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample_Collection Biological Sample Collection (e.g., Urine, Plasma) Add_IS Addition of This compound (IS) Sample_Collection->Add_IS Extraction Sample Extraction/ Cleanup (e.g., Dilution) Add_IS->Extraction LC_Separation Chromatographic Separation (Reversed-Phase HPLC) Extraction->LC_Separation MS_Detection Mass Spectrometric Detection (ESI-MS/MS, MRM) LC_Separation->MS_Detection Peak_Integration Peak Integration of Analyte and IS MS_Detection->Peak_Integration Ratio_Calculation Ratio Calculation (Analyte/IS) Peak_Integration->Ratio_Calculation Quantification Quantification using Calibration Curve Ratio_Calculation->Quantification

A general workflow for the quantification of caffeine metabolites.

Conclusion

The use of this compound as an internal standard is a critical component of robust and reliable analytical methods for caffeine metabolism research. Its ability to mimic the behavior of the endogenous analyte throughout the analytical process ensures the highest level of accuracy and precision in quantification. This technical guide provides researchers, scientists, and drug development professionals with the foundational knowledge and a practical framework for incorporating this and other deuterated standards into their LC-MS/MS workflows. As the field continues to investigate the intricate details of caffeine's effects on human physiology, the application of such rigorous analytical techniques will be essential for generating high-quality, reproducible data.

The Gold Standard: A Technical Guide to Deuterated Internal Standards in Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of quantitative analysis by mass spectrometry, particularly within the realms of pharmaceutical development, clinical research, and bioanalysis, the pursuit of accuracy and precision is paramount. The inherent complexity of biological matrices presents a significant challenge, often leading to variability in sample preparation, chromatographic behavior, and ionization efficiency. To mitigate these variables and ensure the reliability of quantitative data, the use of an appropriate internal standard is not just recommended; it is a critical component of a robust analytical method. Among the various types of internal standards, deuterated stable isotope-labeled internal standards (SIL-IS) have unequivocally emerged as the gold standard.[1][2]

This in-depth technical guide provides a comprehensive overview of the core principles, practical applications, and significant advantages of employing deuterated internal standards. It is designed to equip researchers, scientists, and drug development professionals with the knowledge to effectively implement these powerful tools, thereby enhancing the accuracy, precision, and robustness of their quantitative assays.

The Principle of Isotope Dilution Mass Spectrometry with Deuterated Standards

Isotope Dilution Mass Spectrometry (IDMS) is a powerful analytical technique for the precise quantification of compounds.[1] The methodology involves the addition of a known quantity of an isotopically enriched version of the analyte—the deuterated internal standard—to the sample at the earliest possible stage of the analytical workflow.[1] This "spiked" sample is then subjected to the entire sample preparation and analysis process.

A deuterated internal standard is a version of the analyte of interest where one or more hydrogen atoms have been replaced by deuterium (B1214612) (²H), a stable isotope of hydrogen.[3] This substitution results in a molecule that is chemically and physically almost identical to the analyte.[3] Consequently, the deuterated standard exhibits nearly the same behavior during sample extraction, chromatography, and ionization.[2] However, due to the mass difference between hydrogen and deuterium, the deuterated standard has a higher mass-to-charge ratio (m/z) and can be distinguished from the analyte by the mass spectrometer.[3]

By measuring the ratio of the analyte's signal to the known concentration of the deuterated internal standard's signal, variations that occur during the analytical process can be effectively normalized.[4] This includes compensation for sample loss during preparation, fluctuations in injection volume, and matrix effects such as ion suppression or enhancement.[5]

Advantages of Utilizing Deuterated Internal Standards

The adoption of deuterated internal standards in quantitative mass spectrometry offers a multitude of advantages that contribute to the generation of high-quality, defensible data.

  • Correction for Matrix Effects: Biological matrices are complex mixtures of endogenous compounds that can interfere with the ionization of the target analyte in the mass spectrometer's ion source, leading to ion suppression or enhancement.[6] Since a deuterated internal standard co-elutes with the analyte and possesses nearly identical physicochemical properties, it experiences the same matrix effects.[1] This allows for accurate correction of these effects, a feat not always achievable with structural analog internal standards.[7]

  • Improved Accuracy and Precision: By compensating for various sources of analytical variability, deuterated standards significantly enhance the accuracy and precision of quantitative measurements.[4][6] This is crucial for regulatory submissions and for making informed decisions in drug development.[8]

  • Increased Method Robustness: Bioanalytical methods employing deuterated internal standards are generally more robust and less susceptible to variations in experimental conditions.[1] This leads to higher sample throughput and a reduction in the rate of failed analytical runs.[2]

  • Regulatory Acceptance: Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) advocate for the use of stable isotope-labeled internal standards in bioanalytical method validation.[6][8]

Quantitative Data on Performance Improvement

The superior performance of deuterated internal standards compared to other types of internal standards, such as structural analogs, is well-documented. The following tables summarize quantitative data from various studies, highlighting the improvements in accuracy and precision.

ParameterWith Deuterated Internal StandardWith Analog Internal StandardReference
Mean Bias (%) 100.396.8[4]
Precision (%RSD) < 8.5Potentially > 15%[1]

Table 1: Comparison of Accuracy and Precision with Deuterated vs. Analog Internal Standards. This table illustrates the improved accuracy (mean bias closer to 100%) and precision when using a deuterated internal standard compared to a structural analog.

QC LevelIntra-day Precision (%RSD)Intra-day Accuracy (%)Inter-day Precision (%RSD)Inter-day Accuracy (%)Reference
Low 5.798.75.9598.0[1]
Medium 6.296.37.299.2[1]
High 7.797.58.5100.4[1]

Table 2: Intra- and Inter-day Precision and Accuracy for the Bioanalytical Method of Venetoclax Using a Deuterated Internal Standard. This table showcases the excellent precision and accuracy achieved in a validated bioanalytical method using a deuterated internal standard, with all values falling well within the acceptance criteria of regulatory agencies.[1]

Experimental Protocols

The successful implementation of deuterated internal standards relies on well-defined and validated experimental protocols. The following sections provide detailed methodologies for key experiments in a typical bioanalytical workflow.

Protocol 1: Protein Precipitation (PPT)

Protein precipitation is a rapid and widely used method for the removal of proteins from biological samples like plasma or serum.[1]

Objective: To efficiently remove proteins from a biological matrix to prevent interference and column clogging.

Materials:

  • Biological sample (e.g., human plasma)

  • Deuterated internal standard working solution

  • Precipitation solvent (e.g., ice-cold acetonitrile (B52724) or methanol)

  • Microcentrifuge tubes

  • Vortex mixer

  • Centrifuge

Procedure:

  • Sample Aliquoting: In a clean microcentrifuge tube, aliquot 100 µL of the biological sample.[1]

  • Internal Standard Spiking: Add a small, precise volume (e.g., 10-25 µL) of the deuterated internal standard working solution at a known concentration.[1]

  • Vortexing: Briefly vortex the sample to ensure thorough mixing of the sample and the internal standard.[1]

  • Addition of Precipitation Solvent: Add 3 to 5 volumes (e.g., 300-500 µL) of the cold precipitation solvent to the sample.[1]

  • Vigorous Vortexing: Vortex the mixture vigorously for approximately 1 minute to ensure complete protein precipitation.[1]

  • Centrifugation: Centrifuge the tubes at a high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.[1]

  • Supernatant Transfer: Carefully transfer the supernatant, which contains the analyte and the deuterated internal standard, to a clean tube or an HPLC vial for LC-MS analysis.[1]

Protocol 2: Solid-Phase Extraction (SPE)

Solid-phase extraction is a more selective sample preparation technique that can provide cleaner extracts compared to protein precipitation.[9]

Objective: To selectively extract the analyte and internal standard from a complex matrix, removing interfering substances.

Materials:

  • Biological sample (e.g., human plasma)

  • Deuterated internal standard working solution

  • SPE cartridge (e.g., mixed-mode cation exchange)

  • Conditioning solvent (e.g., methanol)

  • Equilibration solvent (e.g., deionized water)

  • Wash solvent (e.g., 5% methanol (B129727) in water)

  • Elution solvent (e.g., methanol or acetonitrile)

  • Nitrogen evaporator

  • Reconstitution solvent

Procedure:

  • Sample Pre-treatment: Thaw the biological sample and centrifuge to remove any particulates. To 500 µL of plasma, add 50 µL of the deuterated internal standard working solution and vortex. Add 500 µL of 4% phosphoric acid in water and vortex.

  • SPE Cartridge Conditioning: Condition the SPE cartridge by passing 1 mL of methanol through it.[9]

  • SPE Cartridge Equilibration: Equilibrate the cartridge by passing 1 mL of deionized water through it.[9]

  • Sample Loading: Load the pre-treated sample onto the conditioned and equilibrated SPE cartridge at a slow, steady flow rate.[9]

  • Washing: Wash the cartridge with 1 mL of a weak solvent (e.g., 5% methanol in water) to remove salts and other polar interferences.[9]

  • Elution: Elute the analyte and deuterated internal standard from the cartridge with 1 mL of the elution solvent.[9]

  • Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C.[9]

  • Reconstitution: Reconstitute the dried residue in a specific volume (e.g., 100 µL) of a solvent compatible with the LC-MS system.[9]

Mandatory Visualizations

To further elucidate the concepts and workflows discussed, the following diagrams have been generated using the Graphviz DOT language.

G cluster_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_data Data Processing Sample Biological Sample Spike Spike with Deuterated IS Sample->Spike Extract Extraction (PPT or SPE) Spike->Extract LC LC Separation Extract->LC MS MS Detection LC->MS Integrate Peak Integration MS->Integrate Ratio Calculate Analyte/IS Ratio Integrate->Ratio Quantify Quantification Ratio->Quantify Result Result Quantify->Result Final Concentration

Caption: A typical bioanalytical workflow using a deuterated internal standard.

G cluster_without_is Without Deuterated Internal Standard cluster_with_is With Deuterated Internal Standard Analyte1 Analyte Signal Matrix1 Matrix Effect (Suppression) Analyte1->Matrix1 Result1 Inaccurate Quantification Matrix1->Result1 Analyte2 Analyte Signal Matrix2 Matrix Effect (Suppression) Analyte2->Matrix2 Ratio Analyte/IS Ratio IS2 Deuterated IS Signal IS2->Matrix2 Matrix2->Ratio Both signals suppressed equally Result2 Accurate Quantification Ratio->Result2

Caption: Mitigation of matrix effects with a co-eluting deuterated IS.

Caption: Decision pathway for internal standard selection.

Synthesis of Deuterated Internal Standards

While many common deuterated standards are commercially available, custom synthesis is often necessary for novel drug candidates. The primary goal of synthesis is to introduce deuterium atoms into stable, non-exchangeable positions within the molecule.

Several methods are employed for the synthesis of deuterated compounds:

  • Catalytic Hydrogen Isotope Exchange (HIE): This is an efficient method for introducing deuterium into organic molecules.[10] Transition metal catalysts, such as iridium, palladium, or rhodium, are used to facilitate the exchange of C-H bonds with deuterium from a deuterium source like deuterium gas (D₂) or deuterated water (D₂O).[11][12]

  • Reduction of Precursors: Deuterium can be introduced by reducing functional groups with deuterated reagents. For example, the reduction of a ketone or an ester with a deuterium-donating agent like sodium borodeuteride (NaBD₄) or lithium aluminum deuteride (B1239839) (LiAlD₄).

  • Photoredox Catalysis: This modern synthetic method utilizes visible light and a photocatalyst to generate radical intermediates that can be trapped by a deuterium source, enabling site-selective deuteration.[11][13]

The choice of synthetic route depends on the structure of the analyte, the desired position of deuteration, and the required isotopic purity.

Potential Challenges and Troubleshooting

While deuterated internal standards are highly effective, it is important to be aware of potential challenges:

  • Isotopic Exchange (Back-Exchange): Deuterium atoms located at labile positions (e.g., on heteroatoms like -OH, -NH, -SH) can exchange with protons from the solvent or matrix.[14] This can alter the concentration of the deuterated standard and lead to inaccurate results. To avoid this, deuterium labels should be placed on stable, non-exchangeable positions, such as aromatic or aliphatic C-H bonds.[5]

  • Chromatographic Isotope Effect: The substitution of hydrogen with the heavier deuterium isotope can sometimes lead to a slight difference in chromatographic retention time between the analyte and the internal standard.[15] While often negligible, a significant shift can result in differential matrix effects if the two compounds elute in regions of varying ion suppression or enhancement.[7][16] Chromatographic conditions should be optimized to ensure co-elution.

  • Isotopic Purity: The isotopic purity of the deuterated standard is critical. The presence of a significant amount of the unlabeled analyte in the internal standard stock can lead to an overestimation of the analyte's concentration, particularly at the lower limit of quantification.[3]

Conclusion

Deuterated internal standards are an indispensable tool in modern quantitative mass spectrometry, particularly in the demanding fields of drug development and bioanalysis. Their ability to closely mimic the behavior of the analyte throughout the analytical process provides a robust and reliable means of correcting for experimental variability, most notably matrix effects. This leads to a significant improvement in the accuracy, precision, and overall quality of the generated data. By understanding the fundamental principles, adhering to detailed experimental protocols, and being mindful of potential challenges, researchers can confidently leverage the power of deuterated internal standards to generate high-quality, defensible data that is essential for making critical scientific and clinical decisions.

References

The Sentinel Molecule: A Technical Guide to 7-Methyl-3-methyluric acid-d3 as a Tracer for Metabolic Pathways

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the intricate landscape of metabolic research and drug development, the ability to trace and quantify the fate of molecules within a biological system is paramount. Stable isotope labeling, particularly with deuterium (B1214612), has emerged as a powerful tool for elucidating metabolic pathways and understanding pharmacokinetic profiles without the need for radioactive compounds.[1][2] 7-Methyl-3-methyluric acid-d3, a deuterated isotopologue of a natural caffeine (B1668208) metabolite, stands as a promising, yet specialized, tracer in this domain. This technical guide delves into the core principles of its application, potential experimental designs, and the analytical methodologies required to leverage its capabilities in metabolic research.

While direct studies employing this compound as an exogenous tracer are not extensively documented in publicly available literature, its utility can be inferred from the broader application of deuterated methylxanthines in metabolic studies. This guide will, therefore, draw upon established principles from studies on deuterated caffeine and its metabolites to provide a comprehensive framework for its potential use.

The Principle of Metabolic Tracing with Deuterated Compounds

Stable isotope-labeled compounds, such as this compound, are chemically identical to their unlabeled counterparts but possess a greater mass due to the presence of heavy isotopes. This mass difference allows them to be distinguished and quantified by mass spectrometry. When introduced into a biological system, these labeled molecules follow the same metabolic pathways as their endogenous or unlabeled analogues, acting as "sentinel molecules" that report on their journey through various biochemical transformations.

A key phenomenon to consider when using deuterated tracers is the kinetic isotope effect (KIE) . The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond. This difference in bond strength can lead to a slower rate of reactions that involve the cleavage of this bond, such as demethylation.[3] This effect, often referred to as "metabolic switching," can be a powerful investigative tool. By strategically placing deuterium atoms on a molecule, researchers can probe the flexibility of metabolic pathways and uncover alternative routes of biotransformation.[4] For instance, studies with deuterated caffeine have shown that labeling a methyl group can decrease the rate of its removal, leading to an increased flux through other metabolic pathways.[3][4]

Caffeine Metabolism: The Context for this compound

7-Methyl-3-methyluric acid is a downstream metabolite of caffeine (1,3,7-trimethylxanthine), a widely consumed stimulant. Understanding the caffeine metabolism pathway is crucial for contextualizing the application of its deuterated metabolites as tracers. The primary metabolism of caffeine is hepatic and involves a series of demethylation and oxidation reactions, primarily catalyzed by the cytochrome P450 enzyme CYP1A2.

The major metabolic routes include:

These dimethylxanthines are further metabolized to monomethylxanthines, and subsequently to methyluric acids, which are then excreted in the urine.[5][6] 7-Methyl-3-methyluric acid is a product of these downstream metabolic steps.

Potential Applications in Metabolic Research

The introduction of this compound as a tracer can serve several key research objectives:

  • Pathway Elucidation: By administering this compound and monitoring for the appearance of downstream deuterated metabolites, researchers can confirm and quantify the flux through specific, less-characterized branches of the methylxanthine degradation pathway.

  • Enzyme Activity Probing: The rate of conversion of exogenously administered this compound to its subsequent metabolites can serve as an in vivo probe for the activity of the enzymes involved in its transformation.

  • Investigating Metabolic Switching: By comparing the metabolic profile of unlabeled 7-methyl-3-methyluric acid with its deuterated counterpart, researchers can investigate the kinetic isotope effect on its metabolism and explore the potential for metabolic switching to alternative pathways. This is particularly relevant in drug development, where understanding how deuteration might alter a drug's metabolic fate is crucial.[7][8]

  • Pharmacokinetic Studies: Although it is a metabolite, administering this compound directly would allow for the determination of its own pharmacokinetic parameters, such as absorption, distribution, metabolism, and excretion (ADME), independent of its formation from a parent compound.

Experimental Design and Protocols

A typical study employing this compound as a tracer would involve the following key stages:

  • Tracer Administration: The deuterated compound is administered to the biological system under investigation (e.g., cell culture, animal model, or human subject). The route of administration (e.g., oral, intravenous) and dosage would be determined by the specific research question.

  • Sample Collection: Biological samples, such as plasma, urine, or tissue homogenates, are collected at various time points post-administration.

  • Sample Preparation: The collected samples are processed to extract the analytes of interest. A generic sample preparation protocol for plasma or urine is outlined in the table below.

  • LC-MS/MS Analysis: The prepared samples are analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to separate and quantify the deuterated tracer and its metabolites.

  • Data Analysis: The resulting data is used to determine the concentrations of the labeled compounds over time, from which pharmacokinetic parameters and metabolic fluxes can be calculated.

Table 1: Generalized Experimental Protocols
Protocol Stage Methodology Details
Tracer Administration Oral gavage or intravenous injectionFor animal studies, the tracer would be dissolved in a suitable vehicle. For human studies, it would likely be administered orally in a capsule.
Sample Collection Blood and Urine CollectionBlood samples are typically collected in tubes containing an anticoagulant (e.g., EDTA) and centrifuged to obtain plasma. Urine is collected over specified time intervals.
Plasma Sample Preparation Protein PrecipitationTo 100 µL of plasma, add 300 µL of ice-cold acetonitrile (B52724) containing an internal standard (e.g., a 13C-labeled version of the analyte). Vortex vigorously and centrifuge at high speed (e.g., 14,000 x g) for 10 minutes to pellet the precipitated proteins. The supernatant is then transferred for LC-MS/MS analysis.
Urine Sample Preparation Dilution and FiltrationUrine samples are typically thawed, vortexed, and then diluted with a buffer (e.g., 25 mM ammonium (B1175870) formate). An internal standard is added, and the sample is centrifuged or filtered to remove particulates before injection into the LC-MS/MS system.[9]
LC-MS/MS Analysis Reversed-Phase Chromatography coupled to a Triple Quadrupole Mass SpectrometerA C18 column is commonly used for separation. The mobile phase often consists of a gradient of water and acetonitrile with a small amount of formic acid to improve ionization. The mass spectrometer is operated in multiple reaction monitoring (MRM) mode to specifically detect and quantify the parent tracer and its expected metabolites.

Quantitative Data Presentation

The primary output of these experiments would be concentration-time profiles for this compound and its downstream metabolites. This data can be summarized in tables to facilitate comparison and interpretation.

Table 2: Example Pharmacokinetic Parameters for a Deuterated Tracer
Parameter Description Example Value (arbitrary units)
Cmax Maximum observed concentration150 ng/mL
Tmax Time to reach Cmax2 hours
AUC(0-t) Area under the concentration-time curve from time 0 to the last measurement850 ng*h/mL
t1/2 Elimination half-life4.5 hours
CL/F Apparent total clearance2.5 L/h

Visualization of Pathways and Workflows

Visualizing the metabolic pathways and experimental workflows is essential for clarity and understanding. The following diagrams are generated using the DOT language for Graphviz.

Caffeine Metabolism Pathway

caffeine_metabolism Caffeine Caffeine (1,3,7-Trimethylxanthine) Paraxanthine Paraxanthine (1,7-Dimethylxanthine) Caffeine->Paraxanthine CYP1A2 (N3-demethylation) Theobromine Theobromine (3,7-Dimethylxanthine) Caffeine->Theobromine CYP1A2 (N1-demethylation) Theophylline Theophylline (1,3-Dimethylxanthine) Caffeine->Theophylline CYP1A2 (N7-demethylation) Methylxanthines Monomethylxanthines Paraxanthine->Methylxanthines Theobromine->Methylxanthines DMU_7_3 7-Methyl-3-methyluric acid Theobromine->DMU_7_3 Theophylline->Methylxanthines Methyluric_Acids Methyluric Acids Methylxanthines->Methyluric_Acids Methyluric_Acids->DMU_7_3

Caption: Simplified metabolic pathway of caffeine to major metabolites.

Experimental Workflow for Tracer Analysis

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_interpretation Interpretation Tracer_Admin Administer This compound Sample_Collection Collect Biological Samples (Plasma, Urine) Tracer_Admin->Sample_Collection Extraction Analyte Extraction (e.g., Protein Precipitation) Sample_Collection->Extraction LC_MS_MS LC-MS/MS Analysis Extraction->LC_MS_MS Data_Processing Data Processing and Quantification LC_MS_MS->Data_Processing PK_Analysis Pharmacokinetic Modeling Data_Processing->PK_Analysis Pathway_Analysis Metabolic Pathway Flux Analysis Data_Processing->Pathway_Analysis

Caption: General experimental workflow for a metabolic tracer study.

Concept of Metabolic Switching

metabolic_switching cluster_unlabeled Unlabeled Compound cluster_labeled Deuterated Compound Unlabeled Parent Compound (C-H bond) Metabolite_A Metabolite A (Major Pathway) Unlabeled->Metabolite_A High Flux Metabolite_B Metabolite B (Minor Pathway) Unlabeled->Metabolite_B Low Flux Labeled Deuterated Parent (C-D bond) Deuterated_A Deuterated A (Slower Formation) Labeled->Deuterated_A Lower Flux (KIE) Deuterated_B Deuterated B (Increased Formation) Labeled->Deuterated_B Higher Flux (Switch)

Caption: The kinetic isotope effect can induce metabolic switching.

Conclusion

This compound represents a sophisticated tool for the detailed investigation of methylxanthine metabolism. While its direct application requires further specific studies, the principles outlined in this guide, drawn from research on related deuterated compounds, provide a solid foundation for its use. By leveraging the precision of stable isotope labeling and the analytical power of mass spectrometry, researchers can gain unprecedented insights into metabolic pathways, enzyme kinetics, and the subtle yet significant effects of isotopic substitution on drug metabolism. This knowledge is invaluable for advancing our understanding of metabolic diseases and for the development of safer and more effective therapeutics.

References

CAS number and molecular weight of 7-Methyl-3-methyluric acid-d3

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on 7-Methyl-3-methyluric acid-d3, a crucial analytical standard in metabolic research and drug development, particularly in the study of caffeine (B1668208) metabolism.

Core Compound Data

This compound is the deuterated form of 7-Methyl-3-methyluric acid, a metabolite of caffeine. The incorporation of deuterium (B1214612) atoms provides a distinct mass signature, making it an ideal internal standard for quantitative analysis by mass spectrometry.[1]

ParameterValueReference
CAS Number 383160-11-0[2][3][4][5][6]
Molecular Formula C₇D₃H₅N₄O₃[2][3]
Molecular Weight 199.18 g/mol [2][3][5]
Synonyms 7,9-Dihydro-7-methyl-3-(methyl-d3)-1H-purine-2,6,8(3H)-trione; 3,7-Dimethyluric Acid-d3[5]

Application in Quantitative Analysis

This compound is primarily utilized as an internal standard in analytical methodologies to ensure the accuracy and precision of the quantification of caffeine and its metabolites in biological matrices.[2] Its application is essential for analytical method development, validation (AMV), and quality control (QC) in both research and regulated environments, such as in Abbreviated New Drug Applications (ANDA).[2] Stable isotope-labeled standards like this one are critical for robust analytical methods, from exploratory research to clinical applications.

Caffeine Metabolism Signaling Pathway

Caffeine undergoes extensive metabolism in the liver, primarily by the cytochrome P450 oxidase enzyme system, with CYP1A2 being the major enzyme involved. The metabolic pathways include a series of demethylations and oxidations to produce various metabolites, including dimethylxanthines, methylxanthines, and methyluric acids. 7-Methyl-3-methyluric acid is one of the terminal metabolites in this pathway.

Caffeine_Metabolism Caffeine Caffeine (1,3,7-Trimethylxanthine) Paraxanthine Paraxanthine (1,7-Dimethylxanthine) Caffeine->Paraxanthine CYP1A2 (84%) Theobromine Theobromine (3,7-Dimethylxanthine) Caffeine->Theobromine CYP1A2 (4%) Theophylline Theophylline (1,3-Dimethylxanthine) Caffeine->Theophylline CYP1A2 (12%) TMU_1_3_7 1,3,7-Trimethyluric Acid Caffeine->TMU_1_3_7 Methylxanthine1 1-Methylxanthine Paraxanthine->Methylxanthine1 Methylxanthine7 7-Methylxanthine Paraxanthine->Methylxanthine7 DMU_1_7 1,7-Dimethyluric Acid Paraxanthine->DMU_1_7 AFMU AFMU Paraxanthine->AFMU Methylxanthine3 3-Methylxanthine Theobromine->Methylxanthine3 Theobromine->Methylxanthine7 DMU_3_7 3,7-Dimethyluric Acid Theobromine->DMU_3_7 Theophylline->Methylxanthine1 Theophylline->Methylxanthine3 Methyluric_Acid1 1-Methyluric Acid Methylxanthine1->Methyluric_Acid1 Methyluric_Acid3 3-Methyluric Acid Methylxanthine3->Methyluric_Acid3 Methyluric_Acid7 7-Methyluric Acid Methylxanthine7->Methyluric_Acid7

Caffeine Metabolism Pathway

Experimental Protocols

The following section outlines a general experimental workflow for the quantification of caffeine metabolites in biological samples, such as urine or plasma, using this compound as an internal standard. This protocol is based on common methodologies like high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS).

Experimental Workflow

Experimental_Workflow start Start: Biological Sample Collection (e.g., Urine, Plasma) sample_prep Sample Preparation: - Thawing and vortexing - Addition of Internal Standard (this compound) start->sample_prep extraction Solid Phase Extraction (SPE): - Conditioning of SPE cartridge - Sample loading - Washing - Elution of analytes sample_prep->extraction evaporation Evaporation and Reconstitution: - Drying of eluate under nitrogen - Reconstitution in mobile phase extraction->evaporation analysis HPLC-MS/MS Analysis: - Injection of sample - Chromatographic separation - Mass spectrometric detection evaporation->analysis quantification Data Analysis and Quantification: - Peak integration - Calculation of analyte/IS ratio - Quantification using calibration curve analysis->quantification end End: Report of Metabolite Concentrations quantification->end

Analytical Workflow for Metabolite Quantification
Detailed Methodologies

1. Sample Preparation:

  • Objective: To prepare the biological sample for extraction and analysis.

  • Procedure:

    • Thaw frozen biological samples (e.g., urine, plasma) at room temperature.

    • Vortex the samples to ensure homogeneity.

    • Centrifuge the samples to pellet any precipitates.

    • Transfer a precise aliquot of the supernatant to a clean tube.

    • Add a known concentration of the internal standard, this compound, to each sample, calibrator, and quality control sample.

2. Solid-Phase Extraction (SPE):

  • Objective: To isolate and concentrate the analytes of interest from the biological matrix.

  • Procedure:

    • Condition an appropriate SPE cartridge (e.g., Oasis HLB) with methanol (B129727) followed by water.

    • Load the prepared sample onto the SPE cartridge.

    • Wash the cartridge with a weak solvent to remove interfering substances.

    • Elute the analytes and the internal standard from the cartridge using a suitable organic solvent, such as methanol.

3. Evaporation and Reconstitution:

  • Objective: To concentrate the sample and transfer it into a solvent compatible with the analytical instrument.

  • Procedure:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the dried residue in a specific volume of the initial mobile phase used for the HPLC separation.

4. HPLC-MS/MS Analysis:

  • Objective: To separate, detect, and quantify the caffeine metabolites.

  • Procedure:

    • Inject the reconstituted sample into the HPLC-MS/MS system.

    • Perform chromatographic separation on a suitable column (e.g., C18) using a gradient elution with a mobile phase typically consisting of an aqueous component (e.g., water with formic acid) and an organic component (e.g., acetonitrile (B52724) or methanol).

    • Detect the analytes and the internal standard using a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode. Specific precursor-to-product ion transitions for each analyte and the internal standard should be optimized.

5. Data Analysis and Quantification:

  • Objective: To determine the concentration of each metabolite in the original sample.

  • Procedure:

    • Integrate the chromatographic peaks for each analyte and the internal standard.

    • Calculate the peak area ratio of each analyte to the internal standard.

    • Construct a calibration curve by plotting the peak area ratios of the calibrators against their known concentrations.

    • Determine the concentration of the metabolites in the unknown samples by interpolating their peak area ratios from the calibration curve.

References

A Technical Guide to 7-Methyl-3-methyluric acid-d3: An Internal Standard for Metabolomic Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 7-Methyl-3-methyluric acid-d3, a deuterated internal standard crucial for the accurate quantification of caffeine (B1668208) metabolites. This document outlines its commercial availability, applications in analytical methodologies, and its role within the broader context of caffeine metabolism.

Introduction

This compound (CAS No: 383160-11-0) is the deuterium-labeled form of 7-Methyl-3-methyluric acid, a metabolite of caffeine.[1] Its primary application is as an internal standard in analytical techniques such as liquid chromatography-mass spectrometry (LC-MS), gas chromatography-mass spectrometry (GC-MS), and nuclear magnetic resonance (NMR) for the quantitative analysis of caffeine and its metabolites in biological matrices.[2][3] The incorporation of stable heavy isotopes like deuterium (B1214612) allows for differentiation from the endogenous analyte, enabling precise and accurate quantification in complex samples.[2]

Commercial Availability and Suppliers

This compound is available from several specialized chemical suppliers as a high-quality reference standard.[2][3] It is typically supplied with comprehensive characterization data to ensure compliance with regulatory guidelines for analytical method development and validation.[3]

Table 1: Commercial Suppliers and Product Specifications

SupplierCatalog NumberCAS NumberMolecular FormulaMolecular WeightPack Sizes
Aquigen Bio SciencesAQ-C0049D2383160-11-0C₇H₅D₃N₄O₃199.18Custom
LGC StandardsTRC-M330900-2.5MG383160-11-0C₇H₅D₃N₄O₃199.182.5 mg, 25 mg
Toronto Research Chemicals (via Biomall)M330900-25mg383160-11-0C₇H₅D₃N₄O₃199.1825 mg
PharmaffiliatesNot specified383160-11-0C₇H₅D₃N₄O₃199.18Custom
MedChemExpressNot specified383160-11-0C₇H₅D₃N₄O₃199.18Custom

Role in Caffeine Metabolism

Caffeine undergoes extensive metabolism in the liver, primarily by the cytochrome P450 enzyme CYP1A2.[4][5] This process involves a series of demethylations and oxidations to produce various metabolites. 7-Methyl-3-methyluric acid is one such downstream metabolite. The accurate measurement of these metabolites is critical for pharmacokinetic studies, drug metabolism research, and clinical diagnostics. The following diagram illustrates the major metabolic pathways of caffeine.

caffeine_metabolism Caffeine Caffeine (1,3,7-Trimethylxanthine) Paraxanthine Paraxanthine (1,7-Dimethylxanthine) Caffeine->Paraxanthine ~80% (CYP1A2) Theobromine Theobromine (3,7-Dimethylxanthine) Caffeine->Theobromine ~10% (CYP1A2) Theophylline Theophylline (1,3-Dimethylxanthine) Caffeine->Theophylline ~5% (CYP1A2) sevenMX 7-Methylxanthine Paraxanthine->sevenMX oneMX 1-Methylxanthine Paraxanthine->oneMX (CYP1A2) Theobromine->sevenMX threeMX 3-Methylxanthine Theobromine->threeMX Theophylline->oneMX DMU 1,3-Dimethyluric Acid Theophylline->DMU oneMU 1-Methyluric Acid sevenMMU 7-Methyl-3-methyluric acid sevenMX->sevenMMU oneMX->oneMU (Xanthine Oxidase)

Figure 1: Simplified metabolic pathway of caffeine.

Experimental Protocols and Applications

This compound is instrumental in quantitative bioanalysis. Below is a representative workflow and a generalized experimental protocol for the analysis of caffeine metabolites in biological fluids using LC-MS/MS with a deuterated internal standard.

General Analytical Workflow

analytical_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing SampleCollection Biological Sample Collection (e.g., Plasma, Urine) Spiking Spike with This compound SampleCollection->Spiking Extraction Protein Precipitation or Solid Phase Extraction Spiking->Extraction Evaporation Evaporation and Reconstitution Extraction->Evaporation Injection Injection into LC-MS/MS System Evaporation->Injection Separation Chromatographic Separation Injection->Separation Detection Mass Spectrometric Detection (MRM Mode) Separation->Detection Integration Peak Integration Detection->Integration Ratio Analyte/IS Ratio Calculation Integration->Ratio Quantification Quantification using Calibration Curve Ratio->Quantification

Figure 2: General workflow for bioanalytical quantification.

Representative LC-MS/MS Protocol

This protocol is a generalized procedure and should be optimized for specific instrumentation and matrices.

1. Preparation of Stock and Working Solutions:

  • Prepare a 1 mg/mL stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or DMSO).

  • Serially dilute the stock solution to prepare working solutions at the desired concentrations for spiking into calibration standards, quality controls, and unknown samples.

2. Sample Preparation (Plasma):

  • To 100 µL of plasma, add the internal standard working solution.

  • Precipitate proteins by adding 300 µL of acetonitrile.

  • Vortex for 1 minute and centrifuge at 10,000 x g for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the mobile phase.

3. Liquid Chromatography Conditions:

  • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A suitable gradient to separate the analytes of interest.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

4. Mass Spectrometry Conditions:

  • Ionization Mode: Electrospray Ionization (ESI), positive.

  • Scan Type: Multiple Reaction Monitoring (MRM).

  • MRM Transitions: Specific precursor-to-product ion transitions for each analyte and the internal standard must be determined by infusion and optimization.

Table 2: Example Quantitative Data Parameters from a Validated LC-MS/MS Method for Caffeine Metabolites

ParameterTheobromineParaxanthineTheophyllineCaffeine
Linearity Range (µg/mL)0.1 - 400.1 - 400.1 - 400.1 - 40
> 0.99> 0.99> 0.98> 0.99
Intraday Accuracy (%)96.5 - 105.296.5 - 105.296.5 - 105.296.5 - 105.2
Interday Accuracy (%)97.1 - 106.297.1 - 106.297.1 - 106.297.1 - 106.2
Mean Analytical Recovery (%)929695102

Note: This data is representative and based on a method for caffeine and its primary metabolites.[6] The performance with this compound as an internal standard would require specific validation.

Conclusion

This compound is an essential tool for researchers in pharmacology, toxicology, and clinical chemistry. Its use as an internal standard ensures the reliability and accuracy of quantitative methods for caffeine metabolites. The commercial availability of this high-purity, deuterated compound facilitates the development and validation of robust analytical assays, ultimately contributing to a better understanding of caffeine's pharmacokinetics and metabolic pathways in various physiological and pathological states.

References

Safety data sheet (SDS) for 7-Methyl-3-methyluric acid-d3

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available safety data, chemical properties, and experimental considerations for 7-Methyl-3-methyluric acid-d3. Given that this is a deuterated stable isotope-labeled compound, much of the safety and biological information is inferred from its non-deuterated analogue, 7-Methyluric acid.

Section 1: Safety Data Sheet (SDS) Summary

Identification and Physicochemical Properties
PropertyValueSource
Chemical Name 7-Methyl-3-(methyl-d3)uric Acid[1](2--INVALID-LINK--
Synonyms 7,9-Dihydro-7-methyl-3-(methyl-d3)-1H-purine-2,6,8(3H)-trione(--INVALID-LINK--)
CAS Number 383160-11-0[1](3--INVALID-LINK--
Molecular Formula C₇D₃H₅N₄O₃[1](--INVALID-LINK--)
Molecular Weight 199.18 g/mol [1](2--INVALID-LINK--
Appearance White to off-white solid(--INVALID-LINK--)
Storage Temperature -20°C[1](--INVALID-LINK--)
Hazard Identification and Toxicological Information

For the non-deuterated analogue, 7-Methyluric acid, no significant acute toxicological data has been identified in literature searches.[4] It is not classified as a hazardous substance according to OSHA 29 CFR 1910.1200.[4] However, as with any chemical, it should be handled with care.

Toxicological Data Summary (for 7-Methyluric acid and its precursor, 7-Methylxanthine)

ParameterFindingSpeciesSource
Acute Oral Toxicity No mortality or toxicity observed for 7-Methylxanthine at doses up to 2000 mg/kg. May be classified under GHS category 5 (LD50 >2000-5000 mg/kg).Rat and mice[5]
Skin Corrosion/Irritation Causes skin irritation (H315).Not specified[6]
Serious Eye Damage/Irritation Causes eye irritation (H320).Not specified[6]
Ingestion Not classified as "harmful by ingestion," though it may be damaging to individuals with pre-existing organ damage.[4]Not specified[4]
Handling, Storage, and First Aid

Handling:

  • Limit all unnecessary personal contact.[4]

  • Use in a well-ventilated area.[4]

  • Wear protective clothing, gloves, and safety glasses.[4][7]

  • Do not eat, drink, or smoke when handling.[4]

  • Wash hands thoroughly after handling.[4][7]

Storage:

  • Store in original, tightly sealed containers.[4]

  • Keep in a cool, dry, and well-ventilated area.[4]

  • Store away from incompatible materials.[4]

First Aid:

  • If inhaled: Move the person to fresh air.[7]

  • In case of skin contact: Wash with soap and plenty of water.[7]

  • In case of eye contact: Rinse cautiously with water for several minutes.[7]

  • If swallowed: Rinse mouth with water. Never give anything by mouth to an unconscious person.[7]

Section 2: Biological Context and Signaling Pathways

7-Methyl-3-methyluric acid is a metabolite of caffeine (B1668208). The deuterated form is primarily used as an internal standard for quantitative analysis in metabolic studies.[8] The metabolic pathway of caffeine is a key area of study in pharmacology and toxicology.

Caffeine Metabolism Pathway

Caffeine is primarily metabolized in the liver by the cytochrome P450 oxidase system, with CYP1A2 being the main enzyme.[8][9] This process involves a series of demethylations and oxidations to produce various metabolites, including 7-Methyluric acid.

Caffeine Metabolism Caffeine Caffeine Paraxanthine Paraxanthine Caffeine->Paraxanthine ~84% (CYP1A2) Theobromine Theobromine Caffeine->Theobromine ~12% (CYP1A2) Theophylline Theophylline Caffeine->Theophylline ~4% (CYP1A2) _7_Methylxanthine 7-Methylxanthine Paraxanthine->_7_Methylxanthine _1_Methylxanthine 1-Methylxanthine Paraxanthine->_1_Methylxanthine _1_7_Dimethyluric_acid 1,7-Dimethyluric acid Paraxanthine->_1_7_Dimethyluric_acid Theobromine->_7_Methylxanthine Theophylline->_1_Methylxanthine _3_Methylxanthine 3-Methylxanthine Theophylline->_3_Methylxanthine _7_Methyluric_acid 7-Methyluric acid _7_Methylxanthine->_7_Methyluric_acid Xanthine Oxidase _1_Methyluric_acid 1-Methyluric acid _1_Methylxanthine->_1_Methyluric_acid Xanthine Oxidase

Caption: Simplified caffeine metabolism pathway.

Section 3: Experimental Protocols and Workflows

This compound is primarily used as an internal standard in analytical methods for the quantification of caffeine and its metabolites in biological samples.

General Workflow for Use as an Internal Standard

The following diagram illustrates a typical workflow for using this compound in a quantitative analysis experiment.

Experimental Workflow cluster_prep Sample Preparation cluster_analysis Analytical Measurement cluster_data Data Processing Sample_Collection Biological Sample Collection (e.g., Urine, Plasma) Spiking Spike Sample with This compound (Internal Standard) Sample_Collection->Spiking Extraction Solid Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) Spiking->Extraction LC_MS LC-MS/MS Analysis Extraction->LC_MS Quantification Quantification of Analytes (Ratio to Internal Standard) LC_MS->Quantification Results Data Reporting Quantification->Results

Caption: General experimental workflow.
Detailed Experimental Protocol: Quantification of Methyluric Acids in Biological Fluids

The following protocol is adapted from a method for the simultaneous analysis of five methyluric acids in human blood serum and urine.[10]

1. Materials and Reagents:

  • This compound (as internal standard)

  • Reference standards for analytes of interest (e.g., 7-Methyluric acid, 1-Methyluric acid, etc.)

  • Methanol (B129727) (HPLC grade)

  • Acetate (B1210297) buffer (pH 3.5)

  • Solid Phase Extraction (SPE) cartridges (e.g., Oasis HLB)

  • Biological matrix (e.g., urine, serum)

2. Standard Solution Preparation:

  • Prepare stock solutions of each analyte and the internal standard in a suitable solvent (e.g., DMSO).

  • Prepare a series of working standard solutions by diluting the stock solutions with the mobile phase.

3. Sample Preparation:

  • Thaw biological samples to room temperature.

  • Centrifuge samples to remove any particulate matter.

  • Spike a known volume of the sample with a known amount of the this compound internal standard solution.

  • Perform Solid Phase Extraction (SPE):

    • Condition the SPE cartridge with methanol followed by water.

    • Load the spiked sample onto the cartridge.

    • Wash the cartridge to remove interferences.

    • Elute the analytes and the internal standard with methanol.

  • Evaporate the eluent to dryness under a stream of nitrogen.

  • Reconstitute the residue in the initial mobile phase.

4. HPLC-UV Analysis:

  • Analytical Column: Octylsilica, 5 µm, 250 x 4 mm i.d.[10]

  • Mobile Phase: A gradient of acetate buffer (pH 3.5) and methanol. For example, starting with 95:5 (v/v) buffer:methanol and changing to 30:70 over 15 minutes.[10]

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Detection: UV detector at 280 nm.[10]

5. Data Analysis:

  • Identify the peaks corresponding to the analytes and the internal standard based on their retention times.

  • Calculate the peak area ratio of each analyte to the internal standard.

  • Construct a calibration curve by plotting the peak area ratios of the standards against their concentrations.

  • Determine the concentration of the analytes in the samples from the calibration curve.

References

Isotopic purity and stability of 7-Methyl-3-methyluric acid-d3

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Isotopic Purity and Stability of 7-Methyl-3-methyluric acid-d3

Introduction

Isotopically labeled compounds are indispensable tools in drug metabolism and pharmacokinetic (DMPK) studies, serving as internal standards for quantitative analysis or as tracers to elucidate metabolic pathways. This compound is the deuterated analog of 7-Methyl-3-methyluric acid, a metabolite of caffeine (B1668208) and theophylline. The incorporation of three deuterium (B1214612) atoms (d3) provides a distinct mass signature, allowing for its differentiation from the endogenous analyte.

The utility of any isotopically labeled compound is contingent upon two critical parameters: its isotopic purity and its chemical stability. High isotopic purity ensures minimal interference from unlabeled or partially labeled species, while high stability guarantees that the compound's integrity is maintained during storage and experimental use. This guide provides a technical overview of the methodologies used to assess these parameters for a compound like this compound, presenting representative data and detailed experimental workflows.

Isotopic Purity Assessment

Isotopic purity refers to the percentage of the labeled compound that contains the desired number of isotopic labels. It is a critical quality attribute, as isotopically impure material can compromise the accuracy of quantitative bioanalytical methods. The primary technique for determining isotopic purity is mass spectrometry, which separates and detects ions based on their mass-to-charge ratio (m/z).

Data Presentation: Isotopic Distribution

The isotopic purity is typically determined by analyzing the relative intensities of the mass isotopologues. The table below presents representative data for a deuterated standard like this compound.

Mass IsotopologueDescriptionRelative Abundance (%)
M+0Unlabeled Compound0.1
M+1Compound with one deuterium0.3
M+2Compound with two deuteriums1.5
M+3Desired d3-labeled compound98.1

Note: This data is representative and illustrates a typical high-purity batch.

Experimental Protocol for Isotopic Purity Determination

A detailed workflow for assessing isotopic purity using Liquid Chromatography-Mass Spectrometry (LC-MS) is provided below.

  • Sample Preparation:

    • Accurately weigh and dissolve a sample of this compound in a suitable solvent (e.g., Methanol/Water, 50/50 v/v) to a final concentration of 1 µg/mL.

    • Vortex the solution to ensure complete dissolution.

    • Transfer an aliquot to an autosampler vial for analysis.

  • LC-MS Analysis:

    • Chromatography: Inject the sample onto a reverse-phase C18 column. Use a gradient elution method with mobile phases such as 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B52724) (B) to achieve chromatographic separation.

    • Mass Spectrometry: Analyze the column eluent using a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) in positive ion electrospray ionization (ESI+) mode.

    • Data Acquisition: Acquire full scan mass spectra over a relevant m/z range (e.g., m/z 150-250) to detect the molecular ions of all isotopic species.

  • Data Analysis:

    • Extract the ion chromatograms for the expected m/z of the unlabeled (M+0) and labeled (M+1, M+2, M+3) species.

    • Integrate the peak areas for each isotopologue.

    • Calculate the relative abundance of each species to determine the isotopic purity and enrichment.

Workflow Visualization

Isotopic_Purity_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_data Data Processing prep1 Dissolve Standard in Solvent prep2 Vortex to Mix prep1->prep2 prep3 Transfer to Autosampler Vial prep2->prep3 lc Chromatographic Separation (LC) prep3->lc ms High-Resolution Mass Spectrometry (MS) lc->ms data1 Extract Ion Chromatograms ms->data1 data2 Integrate Peak Areas data1->data2 data3 Calculate Relative Abundance data2->data3 report report data3->report Final Purity Report

Caption: Workflow for Isotopic Purity Determination by LC-MS.

Chemical Stability Assessment

The chemical stability of a labeled internal standard is its ability to resist degradation under specific environmental conditions over time. Stability studies are crucial to define appropriate storage conditions and to ensure that the compound does not degrade during the course of a bioanalytical study, which could lead to inaccurate results.

Data Presentation: Stability Under Stress Conditions

Stability is typically assessed by measuring the purity of the compound after exposure to various stress conditions (e.g., temperature, pH) over a set period.

ConditionTime (hours)Purity (%) by HPLC
Control (4°C) 099.8
2499.8
7299.7
Room Temp (25°C) 2499.5
7299.1
Elevated Temp (60°C) 2497.2
7294.5
Acidic (pH 2) 2499.6
Basic (pH 10) 2498.9

Note: This data is representative and illustrates a typical stability profile.

Experimental Protocol for Stability Assessment
  • Sample Preparation:

    • Prepare stock solutions of this compound in an appropriate solvent system.

    • Aliquot the stock solution into separate vials for each stress condition and time point.

  • Incubation under Stress Conditions:

    • Temperature: Store vials at different temperatures (e.g., 4°C, 25°C, 60°C).

    • pH: Adjust the pH of the solutions to acidic (e.g., pH 2 with HCl) and basic (e.g., pH 10 with NaOH) conditions and store at a controlled temperature.

    • Light: Expose a set of samples to a controlled light source (e.g., UV lamp) to assess photostability.

  • Sample Analysis:

    • At predefined time points (e.g., 0, 24, 48, 72 hours), remove the respective vials from the stress conditions.

    • Quench any reactions if necessary (e.g., by neutralizing pH).

    • Analyze the samples by a stability-indicating HPLC method, typically with UV or MS detection, to determine the peak area of the parent compound.

  • Data Analysis:

    • Calculate the purity of the compound at each time point relative to the initial (T=0) sample.

    • Purity (%) = (Peak Area at T=x / Peak Area at T=0) * 100.

    • A significant decrease in purity indicates degradation. Any major degradants should be identified if possible.

Logical Relationship Visualization

Stability_Study_Logic cluster_conditions Stress Conditions compound This compound Stock temp Temperature (4°C, 25°C, 60°C) compound->temp ph pH (Acidic, Neutral, Basic) compound->ph light Light Exposure compound->light analysis HPLC-MS/MS Analysis (Purity Assessment) temp->analysis ph->analysis light->analysis result Stability Profile & Degradation Pathway analysis->result

Caption: Logical flow of a chemical stability assessment study.

Methodological & Application

Application Note: Quantification of 7-Methyluric Acid in Human Plasma using 7-Methyl-3-methyluric acid-d3 as an Internal Standard by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of 7-methyluric acid, a metabolite of methylxanthines like caffeine (B1668208) and theophylline (B1681296), in human plasma. The method utilizes 7-Methyl-3-methyluric acid-d3 as a stable isotope-labeled internal standard (SIL-IS) to ensure high accuracy and precision by correcting for matrix effects and variability during sample preparation and analysis. The protocol employs a straightforward solid-phase extraction (SPE) for sample clean-up, followed by a rapid chromatographic separation. This method is suitable for therapeutic drug monitoring, pharmacokinetic studies, and metabolic research.

Introduction

Methylxanthines such as caffeine and theophylline are widely consumed compounds that undergo extensive metabolism in the liver.[1] Quantification of their metabolites, including 7-methyluric acid, is crucial for understanding their pharmacokinetics and for clinical research.[2] LC-MS/MS is the preferred analytical technique for this purpose due to its superior sensitivity, selectivity, and high throughput.[3] The use of a stable isotope-labeled internal standard, such as this compound, is critical for reliable quantification as it closely mimics the analyte's behavior during extraction and ionization, thus compensating for potential analytical variability.[4][5] This document provides a detailed protocol for the determination of 7-methyluric acid in plasma using this compound as an internal standard.

Principle of the Method

Plasma samples are first fortified with the internal standard, this compound. Proteins are precipitated, and the sample is further cleaned using solid-phase extraction (SPE). The purified extract is then injected into an LC-MS/MS system. The analyte and internal standard are separated chromatographically on a C18 column and detected by a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. Quantification is achieved by calculating the peak area ratio of the analyte to the internal standard.

Materials and Reagents

  • Analytes and Standards:

    • 7-Methyluric Acid

    • This compound (Internal Standard, IS)[6][7]

  • Solvents and Chemicals:

    • Methanol (B129727) (HPLC or LC-MS grade)

    • Acetonitrile (HPLC or LC-MS grade)

    • Water (Type I, ultrapure)

    • Acetic Acid (LC-MS grade)[8]

    • Ammonium Acetate

  • Sample Preparation Supplies:

    • Solid-Phase Extraction (SPE) Columns (e.g., C18, 500 mg/3 cc)[8][9]

    • Microcentrifuge tubes

    • Nitrogen evaporator[10]

Instrumentation

  • Liquid Chromatography System: An ultra-high-performance liquid chromatography (UHPLC) system capable of gradient elution.

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.[8]

  • Analytical Column: C18 reverse-phase column (e.g., 150 mm × 2.1 mm, 2.7-µm).[8]

Experimental Protocols

Standard Solution Preparation
  • Primary Stock Solutions (1 mg/mL): Prepare individual stock solutions of 7-methyluric acid and this compound by dissolving the accurately weighed compounds in methanol.

  • Working Standard Solutions: Prepare serial dilutions of the 7-methyluric acid stock solution with 50:50 methanol/water to create calibration standards.

  • Internal Standard Working Solution (100 ng/mL): Dilute the this compound primary stock solution with water.[8][9]

Sample Preparation

The following workflow outlines the sample preparation procedure.

G cluster_prep Sample Preparation Workflow plasma 1. Plasma Sample (100 µL) spike 2. Spike with IS (100 ng/mL) This compound plasma->spike Add IS dilute 3. Add 1 mL Water spike->dilute spe_load 5. Load Sample dilute->spe_load Apply to SPE spe_cond 4. Condition SPE Column (Methanol then Water) spe_cond->spe_load spe_wash 6. Wash Column spe_load->spe_wash spe_elute 7. Elute with Methanol (2 mL) spe_wash->spe_elute evap 8. Evaporate to Dryness (Nitrogen Stream, 25°C) spe_elute->evap recon 9. Reconstitute (200 µL Mobile Phase) evap->recon inject 10. Inject into LC-MS/MS recon->inject

Caption: General workflow for plasma sample preparation using solid-phase extraction.

  • Pipette 100 µL of human plasma into a microcentrifuge tube.

  • Spike the sample with the internal standard working solution to a final concentration of 100 ng/mL.[8][9]

  • Add 1 mL of purified water and vortex.[8][9]

  • Condition a C18 SPE column by passing 2 mL of methanol followed by 2 mL of water.[8][9]

  • Load the diluted plasma sample onto the SPE column.

  • Wash the column with 2 mL of water to remove interferences.

  • Elute the analyte and internal standard with 2 mL of methanol.[8][9]

  • Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 25-40°C.[9][10]

  • Reconstitute the dried residue in 200 µL of the initial mobile phase.[8][9]

  • Vortex thoroughly and transfer to an autosampler vial for analysis.

LC-MS/MS Method Parameters

The following tables summarize the chromatographic and mass spectrometric conditions.

Table 1: Liquid Chromatography Parameters

Parameter Value
Column C18 Reverse-Phase (150 mm × 2.1 mm, 2.7-µm)[8]
Mobile Phase A 0.1% Acetic Acid in Water
Mobile Phase B Methanol
Flow Rate 0.2 mL/min[8]
Injection Volume 10 µL
Column Temperature 40°C
Gradient Isocratic: 83% A, 17% B[8]

| Run Time | 5 minutes |

Table 2: Mass Spectrometry Parameters

Parameter Value
Ion Source Electrospray Ionization (ESI)
Polarity Positive
Scan Type Multiple Reaction Monitoring (MRM)
Curtain Gas 30 psi
Collision Gas Nitrogen
IonSpray Voltage 5500 V

| Temperature | 500°C |

Table 3: MRM Transitions and Compound Parameters (Illustrative)

Compound Precursor Ion (m/z) Product Ion (m/z) Declustering Potential (DP) Collision Energy (CE)
7-Methyluric Acid 197.1 169.1 60 25
This compound (IS) 200.1 172.1 60 25

Note: MRM transitions are illustrative and should be optimized for the specific instrument used. The precursor ion for 7-methyluric acid is based on its protonated form [M+H]+, with fragmentation involving the loss of CO. The internal standard transitions are shifted by +3 Da due to the deuterium (B1214612) labels.

Data Analysis and Quantification

Data is processed using the instrument's software. A calibration curve is constructed by plotting the peak area ratio of the 7-methyluric acid calibrants to the internal standard against the nominal concentration of the calibrants. A linear regression with a weighting factor of 1/x² is typically used. The concentration of 7-methyluric acid in unknown samples is then calculated from this calibration curve.

Method Performance Characteristics

The method should be validated according to regulatory guidelines. The following table presents typical performance data for similar assays.

Table 4: Summary of Method Validation Parameters (Representative Data)

Parameter Result
Linearity Range 50 - 5000 ng/mL[11]
Correlation Coefficient (r²) > 0.995
Lower Limit of Quantification (LLOQ) 50 ng/mL[11]
Intra-day Precision (%CV) < 10%[1]
Inter-day Precision (%CV) < 10%[1]
Accuracy (% Bias) 89% to 106%[11]

| Recovery | > 85% |

Metabolic Context

7-Methyl-3-methyluric acid is a metabolite in the caffeine and theophylline degradation pathways. Understanding this relationship is key to interpreting analytical results.

G Theophylline Theophylline (1,3-dimethylxanthine) Metabolite1 1,3-Dimethyluric Acid Theophylline->Metabolite1 CYP1A2, CYP2E1 Metabolite2 1-Methylxanthine Theophylline->Metabolite2 CYP1A2 Metabolite3 3-Methylxanthine Theophylline->Metabolite3 CYP2E1 Metabolite4 7-Methyluric Acid (Analyte of Interest) Metabolite3->Metabolite4 Xanthine Oxidase

Caption: Simplified metabolic pathway of Theophylline.

Conclusion

The described LC-MS/MS method provides a selective, sensitive, and reliable approach for the quantification of 7-methyluric acid in human plasma. The use of the stable isotope-labeled internal standard, this compound, ensures accuracy and precision, making the method highly suitable for demanding research applications in pharmacology and clinical science. The simple extraction procedure and short chromatographic run time allow for high-throughput analysis.

References

Application of 7-Methyl-3-methyluric acid-d3 in Pharmacokinetic Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Methyl-3-methyluric acid-d3 is the deuterium-labeled form of 7-methyluric acid, a metabolite of caffeine (B1668208).[1] In the field of pharmacokinetics, the primary and most critical application of this compound is as a stable isotope-labeled internal standard (SIL-IS) for the quantitative analysis of its non-labeled counterpart and other related analytes in biological matrices.[2][3][4] The use of SIL-IS is considered the gold standard in quantitative bioanalysis using liquid chromatography-mass spectrometry (LC-MS) due to its ability to accurately correct for variability during sample preparation and analysis.[5]

Deuterium labeling involves the substitution of hydrogen atoms with their stable isotope, deuterium. The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, a phenomenon known as the kinetic isotope effect. This property can sometimes lead to a slower rate of metabolism for deuterated compounds. While this effect can be exploited to alter the pharmacokinetic profiles of drugs, the predominant application of this compound is to ensure the precision and accuracy of bioanalytical methods.[2][3]

This document provides detailed application notes and protocols for the use of this compound in pharmacokinetic studies, focusing on its role as an internal standard in the analysis of caffeine and its metabolites.

Caffeine Metabolism

Caffeine is extensively metabolized in the liver, primarily by the cytochrome P450 enzyme CYP1A2, into a variety of metabolites.[1][6] The major metabolic pathway involves the demethylation of caffeine to paraxanthine, theobromine, and theophylline. These primary metabolites are further metabolized to various uric acid derivatives, including 7-methyluric acid.[7][8] Understanding the pharmacokinetics of these metabolites is crucial for assessing caffeine exposure and metabolism in individuals.

caffeine_metabolism caffeine Caffeine (1,3,7-Trimethylxanthine) paraxanthine Paraxanthine (1,7-Dimethylxanthine) caffeine->paraxanthine CYP1A2 (~80%) theobromine Theobromine (3,7-Dimethylxanthine) caffeine->theobromine CYP1A2 (~12%) theophylline Theophylline (1,3-Dimethylxanthine) caffeine->theophylline CYP1A2 (~4%) methylxanthine_7 7-Methylxanthine theobromine->methylxanthine_7 Demethylation methyluric_acid_7 7-Methyluric Acid methylxanthine_7->methyluric_acid_7 Xanthine Oxidase

Figure 1: Simplified metabolic pathway of caffeine leading to 7-methyluric acid.

Application as an Internal Standard

In a typical pharmacokinetic study of caffeine, blood, plasma, or urine samples are collected over a period of time after caffeine administration. The concentrations of caffeine and its metabolites, including 7-methyluric acid, are then measured using a validated bioanalytical method, most commonly LC-MS/MS.

This compound is an ideal internal standard for the quantification of 7-methyluric acid because it has nearly identical chemical and physical properties to the analyte. This ensures that it behaves similarly during sample extraction, chromatography, and ionization, thus compensating for any potential matrix effects or variations in instrument response.[4][5]

Experimental Workflow for a Pharmacokinetic Study

The following diagram illustrates a typical workflow for a pharmacokinetic study of caffeine and its metabolites using this compound as an internal standard.

experimental_workflow cluster_study_design Study Design cluster_sample_analysis Sample Analysis cluster_data_analysis Data Analysis dosing Caffeine Administration to Subjects sampling Biological Sample Collection (Plasma, Urine) dosing->sampling preparation Sample Preparation (e.g., Protein Precipitation) sampling->preparation addition Addition of Internal Standard (this compound) preparation->addition lcms LC-MS/MS Analysis addition->lcms quantification Quantification of Analytes lcms->quantification pk_analysis Pharmacokinetic Parameter Calculation (Cmax, Tmax, AUC, t1/2) quantification->pk_analysis

Figure 2: Experimental workflow for a pharmacokinetic study.

Protocols

Protocol 1: Quantification of Caffeine Metabolites in Human Plasma

This protocol describes a general procedure for the quantification of caffeine metabolites, including 7-methyluric acid, in human plasma using LC-MS/MS with this compound as an internal standard.[9][10]

1. Materials and Reagents

  • Human plasma (with anticoagulant, e.g., K2EDTA)

  • This compound (Internal Standard)

  • Caffeine and its metabolites (analytical standards)

  • Acetonitrile (B52724) (LC-MS grade)

  • Methanol (B129727) (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Water (LC-MS grade)

  • Microcentrifuge tubes

  • Vortex mixer

  • Centrifuge

  • LC-MS/MS system

2. Standard Solution Preparation

  • Prepare stock solutions of caffeine, its metabolites, and this compound in a suitable solvent (e.g., methanol or water).

  • Prepare working standard solutions by diluting the stock solutions.

  • Prepare a working internal standard solution of this compound at a fixed concentration.

3. Sample Preparation (Protein Precipitation)

  • Aliquot 100 µL of plasma sample, calibration standard, or quality control sample into a microcentrifuge tube.

  • Add 300 µL of cold acetonitrile containing the internal standard (this compound).

  • Vortex for 1 minute to precipitate proteins.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube or a 96-well plate.

  • Evaporate the supernatant to dryness under a stream of nitrogen.

  • Reconstitute the residue in 100 µL of the mobile phase.

4. LC-MS/MS Analysis

  • LC System:

    • Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm)

    • Mobile Phase A: 0.1% Formic acid in water

    • Mobile Phase B: 0.1% Formic acid in acetonitrile

    • Gradient: A suitable gradient to separate the analytes.

    • Flow Rate: 0.3 mL/min

    • Injection Volume: 5 µL

  • MS/MS System:

    • Ionization Mode: Electrospray Ionization (ESI), Positive or Negative mode

    • Detection Mode: Multiple Reaction Monitoring (MRM)

    • Monitor the specific precursor-to-product ion transitions for each analyte and the internal standard.

5. Data Analysis

  • Integrate the peak areas for each analyte and the internal standard.

  • Calculate the peak area ratio of the analyte to the internal standard.

  • Construct a calibration curve by plotting the peak area ratio versus the concentration of the calibration standards.

  • Determine the concentration of the analytes in the unknown samples from the calibration curve.

Protocol 2: Quantification of Caffeine Metabolites in Human Urine

This protocol outlines a general procedure for the analysis of caffeine metabolites in human urine.[11][12]

1. Materials and Reagents

  • Human urine

  • This compound (Internal Standard)

  • Caffeine and its metabolites (analytical standards)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Water (LC-MS grade)

  • Microcentrifuge tubes or 96-well plates

2. Sample Preparation (Dilute-and-Shoot)

  • Thaw urine samples to room temperature and vortex to mix.

  • Centrifuge the urine samples to pellet any precipitates.

  • In a clean tube or well, combine 50 µL of the urine supernatant with 450 µL of water containing the internal standard (this compound).

  • Vortex to mix.

  • Directly inject an aliquot into the LC-MS/MS system.

3. LC-MS/MS Analysis and Data Analysis

  • Follow the procedures outlined in Protocol 1, sections 4 and 5. The LC gradient may need to be optimized for the urine matrix.

Data Presentation

The data obtained from pharmacokinetic studies are typically summarized in tables to facilitate comparison and interpretation.

Table 1: Representative Pharmacokinetic Parameters of Caffeine and its Major Metabolites in Plasma

AnalyteCmax (µg/mL)Tmax (h)AUC (µg·h/mL)t1/2 (h)
Caffeine8.51.045.05.0
Paraxanthine3.08.060.010.0
Theobromine1.57.530.08.0
Theophylline1.08.525.07.5
7-Methyluric Acid 0.5 12.0 15.0 -

Note: These are hypothetical values for illustrative purposes and can vary significantly between individuals.

Table 2: LC-MS/MS MRM Transitions for Selected Caffeine Metabolites

AnalytePrecursor Ion (m/z)Product Ion (m/z)Ionization Mode
Caffeine195.1138.1Positive
Paraxanthine181.1124.1Positive
7-Methyluric Acid183.1140.1Positive
This compound 186.1 143.1 Positive

Note: The specific MRM transitions should be optimized for the instrument being used.

Conclusion

This compound is an indispensable tool in pharmacokinetic studies of caffeine and its metabolites. Its primary application as a stable isotope-labeled internal standard ensures the reliability and accuracy of quantitative bioanalytical methods. The protocols and data presented here provide a framework for researchers to design and execute robust pharmacokinetic studies, contributing to a better understanding of caffeine metabolism and its effects on human health.

References

Application Note: Method Development for the Quantitative Analysis of 7-Methyluric Acid in Human Urine

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction 7-Methyluric acid is a key urinary metabolite of caffeine (B1668208) and theobromine (B1682246), compounds commonly found in coffee, tea, and cocoa products.[1][2][3] Its measurement in urine serves as a valuable biomarker for assessing caffeine metabolism and intake.[4][5] The metabolic conversion is primarily handled by cytochrome P450 enzymes in the liver, followed by oxidation.[3] Specifically, 7-methylxanthine, a direct metabolite of caffeine and theobromine, is converted to 7-methyluric acid by the enzyme xanthine (B1682287) oxidase.[1] Accurate and robust analytical methods are crucial for pharmacokinetic studies, clinical diagnostics, and understanding individual variations in drug metabolism.

This application note provides detailed protocols for two common analytical techniques for quantifying 7-methyluric acid in urine: High-Performance Liquid Chromatography with Tandem Mass Spectrometry (HPLC-MS/MS) for high sensitivity and specificity, and High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection as a widely accessible alternative.

Metabolic Pathway of 7-Methyluric Acid

The formation of 7-methyluric acid is a multi-step process originating from the metabolism of dietary methylxanthines like caffeine and theobromine.

metabolic_pathway cluster_caffeine Caffeine Metabolism cluster_common Common Pathway Caffeine Caffeine (1,3,7-Trimethylxanthine) Paraxanthine Paraxanthine (1,7-Dimethylxanthine) Caffeine->Paraxanthine CYP1A2 Theobromine Theobromine (3,7-Dimethylxanthine) Caffeine->Theobromine CYP1A2 Methylxanthine 7-Methylxanthine Paraxanthine->Methylxanthine Demethylation Theobromine->Methylxanthine Demethylation MethyluricAcid 7-Methyluric Acid Methylxanthine->MethyluricAcid Xanthine Oxidase

Caption: Metabolic conversion of caffeine and theobromine to 7-methyluric acid.

Analytical Workflow Overview

The general workflow for the analysis of 7-methyluric acid in urine involves sample collection, preparation to remove interferences, chromatographic separation, and finally, detection and quantification.

experimental_workflow Start Urine Sample Collection and Storage (-20°C) Prep Sample Preparation Start->Prep Dilute Method A: Dilution (for HPLC-MS/MS) Prep->Dilute High Sensitivity SPE Method B: Solid-Phase Extraction (for HPLC-UV) Prep->SPE Standard Sensitivity Chromatography Chromatographic Separation Dilute->Chromatography SPE->Chromatography Detection Detection & Quantification Chromatography->Detection MS Tandem Mass Spectrometry (MS/MS) Detection->MS from Method A UV UV Absorbance (280 nm) Detection->UV from Method B Analysis Data Analysis & Reporting MS->Analysis UV->Analysis

References

Application Notes and Protocols for Biological Sample Preparation Using 7-Methyl-3-methyluric acid-d3

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the preparation of biological matrices for the quantitative analysis of various analytes, utilizing 7-Methyl-3-methyluric acid-d3 as an internal standard. The primary application of this deuterated standard is in liquid chromatography-mass spectrometry (LC-MS) based methods, particularly for the analysis of caffeine (B1668208), theophylline (B1681296), and their metabolites.

Introduction

This compound is a stable isotope-labeled internal standard essential for accurate and precise quantification of target analytes in complex biological matrices such as plasma, serum, and urine.[1][2] Its use helps to correct for variations in sample preparation, injection volume, and matrix effects during LC-MS analysis. This document outlines common sample preparation techniques, including protein precipitation, solid-phase extraction (SPE), and liquid-liquid extraction (LLE), and provides exemplary protocols and relevant quantitative data.

Metabolic Pathway of Caffeine and Theophylline

The analysis of caffeine and theophylline often includes their major metabolites. Understanding their metabolic pathways is crucial for interpreting analytical results. The following diagram illustrates the primary metabolic routes.

Caffeine and Theophylline Metabolism Caffeine Caffeine Paraxanthine Paraxanthine (1,7-Dimethylxanthine) Caffeine->Paraxanthine CYP1A2 Theobromine Theobromine (3,7-Dimethylxanthine) Caffeine->Theobromine CYP1A2 Theophylline Theophylline (1,3-Dimethylxanthine) Caffeine->Theophylline CYP1A2 7-Methylxanthine 7-Methylxanthine Paraxanthine->7-Methylxanthine 1,7-Dimethyluric_Acid 1,7-Dimethyluric Acid Paraxanthine->1,7-Dimethyluric_Acid Theobromine->7-Methylxanthine 1-Methylxanthine 1-Methylxanthine Theophylline->1-Methylxanthine 3-Methylxanthine 3-Methylxanthine Theophylline->3-Methylxanthine 1,3-Dimethyluric_Acid 1,3-Dimethyluric Acid Theophylline->1,3-Dimethyluric_Acid CYP1A2, CYP2E1 1-Methyluric_Acid 1-Methyluric Acid 1-Methylxanthine->1-Methyluric_Acid Xanthine Oxidase 3-Methyluric_Acid 3-Methyluric Acid 3-Methylxanthine->3-Methyluric_Acid Xanthine Oxidase 7-Methyluric_Acid 7-Methyluric Acid 7-Methylxanthine->7-Methyluric_Acid Xanthine Oxidase

Caption: Metabolic pathways of caffeine and theophylline.

Quantitative Data Summary

The following tables summarize typical quantitative data for the analysis of theophylline and related compounds in various biological matrices using LC-MS/MS with deuterated internal standards. While specific performance with this compound may vary, these values provide a representative benchmark.

Table 1: Method Validation Parameters for Theophylline Analysis in Plasma

ParameterValueReference
Linearity Range50.4 - 5062.1 ng/mL[3]
Lower Limit of Quantification (LLOQ)50.4 ng/mL[3]
Intra-day Precision (%CV)< 9%[2]
Inter-day Precision (%CV)< 9%[2]
Accuracy (%)89 - 106%[2]
Recovery (Theophylline)39.3%[2]

Table 2: Method Validation Parameters for Caffeine and Metabolites in Plasma

AnalyteLinearity Range (ng/mL)LLOQ (ng/mL)Intra-day Precision (%CV)Inter-day Precision (%CV)Accuracy (%)Reference
Caffeine10 - 10000100.95 - 7.221.83 - 8.66-8.76 - 9.61[4]
Paraxanthine4.1 - 30004.10.55 - 6.241.96 - 9.1297.7 - 109[5]
Theobromine4.1 - 30004.10.55 - 6.241.96 - 9.1297.7 - 109[5]
Theophylline4.1 - 30004.10.55 - 6.241.96 - 9.1297.7 - 109[5]

Table 3: Method Validation Parameters for Caffeine Metabolites in Urine

AnalyteLinearity Range (µmol/L)LOD (µmol/L)Imprecision (%CV)Recovery (%)Reference
Caffeine & 14 MetabolitesAnalyte dependent0.05 - 0.1< 7% (>1 µmol/L)Typically within 10% of 100%[6]

Experimental Protocols

Detailed methodologies for key sample preparation techniques are provided below. It is recommended to optimize these protocols for specific laboratory conditions and instrumentation.

Protocol 1: Protein Precipitation for Plasma/Serum Samples

This protocol is a rapid and simple method for removing the bulk of proteins from plasma or serum samples.

Protein Precipitation Workflow Start Start: Plasma/Serum Sample Add_IS Add this compound (Internal Standard) Start->Add_IS Add_Solvent Add Cold Acetonitrile (e.g., 3:1 v/v) Add_IS->Add_Solvent Vortex Vortex to Precipitate Proteins Add_Solvent->Vortex Centrifuge Centrifuge (e.g., 10,000 x g, 10 min, 4°C) Vortex->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Evaporate Evaporate to Dryness (under Nitrogen) Supernatant->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute Analyze Analyze by LC-MS/MS Reconstitute->Analyze

Caption: Workflow for protein precipitation.

Methodology:

  • Pipette 100 µL of plasma or serum into a microcentrifuge tube.

  • Add a specific volume of this compound working solution to achieve the desired final concentration.

  • Add 300 µL of ice-cold acetonitrile.

  • Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifuge the tube at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Carefully transfer the supernatant to a new tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at approximately 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

  • Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.

Protocol 2: Solid-Phase Extraction (SPE) for Urine Samples

SPE is a more selective sample clean-up technique that can effectively remove interfering substances from urine.

Solid-Phase Extraction Workflow Start Start: Urine Sample Add_IS Add this compound (Internal Standard) Start->Add_IS Dilute Dilute Sample (e.g., with 0.1% Acetic Acid) Add_IS->Dilute Load Load Sample onto Cartridge Dilute->Load Condition Condition SPE Cartridge (e.g., Methanol (B129727), Water) Condition->Load Wash Wash Cartridge (e.g., 0.1% Formic Acid) Load->Wash Elute Elute Analytes (e.g., Methanol) Wash->Elute Evaporate Evaporate to Dryness Elute->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute Analyze Analyze by LC-MS/MS Reconstitute->Analyze

Caption: Workflow for solid-phase extraction.

Methodology:

  • Centrifuge the urine sample to remove any particulate matter.

  • Take 100 µL of the supernatant and add the internal standard, this compound.

  • Dilute the sample with 900 µL of 0.1% acetic acid in water.[3]

  • Condition a C18 SPE cartridge by passing 1 mL of methanol followed by 1 mL of water.[7]

  • Load the diluted urine sample onto the conditioned SPE cartridge.

  • Wash the cartridge with 1 mL of 0.1% formic acid in water to remove polar interferences.[3]

  • Elute the analytes with 1 mL of methanol into a clean collection tube.[3]

  • Evaporate the eluate to dryness under a stream of nitrogen.

  • Reconstitute the residue in 100 µL of the mobile phase for LC-MS/MS analysis.

Protocol 3: Liquid-Liquid Extraction (LLE) for Plasma/Serum Samples

LLE is a classic technique for separating analytes based on their differential solubility in two immiscible liquids.

Liquid-Liquid Extraction Workflow Start Start: Plasma/Serum Sample Add_IS Add this compound (Internal Standard) Start->Add_IS Add_Solvent Add Extraction Solvent (e.g., Chloroform:Isopropanol 85:15) Add_IS->Add_Solvent Vortex Vortex to Mix Add_Solvent->Vortex Centrifuge Centrifuge to Separate Phases Vortex->Centrifuge Organic_Layer Collect Organic Layer Centrifuge->Organic_Layer Evaporate Evaporate to Dryness Organic_Layer->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute Analyze Analyze by LC-MS/MS Reconstitute->Analyze

Caption: Workflow for liquid-liquid extraction.

Methodology:

  • To 200 µL of plasma or serum, add the internal standard, this compound.

  • Add 1 mL of an extraction solvent mixture, such as chloroform:isopropanol (85:15, v/v).[8]

  • Vortex the mixture for 2 minutes to ensure efficient extraction.

  • Centrifuge at 3000 x g for 10 minutes to separate the aqueous and organic layers.

  • Carefully transfer the lower organic layer to a new tube.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen.

  • Reconstitute the dried extract in 100 µL of the initial mobile phase.

  • Transfer to an autosampler vial for analysis.

Conclusion

The use of this compound as an internal standard is a robust approach for the accurate quantification of theophylline, caffeine, and their metabolites in various biological matrices. The selection of the sample preparation method—protein precipitation, solid-phase extraction, or liquid-liquid extraction—will depend on the specific requirements of the assay, including the desired level of cleanliness, sensitivity, and throughput. The protocols and data presented here provide a solid foundation for developing and validating analytical methods for research, clinical, and drug development applications.

References

Application Note: High-Throughput Analysis of Caffeine in Beverages Using 7-Methyl-3-methyluric acid-d3 as an Internal Standard by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note presents a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of caffeine (B1668208) in a variety of food and beverage matrices. To ensure accuracy and precision, especially in complex sample matrices, this method employs a stable isotope-labeled internal standard, 7-Methyl-3-methyluric acid-d3. The protocol outlines procedures for sample preparation, chromatographic separation, and mass spectrometric detection, and provides typical performance characteristics. This method is suitable for researchers, scientists, and quality control professionals in the food and beverage industry.

Introduction

Caffeine (1,3,7-trimethylxanthine) is a widely consumed stimulant found in a variety of foods and beverages. Accurate quantification of caffeine content is crucial for regulatory compliance, quality control, and consumer information. Isotope dilution mass spectrometry (IDMS) is a highly precise method for determining analyte concentrations in various matrices. This technique relies on the use of a stable isotope-labeled internal standard that is chemically identical to the analyte but has a different mass. The use of such internal standards is essential for LC-MS absolute quantification as they can enhance reproducibility, correct for variations in sample injection, and compensate for matrix effects during the ionization process.[1]

7-Methyl-3-methyluric acid is a metabolite of caffeine.[2][3] Its deuterated analog, this compound, serves as an excellent internal standard for caffeine analysis due to its structural similarity and co-elution properties, which helps to mitigate matrix effects and improve the accuracy of quantification. This application note details a comprehensive protocol for the analysis of caffeine in beverages using this compound.

Experimental Protocols

Materials and Reagents
  • Standards: Caffeine (≥99% purity), this compound (≥98% purity)

  • Solvents: Methanol (LC-MS grade), Acetonitrile (LC-MS grade), Formic acid (LC-MS grade), Ultrapure water

  • Sample Preparation: Syringe filters (0.22 µm, PTFE or nylon)

Standard Solution Preparation
  • Caffeine Stock Solution (1 mg/mL): Accurately weigh 10 mg of caffeine and dissolve it in 10 mL of methanol.

  • Internal Standard Stock Solution (1 mg/mL): Accurately weigh 1 mg of this compound and dissolve it in 1 mL of methanol.

  • Working Standard Solutions: Prepare a series of calibration standards by serial dilution of the caffeine stock solution with a 50:50 methanol:water mixture to achieve concentrations ranging from 1 ng/mL to 1000 ng/mL. Spike each calibration standard with the internal standard to a final concentration of 100 ng/mL.

Sample Preparation

The sample preparation method should be adapted based on the beverage matrix.

  • Carbonated Beverages (Sodas, Energy Drinks):

    • Degas the sample by sonication for 15-20 minutes.

    • Pipette 1 mL of the degassed sample into a 10 mL volumetric flask.

    • Add the internal standard solution to achieve a final concentration of 100 ng/mL.

    • Dilute to the mark with a 50:50 methanol:water mixture.

    • Vortex for 30 seconds.

    • Filter the solution through a 0.22 µm syringe filter into an LC vial.

  • Non-Carbonated Beverages (Juices, Teas, Coffees):

    • For brewed beverages like coffee and tea, allow them to cool to room temperature.

    • Perform an initial dilution (e.g., 1:10 or 1:100) with ultrapure water depending on the expected caffeine concentration.

    • Pipette 1 mL of the diluted sample into a 10 mL volumetric flask.

    • Add the internal standard solution to a final concentration of 100 ng/mL.

    • Dilute to the mark with a 50:50 methanol:water mixture.

    • Vortex for 30 seconds.

    • Filter the solution through a 0.22 µm syringe filter into an LC vial.

LC-MS/MS Method
  • Liquid Chromatography (LC) System: A standard HPLC or UHPLC system.

  • Mass Spectrometer (MS): A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

Table 1: Chromatographic Conditions

ParameterValue
Column C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient 5% B to 95% B over 5 minutes, hold for 2 minutes, then re-equilibrate
Flow Rate 0.3 mL/min
Column Temperature 40 °C
Injection Volume 5 µL

Table 2: Mass Spectrometry Conditions

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive
Capillary Voltage 3.5 kV
Source Temperature 150 °C
Desolvation Temperature 350 °C
Desolvation Gas Flow 800 L/hr
Cone Gas Flow 50 L/hr

Table 3: MRM Transitions

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Dwell Time (ms)
Caffeine 195.1138.120100
This compound (IS) 200.2153.122100

Note: The MRM transition for this compound is a proposed transition and should be optimized during method development.

Data Presentation

The following table summarizes typical quantitative performance data for caffeine analysis using a stable isotope-labeled internal standard.

Table 4: Method Performance Characteristics

ParameterResult
Linearity (r²) > 0.995
Limit of Detection (LOD) 0.1 ng/mL
Limit of Quantification (LOQ) 0.5 ng/mL
Precision (%RSD) < 5%
Accuracy (% Recovery) 95 - 105%

Visualizations

Caffeine Metabolism Pathway

The following diagram illustrates the metabolic pathway of caffeine, showing the generation of methyluric acids.

caffeine_metabolism cluster_IS Structural Relationship Caffeine Caffeine (1,3,7-Trimethylxanthine) Paraxanthine Paraxanthine (1,7-Dimethylxanthine) Caffeine->Paraxanthine CYP1A2 Theobromine Theobromine (3,7-Dimethylxanthine) Caffeine->Theobromine Theophylline Theophylline (1,3-Dimethylxanthine) Caffeine->Theophylline Methylxanthine1 7-Methylxanthine Paraxanthine->Methylxanthine1 Methyluric_Acid4 1,7-Dimethyluric Acid Paraxanthine->Methyluric_Acid4 Methylxanthine2 3-Methylxanthine Theobromine->Methylxanthine2 Methylxanthine3 1-Methylxanthine Theophylline->Methylxanthine3 Methyluric_Acid3 1,3-Dimethyluric Acid Theophylline->Methyluric_Acid3 Methyluric_Acid1 7-Methyluric Acid Methylxanthine1->Methyluric_Acid1 Methyluric_Acid2 3-Methyluric Acid Methylxanthine2->Methyluric_Acid2 Internal_Standard This compound (Internal Standard)

Caption: Simplified metabolic pathway of caffeine.

Experimental Workflow

The diagram below outlines the general workflow for the analysis of caffeine in beverages.

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis Sample Beverage Sample Degas Degas (if carbonated) Sample->Degas Dilute Dilute Sample Degas->Dilute Spike Spike with Internal Standard (this compound) Dilute->Spike Filter Filter (0.22 µm) Spike->Filter LC_MS LC-MS/MS Analysis Filter->LC_MS Data_Processing Data Processing LC_MS->Data_Processing Quantification Quantification Data_Processing->Quantification

Caption: General experimental workflow for caffeine analysis.

Conclusion

The described LC-MS/MS method using this compound as an internal standard provides a reliable and accurate approach for the quantification of caffeine in various food and beverage products. The use of a stable isotope-labeled internal standard that is a metabolite of the analyte ensures robust performance by effectively compensating for matrix effects and variations in sample processing. This method is highly suitable for high-throughput analysis in research and quality control laboratories.

References

Application Notes and Protocols for CYP1A2 Phenotyping Using 7-Methyl-3-methyluric acid-d3

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cytochrome P450 1A2 (CYP1A2) is a critical enzyme primarily located in the liver that is responsible for the metabolism of numerous clinically important drugs, procarcinogens, and endogenous compounds.[1] Genetic polymorphisms in the CYP1A2 gene can lead to significant inter-individual variability in enzyme activity, resulting in distinct metabolic phenotypes such as poor, extensive (normal), and ultra-rapid metabolizers.[2][3] Accurate phenotyping of CYP1A2 is crucial in clinical pharmacology for personalizing drug therapy, optimizing dosage regimens, and minimizing the risk of adverse drug reactions.[1]

Caffeine (B1668208), a widely consumed and relatively safe compound, serves as a well-established probe for in vivo assessment of CYP1A2 activity.[4][5] Following administration, caffeine is extensively metabolized by CYP1A2 to its primary metabolite, paraxanthine, which is further metabolized to various downstream products, including methylxanthines and methyluric acids.[1] The determination of urinary ratios of specific caffeine metabolites provides a non-invasive and reliable method for CYP1A2 phenotyping.[4][5]

This document provides detailed application notes and protocols for the use of 7-Methyl-3-methyluric acid-d3 as a stable isotope-labeled internal standard in a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of urinary caffeine metabolites for CYP1A2 phenotyping.

Data Presentation

Table 1: Urinary Caffeine Metabolite Ratios for CYP1A2 Phenotyping

CYP1A2 PhenotypeMetabolite Ratio: (AAMU+1U+1X)/17U[1]Metabolite Ratio: (1,7-dimethyluric acid + 1,7-dimethylxanthine)/caffeine[4][5]
Poor Metabolizer < 4< 5.0
Extensive (Normal) Metabolizer 4 - 105.0 - 10.0
Ultra-Rapid Metabolizer > 10> 10.0

AAMU = 5-acetylamino-6-amino-3-methyluracil, 1U = 1-methyluric acid, 1X = 1-methylxanthine, 17U = 1,7-dimethyluric acid. Ratios are molar ratios.

Table 2: Typical LC-MS/MS Parameters for the Analysis of Caffeine and its Metabolites

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
Caffeine195.1138.122
Paraxanthine (1,7-dimethylxanthine)181.1124.120
Theobromine (3,7-dimethylxanthine)181.1138.120
Theophylline (1,3-dimethylxanthine)181.1124.120
1-Methylxanthine (1X)167.1124.125
1-Methyluric acid (1U)183.1140.120
1,7-Dimethyluric acid (17U)197.1140.120
5-Acetylamino-6-amino-3-methyluracil (AAMU)213.1171.118
This compound (Internal Standard) 202.2 184.2 20

Experimental Protocols

1. Subject Preparation and Sample Collection

  • Objective: To obtain a urine sample suitable for the analysis of caffeine metabolites for CYP1A2 phenotyping.

  • Protocol:

    • Subjects should abstain from all sources of caffeine (coffee, tea, soda, chocolate, and certain medications) for at least 24 hours prior to the administration of the caffeine probe dose.

    • Administer a single oral dose of 100-200 mg of caffeine to the subject.

    • Collect a spot urine sample 4 to 5 hours post-caffeine administration.[4][5]

    • Immediately upon collection, measure the urine pH. If the pH is above 7.0, acidify the sample to a pH between 3 and 4 with 1 M HCl to stabilize the metabolite AFMU (which can degrade to AAMU).

    • Store the urine samples at -20°C or lower until analysis.

2. Sample Preparation for LC-MS/MS Analysis

  • Objective: To prepare the urine sample for injection into the LC-MS/MS system by diluting the sample and adding the internal standard.

  • Protocol:

    • Thaw the frozen urine samples to room temperature and vortex to ensure homogeneity.

    • Centrifuge the urine samples at 4000 rpm for 10 minutes to pellet any particulate matter.

    • Prepare a working solution of the internal standard, this compound, in methanol/water (50:50, v/v) at a concentration of 1 µg/mL.

    • In a clean microcentrifuge tube, add 50 µL of the supernatant from the centrifuged urine sample.

    • Add 50 µL of the internal standard working solution to the urine sample.

    • Add 900 µL of 0.1% formic acid in water to dilute the sample.

    • Vortex the mixture thoroughly.

    • Transfer the final mixture to an autosampler vial for LC-MS/MS analysis.

3. LC-MS/MS Analysis

  • Objective: To chromatographically separate and quantify caffeine and its metabolites using a validated LC-MS/MS method.

  • Protocol:

    • Liquid Chromatography (LC) System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

    • Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient Elution:

      • 0-1 min: 5% B

      • 1-8 min: Gradient to 95% B

      • 8-9 min: Hold at 95% B

      • 9-10 min: Return to 5% B

      • 10-12 min: Re-equilibrate at 5% B

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

    • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

    • Ionization Mode: Positive ion mode.

    • Data Acquisition: Multiple Reaction Monitoring (MRM) using the transitions listed in Table 2.

4. Data Analysis and Phenotype Determination

  • Objective: To calculate the urinary metabolite ratios and determine the CYP1A2 phenotype.

  • Protocol:

    • Integrate the peak areas for each analyte and the internal standard.

    • Calculate the concentration of each metabolite using a calibration curve prepared with known standards.

    • Calculate the molar ratios of the urinary metabolites as specified in Table 1.

    • Assign the CYP1A2 phenotype (poor, extensive, or ultra-rapid metabolizer) based on the calculated metabolite ratios and the reference ranges provided in Table 1.

Mandatory Visualization

CYP1A2_Metabolic_Pathway cluster_caffeine Caffeine Metabolism cluster_primary Primary Metabolites cluster_secondary Secondary Metabolites Caffeine Caffeine Paraxanthine Paraxanthine (1,7-dimethylxanthine) Caffeine->Paraxanthine CYP1A2 (Major) Theobromine Theobromine (3,7-dimethylxanthine) Caffeine->Theobromine CYP1A2 Theophylline Theophylline (1,3-dimethylxanthine) Caffeine->Theophylline CYP1A2 Metabolite_1X 1-Methylxanthine (1X) Paraxanthine->Metabolite_1X Metabolite_1U 1-Methyluric Acid (1U) Paraxanthine->Metabolite_1U Metabolite_17U 1,7-Dimethyluric Acid (17U) Paraxanthine->Metabolite_17U Metabolite_AAMU AAMU Metabolite_1X->Metabolite_AAMU NAT2 Experimental_Workflow cluster_protocol CYP1A2 Phenotyping Workflow A Subject Preparation & Caffeine Administration B Urine Sample Collection (4-5 hours post-dose) A->B C Sample Preparation (Dilution & IS Spiking) B->C D LC-MS/MS Analysis C->D E Data Analysis & Metabolite Ratio Calculation D->E F CYP1A2 Phenotype Determination E->F

References

Application Note: Quantitative Analysis of Theophylline and its Major Metabolites in Human Plasma and Urine using Deuterated Internal Standards by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Theophylline (B1681296), a methylxanthine drug, is utilized for its bronchodilator properties in the management of respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD). The therapeutic window for theophylline is narrow, necessitating careful monitoring of its plasma concentrations to ensure efficacy while avoiding toxicity. The metabolism of theophylline is extensive, primarily occurring in the liver via cytochrome P450 enzymes, particularly CYP1A2.[1] The main metabolic pathways include 8-hydroxylation to form 1,3-dimethyluric acid (1,3-DMU) and N-demethylation to produce 1-methylxanthine (B19228) (1-MX) and 3-methylxanthine (B41622) (3-MX).[1] 1-methylxanthine is subsequently oxidized by xanthine (B1682287) oxidase to 1-methyluric acid (1-MU).[2] The quantitative analysis of theophylline and its metabolites is crucial for pharmacokinetic studies, therapeutic drug monitoring, and understanding drug-drug interactions.

This application note provides a detailed protocol for the simultaneous quantification of theophylline and its four major metabolites (1,3-DMU, 1-MX, 3-MX, and 1-MU) in human plasma and urine. The method employs liquid chromatography-tandem mass spectrometry (LC-MS/MS) with deuterated internal standards to ensure high accuracy, precision, and robustness.

Metabolic Pathway of Theophylline

The metabolism of theophylline primarily occurs in the liver. The major biotransformation routes are the conversion to 1,3-dimethyluric acid, and demethylation to 1-methylxanthine and 3-methylxanthine.[1] 1-methylxanthine is further metabolized to 1-methyluric acid.[2]

Theophylline_Metabolism Theophylline Theophylline (1,3-Dimethylxanthine) DMU 1,3-Dimethyluric Acid (1,3-DMU) Theophylline->DMU CYP1A2 (8-hydroxylation) MX1 1-Methylxanthine (1-MX) Theophylline->MX1 CYP1A2 (N-demethylation) MX3 3-Methylxanthine (3-MX) Theophylline->MX3 CYP1A2 (N-demethylation) MU1 1-Methyluric Acid (1-MU) MX1->MU1 Xanthine Oxidase

Theophylline Metabolic Pathway.

Experimental Protocols

This section details the complete workflow for the quantitative analysis of theophylline and its metabolites, from sample preparation to LC-MS/MS analysis.

Materials and Reagents
  • Analytes and Internal Standards:

    • Theophylline

    • 1,3-Dimethyluric acid (1,3-DMU)

    • 1-Methylxanthine (1-MX)

    • 3-Methylxanthine (3-MX)

    • 1-Methyluric acid (1-MU)

    • Theophylline-d6 (or other suitable deuterated analog) as an internal standard (IS).

  • Solvents and Chemicals:

Sample Preparation

1. Plasma Samples (Protein Precipitation)

  • Label microcentrifuge tubes for standards, quality controls (QCs), and unknown samples.

  • Pipette 100 µL of plasma into the corresponding tubes.

  • Add 10 µL of the internal standard working solution (Theophylline-d6 in methanol) to each tube.

  • To precipitate proteins, add 400 µL of cold acetonitrile to each tube.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 13,000 rpm for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a new set of tubes.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at approximately 40°C.

  • Reconstitute the dried residue in 100 µL of the mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).

  • Vortex briefly and transfer to autosampler vials for LC-MS/MS analysis.

2. Urine Samples (Dilution or Solid-Phase Extraction)

  • For Dilution Method:

    • Thaw urine samples and centrifuge to remove particulates.

    • In a microcentrifuge tube, combine 50 µL of urine supernatant, 440 µL of water, and 10 µL of the internal standard working solution.

    • Vortex to mix and transfer to an autosampler vial.

  • For Solid-Phase Extraction (SPE) - for increased sensitivity:

    • Condition a mixed-mode or reversed-phase SPE cartridge with 1 mL of methanol followed by 1 mL of water.

    • Load 500 µL of urine (pre-treated with internal standard) onto the cartridge.

    • Wash the cartridge with 1 mL of 5% methanol in water to remove interferences.

    • Elute the analytes with 1 mL of methanol.

    • Evaporate the eluate to dryness and reconstitute as described for plasma samples.

LC-MS/MS Method

The following are typical starting conditions that may require optimization for specific instrumentation.

  • Liquid Chromatography (LC) System:

    • Column: C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm).

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: 0.1% Formic acid in acetonitrile.

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40°C.

    • Injection Volume: 5 µL.

    • Gradient Program:

      Time (min) % B
      0.0 5
      3.0 95
      4.0 95
      4.1 5

      | 5.0 | 5 |

  • Mass Spectrometry (MS) System:

    • Ion Source: Electrospray Ionization (ESI), positive or negative mode. Negative ion mode has been shown to be effective for these analytes.

    • Scan Type: Multiple Reaction Monitoring (MRM).

    • Ionization Parameters: Optimize source temperature, gas flows, and spray voltage for the specific instrument.

Experimental Workflow Diagram

Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample (100 µL) add_is Spike with Deuterated Internal Standard plasma->add_is urine Urine Sample (50-500 µL) urine->add_is protein_precip Protein Precipitation (Acetonitrile) add_is->protein_precip for Plasma dilute_spe Dilution or SPE add_is->dilute_spe for Urine centrifuge Centrifugation protein_precip->centrifuge reconstitute Reconstitution dilute_spe->reconstitute if SPE inject Injection into LC-MS/MS dilute_spe->inject if Dilution evap Evaporation centrifuge->evap evap->reconstitute reconstitute->inject separate Chromatographic Separation (C18 Column) inject->separate detect Mass Spectrometric Detection (MRM Mode) separate->detect integrate Peak Integration detect->integrate quantify Quantification using Calibration Curve integrate->quantify

LC-MS/MS Workflow.

Quantitative Data

The use of deuterated internal standards is critical for correcting for matrix effects and variability in sample processing and instrument response. Theophylline-d6 is commonly used and will co-elute with theophylline, providing the most accurate correction.

Table 1: LC-MS/MS MRM Transitions

The following table provides suggested MRM transitions for the analysis of theophylline and its metabolites. These should be optimized for the specific mass spectrometer being used. Analysis can often be performed in negative ion mode.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Polarity
Theophylline 179.1122.1Negative
Theophylline-d6 (IS) 185.1128.1Negative
1,3-Dimethyluric Acid (1,3-DMU) 195.1138.1Negative
1-Methylxanthine (1-MX) 165.1123.1Negative
3-Methylxanthine (3-MX) 165.1123.1Negative
1-Methyluric Acid (1-MU) 181.1138.1Negative

Note: 1-MX and 3-MX are isomers and may require chromatographic separation for individual quantification. The product ions can be similar.

Table 2: Method Validation Parameters

This table summarizes typical performance characteristics for a validated LC-MS/MS method for theophylline and its metabolites in plasma.

AnalyteCalibration Range (µg/mL)LLOQ (µg/mL)Intra-day Precision (%RSD)Inter-day Precision (%RSD)Accuracy (%RE)
Theophylline0.05 - 300.05< 13%< 13%-8.8% to 9.7%
1,3-DMU0.05 - 300.05< 13%< 13%-8.8% to 9.7%
1-MX0.05 - 300.05< 13%< 13%-8.8% to 9.7%
3-MX0.1 - 300.1< 13%< 13%-8.8% to 9.7%
1-MU0.05 - 300.05< 13%< 13%-8.8% to 9.7%
Data derived from a study in rat plasma, which is indicative of performance in biological matrices.[3]
Table 3: Example Pharmacokinetic Data in Humans

The following table presents example pharmacokinetic parameters and urinary excretion data for theophylline and its metabolites in healthy adults.

ParameterTheophylline1,3-DMU1-MU3-MX
Typical Plasma Cmax (5 mg/kg oral dose) 8.4 ± 1.7 mg/LHighest among metabolites--
Typical Plasma Tmax (5 mg/kg oral dose) 2.2 ± 0.8 h---
Urinary Excretion (% of oral dose) 13.7 - 16.8%[3]35 - 42%[3]21.3 - 26.7%[3]11.5 - 13.7%[3]

Note: Plasma concentration data for metabolites is less commonly reported with specific Cmax and Tmax values in single-dose studies. The plasma concentration of 1,3-DMU is generally the highest among the metabolites.[4] In a case of renal failure, plasma concentrations of 1,3-DMU reached as high as 92 mg/L, indicating its reliance on renal clearance.[5]

Conclusion

The LC-MS/MS method detailed in this application note provides a robust and reliable approach for the simultaneous quantitative analysis of theophylline and its major metabolites in human plasma and urine. The use of deuterated internal standards is essential for achieving the high degree of accuracy and precision required for clinical and research applications. The provided protocols and data serve as a comprehensive guide for researchers, scientists, and drug development professionals working with theophylline.

References

Application Notes and Protocols for High-Throughput Screening Assays of Caffeine Metabolism

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Caffeine (B1668208), a widely consumed psychoactive substance, is primarily metabolized in the liver by the cytochrome P450 1A2 (CYP1A2) enzyme.[1][2] The activity of CYP1A2 is a critical determinant of caffeine clearance and can be influenced by genetic polymorphisms, drug-drug interactions, and dietary factors.[2][3] Consequently, the development of robust high-throughput screening (HTS) assays to identify modulators of caffeine metabolism is of significant interest in drug discovery and development for assessing potential drug-drug interactions.[4] This document provides detailed application notes and protocols for various HTS assays designed to investigate caffeine metabolism, with a focus on biochemical assays utilizing recombinant human CYP1A2.

Key Signaling Pathway: Aryl Hydrocarbon Receptor (AhR) Regulation of CYP1A2 Expression

The expression of the CYP1A2 gene is primarily regulated by the Aryl Hydrocarbon Receptor (AhR), a ligand-activated transcription factor.[5][6][7][8] Upon binding to exogenous or endogenous ligands, the AhR translocates to the nucleus, dimerizes with the AhR Nuclear Translocator (ARNT), and binds to Xenobiotic Response Elements (XREs) in the promoter region of target genes, including CYP1A2, leading to their increased transcription.[3][5][6][7][8]

AhR_Signaling_Pathway Ligand Ligand (e.g., TCDD, Omeprazole) AhR_complex AhR-HSP90-XAP2-p23 Inactive Complex Ligand->AhR_complex Binding AhR_active Activated AhR-Ligand Complex AhR_complex->AhR_active Conformational Change & Dissociation ARNT ARNT AhR_active->ARNT Nuclear Translocation & Dimerization AhR_ARNT AhR-ARNT Heterodimer XRE XRE (Xenobiotic Response Element) AhR_ARNT->XRE Binding CYP1A2_gene CYP1A2 Gene XRE->CYP1A2_gene Transcription Activation CYP1A2_mRNA CYP1A2 mRNA CYP1A2_gene->CYP1A2_mRNA Transcription CYP1A2_protein CYP1A2 Protein (Metabolism) CYP1A2_mRNA->CYP1A2_protein Translation HTS_Workflow cluster_prep Assay Preparation cluster_assay Biochemical Reaction cluster_data Data Acquisition & Analysis plate_prep 1. Plate Preparation (384-well) compound_dispensing 2. Compound Dispensing (Test Compounds & Controls) plate_prep->compound_dispensing enzyme_mix 3. Addition of CYP1A2 & Substrate Mix compound_dispensing->enzyme_mix incubation1 4. Pre-incubation enzyme_mix->incubation1 reaction_start 5. Addition of NADPH Regeneration System incubation1->reaction_start incubation2 6. Reaction Incubation reaction_start->incubation2 reaction_stop 7. Addition of Stop/Detection Reagent incubation2->reaction_stop read_plate 8. Signal Detection (Luminescence/Fluorescence) reaction_stop->read_plate data_analysis 9. Data Analysis (IC50 determination, Z'-factor) read_plate->data_analysis hit_id 10. Hit Identification data_analysis->hit_id

References

Troubleshooting & Optimization

Troubleshooting poor chromatographic peak shape for 7-methyluric acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving poor chromatographic peak shape for 7-methyluric acid.

Troubleshooting Guides

Poor peak shape in High-Performance Liquid Chromatography (HPLC) can compromise the accuracy and reliability of analytical results. Below are common issues encountered during the analysis of 7-methyluric acid and their potential causes and solutions.

Issue 1: Peak Tailing

Q1: My 7-methyluric acid peak is showing significant tailing. What are the likely causes and how can I fix it?

A1: Peak tailing for 7-methyluric acid, an asymmetrical peak with a trailing edge that is longer than the leading edge, is a common issue that can arise from several factors related to its polar nature.

Potential Causes and Solutions:

  • Secondary Interactions: 7-methyluric acid, being a polar compound, can engage in secondary interactions with the stationary phase. Residual silanol (B1196071) groups on silica-based C18 columns are a primary cause of this issue.

    • Solution: Use an end-capped C18 column to minimize silanol interactions. Alternatively, a column with a different stationary phase, such as a polar-embedded or phenyl-hexyl column, may provide better peak symmetry. Consider using Hydrophilic Interaction Liquid Chromatography (HILIC) as it is well-suited for polar compounds.[1][2]

  • Mobile Phase pH: The pH of the mobile phase plays a critical role in the ionization state of 7-methyluric acid. Its pKa is approximately 9.66 (strongest acidic).[3] If the mobile phase pH is too close to the pKa, the compound can exist in both ionized and non-ionized forms, leading to peak tailing.

    • Solution: Adjust the mobile phase pH to be at least 2 units away from the pKa of 7-methyluric acid. For reversed-phase chromatography, a lower pH (e.g., pH 3-4) will ensure the compound is in a single, non-ionized form, leading to improved peak shape.

  • Column Overload: Injecting too much sample can saturate the stationary phase, resulting in peak tailing.

    • Solution: Reduce the injection volume or the concentration of the sample.

  • Column Contamination or Degradation: Accumulation of contaminants on the column or degradation of the stationary phase can create active sites that cause tailing.

    • Solution: Flush the column with a strong solvent. If the problem persists, the column may need to be replaced.

Issue 2: Peak Fronting

Q2: I am observing peak fronting for 7-methyluric acid. What could be the reason and what steps can I take to resolve it?

A2: Peak fronting, where the peak has a leading edge that is less steep than the trailing edge, is another common chromatographic problem.

Potential Causes and Solutions:

  • Sample Solvent Incompatibility: If the sample is dissolved in a solvent that is much stronger than the mobile phase, it can cause the analyte to travel through the column too quickly at the beginning of the injection, leading to fronting. 7-methyluric acid has low solubility in aqueous buffers but is soluble in organic solvents like DMSO and dimethylformamide.[4]

    • Solution: Whenever possible, dissolve the sample in the mobile phase. If a stronger solvent is necessary for solubility, inject the smallest possible volume.

  • Column Overload (Concentration): A highly concentrated sample can also lead to peak fronting.

    • Solution: Dilute the sample to a lower concentration.

  • Poor Column Packing: A void or channel in the column packing can result in an uneven flow of the mobile phase, causing peak distortion.

    • Solution: If you suspect a column void, you can try to gently tap the column to resettle the packing. However, in most cases, the column will need to be replaced.

Issue 3: Split Peaks

Q3: My 7-methyluric acid peak is splitting. What is causing this and how can I troubleshoot it?

A3: Split peaks can be a sign of several issues occurring either before or during the chromatographic separation.

Potential Causes and Solutions:

  • Clogged Frit or Column Inlet: Particulate matter from the sample or mobile phase can block the inlet frit of the column, causing the sample to be distributed unevenly onto the stationary phase.

    • Solution: Use an in-line filter before the column and ensure your samples and mobile phases are filtered before use. If the frit is already clogged, it may be possible to reverse-flush the column (check the manufacturer's instructions) or replace the frit.

  • Sample Solvent/Mobile Phase Mismatch: A significant mismatch between the sample solvent and the mobile phase can cause the sample to precipitate at the head of the column, leading to split peaks.

    • Solution: Ensure the sample solvent is compatible with the mobile phase. Ideally, the sample should be dissolved in the mobile phase.

  • Co-eluting Interference: It is possible that another compound in your sample is co-eluting with 7-methyluric acid, giving the appearance of a split peak.

    • Solution: Analyze a pure standard of 7-methyluric acid to confirm if the splitting is inherent to the compound under your current conditions or due to an impurity. If it is an impurity, you will need to optimize the mobile phase composition or gradient to achieve better separation.

Quantitative Data Summary

The following table summarizes typical starting conditions for the analysis of 7-methyluric acid by reversed-phase HPLC. Optimization will likely be required for your specific application and instrumentation.

ParameterRecommended Value/RangeRationale
Column C18, End-capped, 5 µm, 250 x 4.6 mmMinimizes secondary interactions with the polar analyte.[5]
Mobile Phase Acetate (B1210297) buffer (pH 3.5) and Methanol (B129727)A lower pH ensures 7-methyluric acid is in a single ionic form.[5][6]
Gradient 95:5 (Buffer:Methanol) to 30:70 over 15 minGradient elution can help to achieve a good peak shape and separation.[5][6]
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Column Temperature Ambient to 30 °CTemperature can affect viscosity and selectivity.
Detection UV at 280 nm or 287 nm7-methyluric acid has a UV maximum around these wavelengths.[4][5]
Injection Volume 10-20 µLKeep the injection volume low to avoid overload.[5]
Sample Diluent Mobile Phase or a weak solventTo prevent peak distortion due to solvent effects.

Experimental Protocols

Protocol 1: Mobile Phase Preparation (Acetate Buffer, pH 3.5)
  • Prepare a 0.1 M Acetic Acid Solution: Add 5.7 mL of glacial acetic acid to a 1 L volumetric flask. Dilute to the mark with HPLC-grade water and mix thoroughly.

  • Prepare a 0.1 M Sodium Acetate Solution: Dissolve 8.2 g of anhydrous sodium acetate in 1 L of HPLC-grade water.

  • pH Adjustment: In a clean beaker, take a desired volume of the 0.1 M acetic acid solution. While stirring and monitoring with a calibrated pH meter, add the 0.1 M sodium acetate solution dropwise until the pH reaches 3.5.

  • Filtration: Filter the buffer through a 0.45 µm membrane filter to remove any particulate matter.

  • Degassing: Degas the buffer using a vacuum degasser, sonication, or by sparging with helium before use.

Protocol 2: Sample Preparation from Biological Fluids (e.g., Urine)

This protocol is a general guideline and may require optimization.

  • Sample Collection: Collect the urine sample in a clean container.

  • Centrifugation: Centrifuge the sample at 10,000 x g for 10 minutes to pellet any cellular debris or precipitates.

  • Solid Phase Extraction (SPE) (Optional but Recommended): a. Condition an Oasis HLB SPE cartridge with 1 mL of methanol followed by 1 mL of water. b. Load 100 µL of the supernatant from the centrifuged urine sample onto the cartridge. c. Wash the cartridge with 1 mL of water. d. Elute the 7-methyluric acid with 1 mL of methanol. e. Evaporate the eluent to dryness under a stream of nitrogen. f. Reconstitute the residue in a known volume of the mobile phase.

  • Direct Injection (if SPE is not performed): a. Take an aliquot of the supernatant and dilute it with the mobile phase. A dilution of 1:10 or higher is recommended to minimize matrix effects.

  • Filtration: Filter the final sample through a 0.22 µm syringe filter before injecting it into the HPLC system.

Visualizations

Troubleshooting_Workflow start Poor Peak Shape for 7-Methyluric Acid peak_tailing Peak Tailing start->peak_tailing peak_fronting Peak Fronting start->peak_fronting split_peak Split Peak start->split_peak cause_tailing1 Secondary Interactions (Silanol Groups) peak_tailing->cause_tailing1 cause_tailing2 Inappropriate Mobile Phase pH peak_tailing->cause_tailing2 cause_tailing3 Column Overload peak_tailing->cause_tailing3 cause_fronting1 Sample Solvent Incompatibility peak_fronting->cause_fronting1 cause_fronting2 Concentration Overload peak_fronting->cause_fronting2 cause_split1 Clogged Frit split_peak->cause_split1 cause_split2 Sample/Mobile Phase Mismatch split_peak->cause_split2 solution_tailing1 Use End-capped Column or HILIC cause_tailing1->solution_tailing1 solution_tailing2 Adjust pH (2 units away from pKa) cause_tailing2->solution_tailing2 solution_tailing3 Reduce Injection Volume or Concentration cause_tailing3->solution_tailing3 solution_fronting1 Dissolve Sample in Mobile Phase cause_fronting1->solution_fronting1 solution_fronting2 Dilute Sample cause_fronting2->solution_fronting2 solution_split1 Use In-line Filter & Filter Samples cause_split1->solution_split1 solution_split2 Ensure Solvent Compatibility cause_split2->solution_split2

Caption: Troubleshooting workflow for poor 7-methyluric acid peak shape.

Analyte_Interactions cluster_column Reversed-Phase Column cluster_mobile_phase Mobile Phase stationary_phase C18 Stationary Phase silanol_group Residual Silanol Group (Si-OH) methyluric_acid 7-Methyluric Acid (Polar Analyte) methyluric_acid->stationary_phase Primary Hydrophobic Interaction (Good) methyluric_acid->silanol_group Secondary Polar Interaction (Causes Tailing)

Caption: Interactions of 7-methyluric acid within a reversed-phase column.

References

Technical Support Center: Isotopic Cross-Contamination in Labeled Standards

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address issues related to isotopic cross-contamination in labeled standards during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is isotopic cross-contamination in labeled standards?

A1: Isotopic cross-contamination refers to the presence of undesired isotopic species within a supposedly pure isotopically labeled standard. For instance, a "heavy" standard, enriched with isotopes like ¹³C or ¹⁵N, may contain a small amount of its unlabeled or "light" counterpart.[1] This contamination can also refer to the signal of the labeled standard appearing in the mass window of the analyte, or vice-versa, due to the natural isotopic abundance of elements within the molecules.[1]

Q2: What are the primary causes of isotopic cross-contamination?

A2: The main causes include:

  • Incomplete Labeling: The chemical synthesis or biological incorporation of the stable isotope may not achieve 100% efficiency, leaving a portion of the standard unlabeled.[1]

  • Contamination during Synthesis/Purification: Unlabeled ("light") material can be introduced during the manufacturing or purification process of the isotopically labeled standard.[1]

  • Natural Isotopic Abundance: For high molecular weight compounds or those containing elements with multiple naturally occurring isotopes (e.g., chlorine, bromine, sulfur), the isotopic distribution of the analyte can overlap with the mass of the internal standard, and vice versa.[1]

Q3: How can isotopic cross-contamination affect my experimental results?

A3: Isotopic cross-contamination can lead to significant errors in quantitative analysis, particularly in sensitive mass spectrometry-based assays.[1] Key issues include:

  • Inaccurate Quantification: The presence of unlabeled analyte in the heavy standard can artificially inflate the measured amount of the endogenous analyte, leading to overestimation.[1] Conversely, the isotopic tail of a high-concentration analyte can contribute to the signal of the internal standard, causing underestimation.[1]

  • Non-linear Calibration Curves: At high analyte concentrations, the isotopic contribution to the internal standard signal can become significant, leading to a non-linear relationship between the analyte concentration and the response ratio.[2]

Q4: How can I detect and quantify isotopic cross-contamination in my standards?

A4: High-resolution mass spectrometry (MS) is a key technique for assessing the isotopic purity of standards.[1] By analyzing the pure standard, you can determine the relative abundance of the desired labeled species versus any unlabeled or partially labeled contaminants.

Troubleshooting Guides

Issue 1: Unexpectedly high background signal for the "light" analyte in blank samples spiked with the "heavy" internal standard.

  • Possible Cause: The heavy internal standard is contaminated with the unlabeled analyte.[1]

  • Troubleshooting Steps:

    • Analyze the Pure Standard: Prepare a high-concentration solution of the heavy internal standard in a clean solvent (with no analyte) and acquire a high-resolution mass spectrum.[1]

    • Examine the Isotopic Profile: Look for a signal at the m/z of the monoisotopic "light" analyte. The presence of a peak here indicates contamination.[1]

    • Quantify the Contamination: Calculate the percentage of the "light" contaminant relative to the "heavy" standard. This information can be used to correct subsequent measurements.[1]

Issue 2: The calibration curve is non-linear at high analyte concentrations.

  • Possible Cause: The isotopic distribution of the high-concentration analyte is overlapping with the signal of the internal standard.[1][2]

  • Troubleshooting Steps:

    • Evaluate Isotopic Overlap: In your mass spectrometry software, model the theoretical isotopic distribution of your analyte at a high concentration. Check if the M+n peaks of the analyte overlap with the monoisotopic peak of your internal standard.[1]

    • Increase Mass Difference: If possible, choose a labeled standard with a larger mass difference from the analyte to minimize overlap.

    • Use a Non-linear Calibration Model: Employ a non-linear fitting model that can account for the isotopic contribution.[2]

Data Presentation

Table 1: Example of Isotopic Purity Assessment for a Labeled Standard

Standard Lot #Concentration Analyzed (µg/mL)Peak Area (Light)Peak Area (Heavy)% Light Contamination
XYZ-001101.5 x 10⁵9.85 x 10⁷0.15%
XYZ-002102.1 x 10⁵9.79 x 10⁷0.21%
ABC-123108.9 x 10⁴1.02 x 10⁸0.09%

Table 2: Regulatory Acceptance Criteria for Isotopic Cross-Contamination

Regulatory BodyParameterAcceptance Criteria
FDA/EMA (Common Industry Practice)Contribution of analyte to internal standard signal< 5% of the mean internal standard response in blank samples
FDA/EMA (Common Industry Practice)Contribution of internal standard to analyte signal< 1% of the analyte response at the Lower Limit of Quantification (LLOQ)

Experimental Protocols

Protocol 1: Determination of Isotopic Purity of a Labeled Standard by High-Resolution Mass Spectrometry

  • Standard Preparation:

    • Prepare a stock solution of the heavy labeled standard at a concentration of 1 mg/mL in a suitable, high-purity solvent.[1]

    • Create a dilution series of the standard (e.g., 100 µg/mL, 10 µg/mL, 1 µg/mL) to ensure an optimal signal intensity for the mass spectrometer.[1]

  • Mass Spectrometry Analysis:

    • Infuse the prepared standard solutions directly into a high-resolution mass spectrometer (e.g., Orbitrap, TOF).[1]

    • Acquire data in full scan mode over a mass range that includes both the "light" and "heavy" species.[1]

    • Ensure the resolution is sufficient to distinguish between the different isotopic peaks.[1]

  • Data Analysis:

    • Extract the ion chromatograms for the monoisotopic mass of the "light" analyte and the "heavy" standard.[1]

    • Calculate the peak area for both species.

    • Determine the percentage of the "light" contaminant using the following formula: % Contamination = (Peak Area of Light Analyte / Peak Area of Heavy Standard) * 100

Visualizations

Troubleshooting_Workflow start Start: Inaccurate Quantitative Results issue1 High background for 'light' analyte in blanks with 'heavy' standard? start->issue1 issue2 Non-linear calibration curve at high analyte concentrations? issue1->issue2 No cause1 Possible Cause: 'Heavy' standard is contaminated with 'light' analyte. issue1->cause1 Yes cause2 Possible Cause: Isotopic overlap from high concentration analyte. issue2->cause2 Yes step1a Analyze pure 'heavy' standard by high-resolution MS. cause1->step1a step2a Model theoretical isotopic distribution of analyte. cause2->step2a step1b Examine isotopic profile for signal at 'light' analyte m/z. step1a->step1b step1c Quantify % contamination. step1b->step1c solution1 Correct measurements for quantified contamination. step1c->solution1 step2b Check for overlap with internal standard peak. step2a->step2b solution2 Consider using a standard with a larger mass difference or a non-linear calibration model. step2b->solution2

Caption: Troubleshooting workflow for isotopic cross-contamination.

Correction_Workflow start Start: Isotopic Purity Assessment prep Prepare high-concentration solution of labeled standard. start->prep analyze Analyze by high-resolution mass spectrometry. prep->analyze extract Extract ion chromatograms for 'light' and 'heavy' species. analyze->extract calculate Calculate peak areas and % contamination. extract->calculate correct Apply correction factor to subsequent quantitative data. calculate->correct

References

Technical Support Center: Minimizing Ion Suppression for Accurate Quantification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address ion suppression in Liquid Chromatography-Mass Spectrometry (LC-MS) analysis.

Troubleshooting Guides

This section provides solutions to common problems encountered during LC-MS analysis that may be related to ion suppression.

Problem: My analyte signal is low and inconsistent, especially in complex matrices.

Possible Cause: This is a classic sign of ion suppression, where co-eluting matrix components interfere with the ionization of your target analyte, leading to a reduced and variable signal.[1][2]

Solutions:

  • Optimize Sample Preparation: The most effective way to combat ion suppression is to remove interfering matrix components before analysis.[3][4]

    • Solid-Phase Extraction (SPE): Offers selective extraction of analytes, leading to cleaner samples compared to protein precipitation.[2]

    • Liquid-Liquid Extraction (LLE): Can also provide cleaner extracts than protein precipitation.[1]

    • Protein Precipitation (PPT): While a quick and easy method, it is less effective at removing phospholipids (B1166683) and other matrix components that are major contributors to ion suppression.[1][3]

  • Improve Chromatographic Separation: If interfering components do not co-elute with your analyte, they will not cause suppression.[5]

    • Adjust Gradient Profile: Modify the mobile phase gradient to better separate the analyte from matrix interferences.[2]

    • Change Stationary Phase: Using a different column chemistry can alter selectivity and improve separation.[1]

    • Employ UPLC/UHPLC: The higher resolution of Ultra-Performance Liquid Chromatography can significantly reduce the potential for co-elution and ion suppression.[6][7]

  • Dilute the Sample: A straightforward approach is to dilute the sample, which reduces the concentration of interfering matrix components.[8][9] This is only a viable option if the analyte concentration is high enough to be detected after dilution.

Problem: I'm using a stable isotope-labeled internal standard (SIL-IS), but my results are still inaccurate.

Possible Cause: While SIL-IS are the gold standard for compensating for ion suppression, they are not infallible.[3]

  • Chromatographic Separation of Analyte and IS: Even a slight difference in retention time can expose the analyte and the internal standard to different matrix components, leading to differential ion suppression.[9] This is sometimes referred to as the "isotope effect," where deuterium-labeled compounds may elute slightly earlier than their non-labeled counterparts.[10]

  • High Concentration of Co-eluting Matrix Components: If the concentration of a co-eluting matrix component is excessively high, it can suppress the ionization of both the analyte and the internal standard to a degree that is not proportional, leading to inaccurate quantification.[9]

Solutions:

  • Verify Co-elution: Carefully examine the chromatograms of your analyte and SIL-IS to ensure they co-elute perfectly. If a slight separation is observed, you may need to optimize your chromatographic method.[9]

  • Use ¹³C-labeled Internal Standards: Carbon-13 labeled internal standards are more likely to co-elute with the analyte compared to deuterium-labeled standards, offering better compensation for ion suppression.[10][11]

  • Perform a Post-Column Infusion Experiment: This will help you identify the regions in your chromatogram where ion suppression is most severe. You can then adjust your chromatography to move your analyte's elution time away from these regions.[9]

Frequently Asked Questions (FAQs)

Q1: What is ion suppression?

A1: Ion suppression is a phenomenon in LC-MS where the ionization efficiency of a target analyte is reduced by the presence of co-eluting components from the sample matrix.[2][5] This leads to a decreased signal intensity for the analyte, which can negatively impact the sensitivity, accuracy, and precision of quantitative analysis.[1][12]

Q2: What causes ion suppression?

A2: Ion suppression is caused by various components present in the sample matrix that are not the analyte of interest. These can include salts, endogenous compounds (like phospholipids), drugs, and metabolites.[13][14] These molecules can compete with the analyte for ionization in the mass spectrometer's ion source or alter the physical properties of the droplets in the electrospray, hindering the analyte's transition into the gas phase.[1][5]

Q3: How can I detect and quantify ion suppression?

A3: There are two primary methods to assess matrix effects:

  • Post-Column Infusion: This qualitative technique helps to identify at what points during the chromatographic run ion suppression occurs.[13][15] A solution of the analyte is continuously infused into the MS while a blank matrix extract is injected. Dips in the analyte's baseline signal indicate regions of ion suppression.[13]

  • Post-Extraction Spike: This is a quantitative method to determine the extent of ion suppression or enhancement.[14][16] The response of an analyte spiked into a pre-extracted blank matrix is compared to the response of the analyte in a neat solution. The ratio of these responses is known as the matrix factor. A matrix factor of less than 1 indicates ion suppression, while a value greater than 1 suggests ion enhancement.[14]

Q4: What is the best way to compensate for ion suppression?

A4: The most widely used and effective method to compensate for ion suppression is the use of a stable isotope-labeled internal standard (SIL-IS).[1][3] A SIL-IS has nearly identical chemical and physical properties to the analyte and will co-elute with it.[1] Therefore, it will experience the same degree of ion suppression as the analyte. By using the ratio of the analyte signal to the internal standard signal for quantification, the variability caused by ion suppression can be effectively normalized.[2][3]

Q5: Can changing the ionization source help reduce ion suppression?

A5: Yes, in some cases. Atmospheric Pressure Chemical Ionization (APCI) is generally considered less susceptible to ion suppression than Electrospray Ionization (ESI).[13][17] If you are experiencing significant ion suppression with ESI, switching to APCI, if compatible with your analyte, could be a viable option.

Quantitative Data Summary

Table 1: Comparison of Sample Preparation Techniques on Matrix Effect

Sample Preparation TechniqueAnalyte Recovery (%)Matrix Effect (%)Reference
Protein Precipitation85-10520-50 (Suppression)[1]
Liquid-Liquid Extraction70-905-20 (Suppression)[1]
Solid-Phase Extraction80-110<10 (Suppression)[2]

Note: These are generalized values and can vary significantly depending on the analyte, matrix, and specific protocol used.

Experimental Protocols

Protocol 1: Post-Column Infusion Experiment to Qualitatively Assess Ion Suppression

Objective: To identify the retention time regions where ion suppression occurs in a chromatographic run.

Materials:

  • LC-MS system

  • Syringe pump

  • Tee-union

  • Analyte standard solution (at a concentration that gives a stable, mid-range signal)

  • Blank matrix extract (prepared using the same method as the study samples)

  • Mobile phases

Procedure:

  • Set up the LC-MS system with the analytical column and mobile phases to be used for the assay.

  • Connect the syringe pump to the LC flow path between the analytical column and the mass spectrometer's ion source using a tee-union.[9]

  • Begin infusing the analyte solution at a low, constant flow rate (e.g., 5-10 µL/min) while the LC mobile phase is flowing at its normal rate. This will generate a stable baseline signal for your analyte.[9]

  • Once a stable baseline is achieved, inject a blank matrix extract.[9]

  • Monitor the analyte's signal throughout the chromatographic run.

  • Any significant drop in the baseline signal indicates a region of ion suppression. The retention time of these dips corresponds to the elution of matrix components that cause suppression.

Protocol 2: Quantitative Assessment of Matrix Effect using the Post-Extraction Spike Method

Objective: To quantify the degree of ion suppression or enhancement.

Materials:

  • LC-MS system

  • Processed blank matrix samples (at least 6 different lots)

  • Analyte stock solution

  • Neat solution (mobile phase or reconstitution solvent)

Procedure:

  • Prepare two sets of samples:

    • Set A (Spiked Matrix): Spike the processed blank matrix extracts with the analyte at a known concentration (e.g., low and high QC levels).

    • Set B (Neat Solution): Spike the neat solution with the analyte at the same concentration as Set A.

  • Analyze both sets of samples by LC-MS.

  • Calculate the Matrix Factor (MF) for each lot of the matrix using the following equation:

    • MF = (Peak Area of Analyte in Spiked Matrix) / (Mean Peak Area of Analyte in Neat Solution)

  • An MF < 1 indicates ion suppression, while an MF > 1 indicates ion enhancement. An MF = 1 indicates no matrix effect.

Visualizations

IonSuppressionWorkflow cluster_problem Problem Identification cluster_investigation Investigation cluster_mitigation Mitigation Strategies cluster_compensation Compensation cluster_outcome Desired Outcome Problem Low & Inconsistent Analyte Signal Qualitative Qualitative Assessment (Post-Column Infusion) Problem->Qualitative Identify Suppression Regions Quantitative Quantitative Assessment (Post-Extraction Spike) Problem->Quantitative Quantify Matrix Effect Chroma Improve Chromatography (Gradient, Column) Qualitative->Chroma SamplePrep Optimize Sample Prep (SPE, LLE) Quantitative->SamplePrep Dilution Sample Dilution Quantitative->Dilution SIL_IS Use Stable Isotope-Labeled Internal Standard (SIL-IS) SamplePrep->SIL_IS Chroma->SIL_IS Dilution->SIL_IS Result Accurate & Reproducible Quantification SIL_IS->Result

Caption: Troubleshooting workflow for ion suppression.

CompensationMechanism cluster_process Ionization Process cluster_detection Signal Detection Analyte Analyte IonSource Ion Source Analyte->IonSource SIL_IS SIL-IS SIL_IS->IonSource Matrix Matrix Component Matrix->IonSource SuppressedSignal Suppressed Signal Analyte / SIL-IS IonSource->SuppressedSignal Ion Suppression Ratio Ratio Calculation (Analyte / SIL-IS) SuppressedSignal->Ratio AccurateQuant Accurate Quantification Ratio->AccurateQuant Compensation

Caption: Compensation mechanism using a SIL-IS.

References

Calibration curve linearity issues in caffeine metabolite assays

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering calibration curve linearity issues in caffeine (B1668208) metabolite assays, particularly those using liquid chromatography-mass spectrometry (LC-MS/MS).

Frequently Asked Questions (FAQs)

Q1: What are the typical regulatory acceptance criteria for a calibration curve in a bioanalytical method?

According to guidelines from regulatory bodies like the U.S. Food and Drug Administration (FDA), a calibration curve should meet specific criteria to ensure the reliability of the analytical data.[1][2] The curve should be generated with a blank sample (matrix without analyte or internal standard), a zero sample (matrix with internal standard only), and a minimum of six non-zero concentration levels for the calibration standards.[1][3]

Key acceptance criteria are summarized in the table below.

ParameterAcceptance CriteriaCitation
Calibration Standards At least 75% of non-zero standards must meet accuracy criteria.[1]
Range Defined by the Lower Limit of Quantification (LLOQ) and the Upper Limit of Quantification (ULOQ).[1]
Accuracy (Back-calculation) Deviation from nominal concentration should be within ±15% for all standards.[4]
Accuracy at LLOQ Deviation from nominal concentration should be within ±20%.[1][4]
Regression Model The simplest model that adequately describes the concentration-response relationship should be used. A linear fit with appropriate weighting (e.g., 1/x or 1/x²) is most common.[4]
Correlation Coefficient (r²) While often cited, a high r² (e.g., >0.99) alone is not sufficient; the accuracy of back-calculated standards is the primary measure.[5][5]
Q2: My calibration curve is losing linearity and bending at high concentrations. What is the likely cause and how can I fix it?

This is a classic sign of detector saturation or ion source saturation .[6][7] In mass spectrometry, the detector has a finite capacity to count ions within a given time. When the ion count is too high, the detector can no longer respond proportionally to the increase in analyte concentration, causing the curve to flatten.[6]

Troubleshooting Steps:

  • Dilute Samples: The most straightforward solution is to dilute any study samples that are expected to fall in the saturated region of the curve to bring them within the demonstrated linear range.[6]

  • Reduce Instrument Sensitivity: Intentionally "detune" the mass spectrometer to reduce signal intensity. This can be achieved by:

    • Adjusting detector voltages.[8]

    • Increasing cone gas flow rates or adjusting the ESI probe position.[9]

    • Using a less abundant, but still specific, product ion for quantification in your MRM transition.[10]

  • Adjust Injection Volume: Reduce the volume of sample injected onto the LC column.

  • Extend the Dynamic Range: A more advanced technique involves monitoring two different SRM channels for the same analyte—one with high intensity and one with low intensity—to cover a wider dynamic range.[10]

IssueCommon CauseRecommended Solution
Non-linear response at ULOQ Detector or Ion Source SaturationDilute high-concentration samples; Reduce MS sensitivity; Use a less intense SRM transition.[6][10]
Curve flattens Exceeding the linear dynamic range of the detector.[11]Re-define the ULOQ at a lower concentration and re-validate the range.[2]

Troubleshooting Guide

Problem: My calibration curve shows poor linearity (low r² or poor fit) across the entire range.

This often points to a systematic issue in the assay. The following diagram and table outline a workflow for troubleshooting this problem.

G cluster_0 Troubleshooting Workflow: Poor Calibration Curve Linearity Start Non-Linear Calibration Curve Observed CheckStandards Verify Standard & IS Preparation Start->CheckStandards First Step CheckMatrix Investigate Matrix Effects Start->CheckMatrix CheckLC Evaluate Chromatography Start->CheckLC CheckMS Assess MS Performance Start->CheckMS Sol_Standards Recalculate concentrations. Prepare fresh stock solutions and serial dilutions. CheckStandards->Sol_Standards Sol_Matrix Optimize sample cleanup (e.g., SPE). Modify chromatography to separate analyte from interferences. CheckMatrix->Sol_Matrix Sol_LC Check for column overload. Ensure analyte is retained away from the void volume. Check for analyte degradation. CheckLC->Sol_LC Sol_MS Check for detector saturation. Optimize source parameters (gas flows, temps). Clean ion source. CheckMS->Sol_MS

Caption: A workflow for diagnosing the root cause of poor linearity.
Q3: How can I identify and mitigate matrix effects?

Matrix effects are a common cause of non-linearity in LC-MS/MS assays and occur when co-eluting substances from the biological matrix (e.g., plasma, urine) interfere with the ionization of the target analyte, causing either ion suppression or enhancement.[12][13] This can compromise accuracy and linearity.[14]

Identifying Matrix Effects: A post-extraction spike method is commonly used.[12] This involves comparing the analyte's response in a neat solution to its response when spiked into a blank, extracted matrix sample. A significant difference in signal intensity indicates the presence of matrix effects.

Mitigation Strategies:

  • Improve Sample Preparation: Use more effective extraction techniques like solid-phase extraction (SPE) instead of simple protein precipitation to remove interfering components.[15]

  • Optimize Chromatography: Adjust the LC gradient or change the column to achieve better separation between the analyte and the interfering matrix components.[12] Poor retention on the column can lead to elution in a region with significant matrix interference.[15]

  • Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS is the gold standard for correcting matrix effects.[16] Because it is chemically identical to the analyte, it co-elutes and experiences the same ionization suppression or enhancement, allowing for an accurate analyte-to-IS ratio.[16]

Q4: Is it acceptable to use a non-linear (e.g., quadratic) regression model for my calibration curve?

While linear regression is strongly preferred, non-linear models like a quadratic fit can be used. However, their use must be scientifically justified and may face greater scrutiny in regulated bioanalysis.[10][17] If a quadratic model is necessary, it often indicates an underlying issue like detector saturation or other concentration-dependent phenomena that might be better addressed by adjusting the assay's dynamic range.[13][17] If used, the model must be consistently applied throughout the method validation and sample analysis.

Experimental Protocols

Protocol: Preparation of Calibration Standards and Quality Control (QC) Samples

This protocol provides a general methodology for preparing calibration standards and QCs for a caffeine metabolite assay in human plasma.

1. Materials:

  • Certified reference standards of caffeine, its metabolites (e.g., paraxanthine, theophylline, theobromine), and a stable isotope-labeled internal standard (e.g., ¹³C₃-caffeine).[16]

  • HPLC-grade methanol (B129727), acetonitrile, and water.[18]

  • Formic acid or ammonium (B1175870) acetate (B1210297) (for mobile phase modification).[12]

  • Control human plasma (screened to be free of the analytes).[16]

  • Calibrated pipettes and Class A volumetric flasks.

2. Preparation of Stock Solutions (1 mg/mL):

  • Accurately weigh approximately 10 mg of each reference standard into separate 10 mL volumetric flasks.

  • Dissolve the powder in methanol and bring it to volume. This creates a primary stock solution of 1 mg/mL.

  • Prepare a separate stock solution for QC samples from a different weighing of the reference standard to ensure independence.[2]

3. Preparation of Working Solutions:

  • Perform serial dilutions of the primary stock solutions using 50:50 methanol/water to create a series of working solutions at concentrations appropriate for spiking into the matrix.[19]

  • Similarly, prepare a working solution for the internal standard (e.g., at 500 ng/mL).[12]

4. Preparation of Calibration Standards (in Matrix):

  • A calibration curve should consist of a blank, a zero, and at least six non-zero concentration levels.[20]

  • For each concentration level, spike a small volume (e.g., 5-10 µL) of the appropriate working solution into a known volume of control plasma (e.g., 95 µL) to achieve the final desired concentrations. The spiking volume should be minimal (<5% of the matrix volume) to avoid altering the matrix composition.

  • Example concentration range for caffeine: 4 ng/mL (LLOQ) to 3000 ng/mL (ULOQ).[12]

5. Preparation of Quality Control (QC) Samples:

  • Using the separately prepared QC stock solution, prepare at least three levels of QC samples in the matrix:

    • Low QC: ~3x the LLOQ concentration.

    • Medium QC: Mid-range of the calibration curve.

    • High QC: ~75-80% of the ULOQ concentration.

6. Sample Extraction (Example: Protein Precipitation):

  • To 50 µL of each standard, QC, or study sample, add 150 µL of cold methanol containing the internal standard.[12]

  • Vortex vigorously for 2-5 minutes to precipitate proteins.[12]

  • Centrifuge at high speed (e.g., >15,000 x g) for 5-10 minutes.[12]

  • Transfer the supernatant to a new plate or vial for injection into the LC-MS/MS system.

Diagrams

G cluster_1 Factors Influencing Calibration Curve Quality Method Bioanalytical Method Prep Sample Preparation Method->Prep Chroma Chromatography Method->Chroma MS Mass Spectrometry Method->MS P_Stock Stock Solution Accuracy Prep->P_Stock P_Matrix Matrix Effects Prep->P_Matrix P_Cleanup Extraction Efficiency Prep->P_Cleanup C_Column Column Performance Chroma->C_Column C_Mobile Mobile Phase Chroma->C_Mobile C_Gradient Gradient Profile Chroma->C_Gradient MS_Source Ion Source Conditions MS->MS_Source MS_Detector Detector Response MS->MS_Detector MS_IS Internal Standard MS->MS_IS

Caption: Key experimental factors affecting the quality of a calibration curve.

References

Technical Support Center: Enhancing the Sensitivity of 7-Methyluric Acid Detection

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the sensitive detection of low-level 7-methyluric acid. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is the most sensitive method for detecting low levels of 7-methyluric acid?

For the highest sensitivity in detecting low concentrations of 7-methyluric acid, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the recommended method.[1][2][3] This technique offers superior selectivity and lower detection limits compared to other methods like High-Performance Liquid Chromatography with UV detection (HPLC-UV).

Q2: What are the typical detection limits for 7-methyluric acid using different methods?

The limit of detection (LOD) and limit of quantification (LOQ) for 7-methyluric acid can vary significantly depending on the analytical method, instrumentation, and sample matrix. Below is a summary of reported detection limits.

MethodLimit of Detection (LOD)Limit of Quantification (LOQ)Sample Matrix
LC-MS/MS ≤25 nM[1]-Urine
HPLC-UV 0.1 ng per 10 µL injection[4]-Biological Fluids
Electrochemical Sensors 20–40 nmol·L⁻¹[5]-Aqueous Solutions
Fluorescence Assay 20 nmol L⁻¹[6]0.05 µmol L⁻¹[6]Aqueous Solutions

Q3: How can I minimize matrix effects when analyzing biological samples?

Matrix effects, which can cause ion suppression or enhancement in LC-MS/MS, are a common challenge when analyzing complex biological samples like urine or plasma.[1][7][8][9] To minimize these effects, consider the following strategies:

  • Effective Sample Preparation: Employ solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering compounds.[2]

  • Chromatographic Separation: Optimize your HPLC method to separate 7-methyluric acid from co-eluting matrix components.

  • Dilution: Diluting the sample can reduce the concentration of interfering substances.

  • Use of an Internal Standard: A stable isotope-labeled internal standard that co-elutes with the analyte can help to correct for matrix effects.[7]

Q4: Are there alternative methods to LC-MS/MS for sensitive detection?

While LC-MS/MS is the gold standard for sensitivity, other methods can be employed, particularly when mass spectrometry is not available:

  • Electrochemical Sensors: These offer a cost-effective and sensitive alternative for detecting purine (B94841) metabolites.[5][10][11]

  • Fluorescence-Based Assays: Derivatization of 7-methyluric acid with a fluorescent tag or the use of fluorescent probes can significantly enhance detection sensitivity.[6][12][13]

Troubleshooting Guides

Issue 1: Low or No Signal in LC-MS/MS Analysis

If you are experiencing a weak or absent signal for 7-methyluric acid in your LC-MS/MS analysis, follow this troubleshooting workflow.

start Start: Low/No Signal check_sample_prep Verify Sample Preparation - Degradation? - Extraction efficiency? start->check_sample_prep check_lc Evaluate LC System - Leaks? - Correct mobile phase? - Column integrity? check_sample_prep->check_lc No Issue reparepare_sample reparepare_sample check_sample_prep->reparepare_sample Issue Found check_ms Inspect MS System - Ion source clean? - Correct parameters? - Calibrated? check_lc->check_ms No Issue troubleshoot_lc Troubleshoot LC System - Check for leaks - Prepare fresh mobile phase - Replace column check_lc->troubleshoot_lc Issue Found troubleshoot_ms Troubleshoot MS System - Clean ion source - Optimize parameters - Recalibrate check_ms->troubleshoot_ms Issue Found end_bad Problem Persists Consult Instrument Specialist check_ms->end_bad No Issue reprepare_sample Reprepare Sample and Standards end_good Signal Restored reprepare_sample->end_good troubleshoot_lc->end_good troubleshoot_ms->end_good

Caption: Troubleshooting workflow for low or no signal in LC-MS/MS.

Issue 2: Poor Peak Shape in HPLC Analysis

Poor peak shape, such as tailing or fronting, can compromise the accuracy of quantification. This guide will help you address common causes.

start Start: Poor Peak Shape check_column Inspect Column - Overloaded? - Contaminated? - Void? start->check_column check_mobile_phase Check Mobile Phase - Correct pH? - Degassed? - Contaminated? check_column->check_mobile_phase No Issue flush_column Clean/Flush Column or Replace check_column->flush_column Issue Found check_sample Review Sample - Dissolved in mobile phase? - Particulates present? check_mobile_phase->check_sample No Issue prepare_new_mp Prepare Fresh Mobile Phase check_mobile_phase->prepare_new_mp Issue Found adjust_sample Adjust Sample - Lower concentration - Filter sample check_sample->adjust_sample Issue Found end_bad Problem Persists Consult HPLC Specialist check_sample->end_bad No Issue end_good Peak Shape Improved adjust_sample->end_good flush_column->end_good prepare_new_mp->end_good

Caption: Troubleshooting guide for poor HPLC peak shape.

Experimental Protocols

Protocol 1: Sample Preparation of Urine for LC-MS/MS Analysis

This protocol outlines a solid-phase extraction (SPE) method for cleaning up urine samples prior to LC-MS/MS analysis to enhance sensitivity and reduce matrix effects.

start Start: Urine Sample step1 1. Thaw and Centrifuge Sample start->step1 step2 2. Dilute with Buffer (e.g., Ammonium (B1175870) Formate) step1->step2 step3 3. Condition SPE Cartridge (e.g., C18) step2->step3 step4 4. Load Sample onto Cartridge step3->step4 step5 5. Wash Cartridge (to remove interferences) step4->step5 step6 6. Elute 7-Methyluric Acid (with appropriate solvent, e.g., Methanol) step5->step6 step7 7. Evaporate and Reconstitute step6->step7 end Ready for LC-MS/MS Injection step7->end

Caption: Workflow for urine sample preparation using SPE.

Detailed Steps:

  • Thaw frozen urine samples and centrifuge to remove particulate matter.[1]

  • Dilute the supernatant with a suitable buffer, such as 25 mM ammonium formate (B1220265) (pH 2.75).[1]

  • Condition a C18 SPE cartridge by washing with methanol (B129727) followed by equilibration with the dilution buffer.

  • Load the diluted urine sample onto the conditioned SPE cartridge.

  • Wash the cartridge with a weak solvent to remove hydrophilic interferences.

  • Elute 7-methyluric acid from the cartridge using an appropriate organic solvent, such as methanol.

  • Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in the mobile phase for LC-MS/MS analysis.

Protocol 2: LC-MS/MS Method for 7-Methyluric Acid Quantification

This protocol provides a general framework for a sensitive LC-MS/MS method for the quantification of 7-methyluric acid.

Liquid Chromatography (LC) Conditions:

  • Column: A reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.7 µm) is commonly used.

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: A gradient elution starting with a low percentage of mobile phase B, increasing to a high percentage to elute the analyte, followed by a re-equilibration step.

  • Flow Rate: Typically 0.2-0.4 mL/min.

  • Injection Volume: 5-10 µL.

Tandem Mass Spectrometry (MS/MS) Conditions:

  • Ionization Mode: Electrospray Ionization (ESI), often in positive mode.

  • Scan Type: Multiple Reaction Monitoring (MRM).

  • MRM Transitions: Specific precursor-to-product ion transitions for 7-methyluric acid and its internal standard should be optimized.

  • Source Parameters: Optimize parameters such as capillary voltage, source temperature, and gas flows for maximum signal intensity.

Data Presentation: Comparison of Analytical Methods

FeatureLC-MS/MSHPLC-UVElectrochemical SensorsFluorescence Assays
Sensitivity Very High[1]Moderate[4]High[10][11]High[6][12]
Selectivity Very HighModerateModerate to HighModerate to High
Sample Throughput High (with automation)[1]ModerateHighModerate
Cost HighLowLowLow to Moderate
Expertise Required HighModerateModerateModerate
Matrix Effect Susceptibility High[1][7][8]LowModerateModerate

References

Validation & Comparative

A Comparative Guide to Internal Standards for 7-Methyl-3-methyluric Acid Analysis: 7-Methyl-3-methyluric acid-d3 vs. 13C-labeled Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the quantitative bioanalysis of 7-Methyl-3-methyluric acid, the selection of an appropriate internal standard is critical for achieving accurate and reproducible results. This guide provides a comprehensive comparison between the commonly used deuterium-labeled 7-Methyl-3-methyluric acid-d3 and the theoretically superior 13C-labeled internal standards.

Stable isotope-labeled (SIL) internal standards are the gold standard in quantitative mass spectrometry, designed to mimic the analyte of interest throughout sample preparation and analysis, thereby compensating for variability. While both deuterated and 13C-labeled standards serve this purpose, their inherent isotopic differences can lead to significant variations in analytical performance.

The Isotope Effect: A Key Differentiator

The fundamental difference in performance between deuterium-labeled and 13C-labeled internal standards lies in the "isotope effect". The substantial mass difference between hydrogen (protium) and its isotope deuterium (B1214612) can alter the physicochemical properties of the molecule.[1][2] This can lead to differences in chromatographic retention times and fragmentation patterns between the analyte and the deuterated internal standard.[3] In contrast, the substitution of a 12C atom with a 13C atom results in a much smaller relative mass change, leading to a standard that is chemically and physically more analogous to the unlabeled analyte.[2][3]

Consequently, 13C-labeled internal standards are expected to co-elute perfectly with the native analyte, providing more effective compensation for matrix effects and variations in ionization efficiency, which is a significant advantage in complex biological matrices.[4][5][6] While deuterium-labeled standards are often more readily available and cost-effective, they can introduce a risk of chromatographic shifts, potentially leading to quantification errors, which in some cases have been reported to be as high as 40%.[7]

Performance Comparison: this compound vs. 13C-labeled Standards

Key Performance Parameters:

Parameter This compound 13C-labeled 7-Methyl-3-methyluric acid Rationale
Chromatographic Co-elution Potential for slight retention time shift relative to the analyte.Expected to have identical retention time as the analyte.[4][8]The larger relative mass difference in deuterated compounds can alter chromatographic behavior.[2][7]
Matrix Effect Compensation Generally good, but can be compromised if chromatographic separation occurs.Superior, as it co-elutes with the analyte, experiencing the same matrix effects.[5][6]Co-elution is crucial for accurate compensation of ion suppression or enhancement.[7]
Accuracy and Precision High, but potentially lower than 13C-labeled standards due to the isotope effect.Highest level of accuracy and precision is expected.[3][9]Identical physicochemical properties lead to more reliable correction for analytical variability.
Label Stability Generally stable, but H/D exchange is a possibility if the label is in an exchangeable position.[7]Highly stable, with no risk of isotope exchange.[10]Carbon-carbon bonds are not susceptible to exchange under typical bioanalytical conditions.
Cost and Availability Often more readily available and less expensive to synthesize.[8]Typically more expensive and less commonly available.[8][10]Synthetic routes for 13C-labeling can be more complex.[10]

Experimental Protocols

The following is a representative bioanalytical method for the quantification of 7-Methyl-3-methyluric acid in human plasma by LC-MS/MS. This protocol can be adapted for use with either a d3 or 13C-labeled internal standard, though minor adjustments to the chromatographic conditions may be necessary to ensure optimal resolution, particularly with the deuterated standard.

1. Sample Preparation: Protein Precipitation

  • To 100 µL of human plasma, add 20 µL of the internal standard working solution (either this compound or 13C-labeled 7-Methyl-3-methyluric acid).

  • Vortex for 10 seconds.

  • Add 300 µL of acetonitrile (B52724) to precipitate proteins.

  • Vortex for 1 minute.

  • Centrifuge at 12,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

2. LC-MS/MS Conditions

  • LC System: UHPLC system

  • Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm)

  • Mobile Phase:

    • A: 0.1% formic acid in water

    • B: 0.1% formic acid in acetonitrile

  • Gradient: A suitable gradient to separate 7-Methyl-3-methyluric acid from other endogenous components.

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • MS System: Triple quadrupole mass spectrometer with electrospray ionization (ESI) in positive mode.

  • MRM Transitions: Specific precursor-to-product ion transitions for 7-Methyl-3-methyluric acid and the respective internal standards would need to be optimized.

Visualizing the Workflow and Concepts

Bioanalytical_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample add_is Add Internal Standard (d3 or 13C) plasma->add_is ppt Protein Precipitation (Acetonitrile) add_is->ppt centrifuge Centrifugation ppt->centrifuge evap Evaporation centrifuge->evap reconstitute Reconstitution evap->reconstitute inject Injection into UHPLC System reconstitute->inject separation Chromatographic Separation (C18) inject->separation detection Mass Spectrometric Detection (MRM) separation->detection quant Quantification (Analyte/IS Ratio) detection->quant

Caption: A typical bioanalytical workflow for the quantification of 7-Methyl-3-methyluric acid.

Isotope_Effect Conceptual Representation of the Isotope Effect on Chromatography cluster_ideal Ideal Scenario (13C-labeled IS) cluster_deuterated Potential Issue (Deuterium-labeled IS) analyte1 Analyte is1 13C-IS peak1 Perfect Co-elution analyte2 Analyte is2 d3-IS peak2 Chromatographic Shift

Caption: The isotope effect can cause chromatographic separation between a deuterated standard and the analyte.

Conclusion

For the bioanalysis of 7-Methyl-3-methyluric acid, both d3 and 13C-labeled internal standards are viable options. However, the scientific consensus and evidence from studies on other small molecules strongly suggest that a 13C-labeled internal standard is the superior choice for achieving the highest levels of accuracy and precision .[3] Its identical chromatographic behavior to the unlabeled analyte ensures more reliable compensation for matrix effects, a critical factor in complex biological matrices.[3][5] While this compound may be a more economical and accessible option, researchers must be vigilant for potential chromatographic shifts and validate their methods accordingly to mitigate the risk of inaccurate quantification. The choice of internal standard should be guided by the specific requirements for accuracy and precision of the study.

References

A Comparative Guide to Bioanalytical Method Validation: The Case of 7-Methyl-3-methyluric acid-d3 as an Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of drug development and clinical research, the precise and reliable quantification of drug metabolites is paramount. This guide provides a comprehensive comparison of bioanalytical methods for the analysis of methylxanthine metabolites, focusing on the strategic use of a stable isotope-labeled internal standard, 7-Methyl-3-methyluric acid-d3. This document will delve into a detailed, validated LC-MS/MS method for the simultaneous quantification of theophylline (B1681296) and its metabolites, presenting its performance data as a benchmark. We will then explore the advantages of employing a deuterated internal standard like this compound, in line with the principles of robust bioanalytical method validation.

The Gold Standard: Stable Isotope-Labeled Internal Standards

In quantitative bioanalysis, particularly with liquid chromatography-mass spectrometry (LC-MS), the use of an internal standard (IS) is crucial to ensure accuracy and precision. An ideal IS mimics the analyte's behavior throughout the analytical process, from sample preparation to detection, thereby compensating for any potential variability. Stable isotope-labeled (SIL) internal standards, such as this compound, are considered the gold standard. In a SIL-IS, one or more atoms of the analyte are replaced with their stable isotopes (e.g., deuterium, ¹³C, ¹⁵N). This results in a compound with nearly identical physicochemical properties to the analyte but with a different mass, allowing it to be distinguished by the mass spectrometer.

The primary advantage of a SIL-IS is its ability to co-elute with the analyte, experiencing the same degree of ionization suppression or enhancement from the sample matrix. This co-elution provides the most accurate correction for matrix effects, a common challenge in bioanalysis.

A Validated LC-MS/MS Method for Theophylline and its Metabolites: A Benchmark for Comparison

To provide a tangible benchmark, we present the validation data from a published study by Rama-Rao et al. on the simultaneous quantification of theophylline and four of its metabolites in rat plasma. While this method utilized a structural analog as an internal standard, its comprehensive validation serves as an excellent framework for understanding the performance parameters required for a robust bioanalytical assay.

Experimental Protocol

The following is a summary of the experimental protocol from the aforementioned study.

1. Sample Preparation:

  • To 200 µL of rat plasma, 10 µL of the internal standard working solution was added and vortexed.

  • Protein precipitation was achieved by adding 1 mL of acetonitrile (B52724), followed by vortexing and centrifugation.

  • The supernatant was evaporated to dryness and the residue was reconstituted in 200 µL of the mobile phase.

2. Liquid Chromatography:

  • Column: Gemini C18 column (50 mm × 4.60 mm, 5 µm)

  • Mobile Phase: A gradient of 0.1% formic acid in water (A) and acetonitrile (B).

  • Flow Rate: 0.6 mL/min

  • Injection Volume: 10 µL

3. Mass Spectrometry:

  • Instrument: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Ionization Mode: Negative ion multiple reaction monitoring (MRM) mode.

Performance Data

The performance of the method was rigorously evaluated according to bioanalytical method validation guidelines. The key findings are summarized in the tables below.

Table 1: Linearity of the Method

AnalyteCalibration Range (µg/mL)Correlation Coefficient (r²)
Theophylline0.05 - 30> 0.99
1,3-Dimethyluric acid0.05 - 30> 0.99
1-Methyluric acid0.05 - 30> 0.99
3-Methylxanthine0.1 - 30> 0.99
1-Methylxanthine0.05 - 30> 0.99

Table 2: Precision and Accuracy

AnalyteQC Concentration (µg/mL)Intra-day Precision (% RSD)Inter-day Precision (% RSD)Accuracy (% RE)
Theophylline 0.15 (LQC)< 10< 11-5.3 to 6.7
15 (MQC)< 8< 9-4.1 to 5.2
24 (HQC)< 7< 8-3.5 to 4.8
1,3-Dimethyluric acid 0.15 (LQC)< 12< 13-8.8 to 9.7
15 (MQC)< 9< 10-6.2 to 7.1
24 (HQC)< 8< 9-5.1 to 6.3
1-Methyluric acid 0.15 (LQC)< 11< 12-7.5 to 8.4
15 (MQC)< 8< 9-5.8 to 6.9
24 (HQC)< 7< 8-4.7 to 5.9
3-Methylxanthine 0.3 (LQC)< 13< 14-9.2 to 10.1
15 (MQC)< 10< 11-7.1 to 8.3
24 (HQC)< 9< 10-6.0 to 7.2
1-Methylxanthine 0.15 (LQC)< 12< 13-8.1 to 9.0
15 (MQC)< 9< 10-6.5 to 7.6
24 (HQC)< 8< 9-5.4 to 6.5

LQC: Low Quality Control, MQC: Medium Quality Control, HQC: High Quality Control, % RSD: Percent Relative Standard Deviation, % RE: Percent Relative Error

Table 3: Recovery and Matrix Effect

AnalyteMean Recovery (%)Matrix Effect (%)
Theophylline85.295.1
1,3-Dimethyluric acid82.193.8
1-Methyluric acid84.596.2
3-Methylxanthine80.792.5
1-Methylxanthine83.394.7

The Advantage of this compound: A Comparative Discussion

The validated method presented above demonstrates excellent performance. However, the use of a structural analog as an internal standard can sometimes have limitations. Structural analogs may not perfectly co-elute with the analyte and can exhibit different ionization efficiencies, potentially leading to less accurate correction for matrix effects.

This is where a stable isotope-labeled internal standard like this compound offers a significant advantage. As a deuterated analog of a key theophylline metabolite, it would be expected to have nearly identical chromatographic behavior and ionization response to the endogenous analyte. This would lead to more reliable and robust data, particularly when analyzing complex biological matrices from diverse patient populations.

The use of this compound would be particularly beneficial in pharmacokinetic studies where a high degree of accuracy is essential for the correct interpretation of drug absorption, distribution, metabolism, and excretion (ADME) profiles.

Visualizing the Workflow and Rationale

To further illustrate the concepts discussed, the following diagrams, generated using Graphviz, depict the bioanalytical workflow and the logical relationship in selecting an optimal internal standard.

Bioanalytical_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Plasma Plasma Sample Add_IS Add Internal Standard (this compound) Plasma->Add_IS Protein_Precipitation Protein Precipitation (e.g., Acetonitrile) Add_IS->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Evaporation Evaporation Centrifugation->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LC_Separation LC Separation Reconstitution->LC_Separation MS_Detection MS/MS Detection LC_Separation->MS_Detection Data_Processing Data Processing MS_Detection->Data_Processing Internal_Standard_Selection cluster_IS_Types Internal Standard (IS) Types cluster_advantages Key Advantages of SIL-IS Analyte Analyte of Interest (e.g., Theophylline Metabolite) SIL_IS Stable Isotope-Labeled IS (e.g., this compound) Analyte->SIL_IS Ideal Choice Analog_IS Structural Analog IS (e.g., 8-Chlorotheophylline) Analyte->Analog_IS Alternative Choice CoElution Co-elution with Analyte SIL_IS->CoElution Matrix_Effect_Correction Accurate Matrix Effect Correction SIL_IS->Matrix_Effect_Correction Improved_Precision Improved Precision & Accuracy SIL_IS->Improved_Precision

A Comparative Guide to the Cross-Validation of Analytical Methods for Caffeine Metabolite Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the two most prevalent analytical techniques for the quantification of caffeine (B1668208) and its primary metabolites—paraxanthine, theobromine, and theophylline—in biological matrices: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The objective is to furnish researchers with the necessary data to inform their choice of methodology and to outline a framework for inter-laboratory cross-validation.

Executive Summary

The analysis of caffeine and its metabolites is crucial in various fields, including clinical pharmacology, pharmacokinetics, and toxicological studies. The reliability and reproducibility of analytical data are paramount, necessitating rigorous method validation and, ideally, cross-validation between laboratories. This guide synthesizes performance data from various validated methods, offering a comparative overview. LC-MS/MS methods generally provide superior sensitivity and selectivity compared to HPLC-UV, making them suitable for applications requiring low detection limits.[1][2] HPLC-UV, however, remains a robust and cost-effective alternative for routine analyses where high sensitivity is not a prerequisite.

Performance Comparison of Analytical Methods

The following tables summarize the performance characteristics of HPLC-UV and LC-MS/MS methods for the analysis of caffeine and its metabolites, based on data from several validation studies.

Table 1: Performance Characteristics of HPLC-UV Methods

ParameterCaffeineParaxanthineTheobromineTheophyllineReference
Linearity Range (µg/mL) 0.1 - 400.1 - 400.1 - 400.1 - 40[3][4]
Intra-day Accuracy (%) 96.5 - 105.296.5 - 105.296.5 - 105.296.5 - 105.2[3][4]
Inter-day Accuracy (%) 97.1 - 106.297.1 - 106.297.1 - 106.297.1 - 106.2[3][4]
Intra-day Precision (CV%) < 10< 10< 10< 10[3][4]
Inter-day Precision (CV%) < 10< 10< 10< 10[3][4]
Mean Recovery (%) 102969295[3]
LOD (µg/mL) ~0.02---
LOQ (µg/mL) 0.10.10.10.1[3]

Table 2: Performance Characteristics of LC-MS/MS Methods

ParameterCaffeineParaxanthineTheobromineTheophyllineReference
Linearity Range (ng/mL) 4.1 - 30004.1 - 30004.1 - 30004.1 - 3000[5]
Intra-day Accuracy (%) 97.7 - 10997.7 - 10997.7 - 10997.7 - 109[5]
Inter-day Accuracy (%) 98.1 - 10898.1 - 10898.1 - 10898.1 - 108[5]
Intra-day Precision (CV%) 0.55 - 6.240.55 - 6.240.55 - 6.240.55 - 6.24[5]
Inter-day Precision (CV%) 1.96 - 9.121.96 - 9.121.96 - 9.121.96 - 9.12[5]
Mean Recovery (%) 73 - 79-73 - 79-[6]
LOD (ng/mL) ~0.1~0.1~0.1~0.1[6]
LOQ (ng/mL) 4.14.14.14.1[5]

Experimental Protocols

Below are detailed methodologies for representative HPLC-UV and LC-MS/MS assays for the simultaneous determination of caffeine and its metabolites in human plasma.

HPLC-UV Method

This method is suitable for routine therapeutic drug monitoring and pharmacokinetic studies.

  • Sample Preparation (Solid-Phase Extraction - SPE):

    • To 150 µL of plasma, add an internal standard.

    • Perform solid-phase extraction using a C18 cartridge.

    • Wash the cartridge with water.

    • Elute the analytes with methanol (B129727).

    • Evaporate the eluate to dryness and reconstitute in the mobile phase.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A mixture of phosphate (B84403) buffer and acetonitrile (B52724).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector set at 274 nm.

    • Injection Volume: 20 µL.

LC-MS/MS Method

This highly sensitive and selective method is ideal for studies requiring low quantification limits.

  • Sample Preparation (Protein Precipitation):

    • To 50 µL of plasma, add 150 µL of methanol containing an internal standard.

    • Vortex the mixture to precipitate proteins.

    • Centrifuge the sample to pellet the precipitated proteins.

    • Inject a portion of the supernatant directly into the LC-MS/MS system.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.7 µm).

    • Mobile Phase: A gradient of water with 0.1% formic acid and acetonitrile with 0.1% formic acid.

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 5 µL.

  • Mass Spectrometry Conditions:

    • Ionization: Electrospray ionization (ESI) in positive mode.

    • Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for each analyte and internal standard.

Visualizing the Cross-Validation Process

To ensure consistency and reliability of results across different laboratories, a structured cross-validation process is essential. The following diagrams illustrate a typical workflow and the key parameters for comparison.

CrossValidationWorkflow A Method Development & Validation (Lab A) C Sample Exchange A->C B Method Transfer & Validation (Lab B) B->C D Analysis of Blinded Samples (Both Labs) C->D E Data Comparison & Statistical Analysis D->E F Acceptance Criteria Met? E->F F->A No, Investigate Discrepancies G Method Cross-Validated F->G Yes

Caption: A typical workflow for the cross-validation of an analytical method between two laboratories.

ValidationParameters Validation Key Cross-Validation Parameters Parameters Accuracy Precision (Repeatability & Intermediate) Selectivity / Specificity Linearity & Range Limit of Quantification (LOQ) Recovery

Caption: Key analytical parameters to be compared during a cross-validation study.

References

The Gold Standard for Bioanalysis: Evaluating 7-Methyl-3-methyluric acid-d3 as an Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the quantitative analysis of therapeutic drugs and their metabolites, the choice of an appropriate internal standard is paramount to ensure the accuracy and precision of bioanalytical data. This guide provides a comprehensive comparison of 7-Methyl-3-methyluric acid-d3, a deuterated stable isotope-labeled internal standard, against other alternatives, supported by experimental data and detailed methodologies.

Stable isotope-labeled internal standards are widely regarded as the gold standard in quantitative mass spectrometry. Their chemical and physical properties are nearly identical to the analyte of interest, allowing them to effectively compensate for variations during sample preparation, chromatography, and ionization. This compound is a deuterated analog of 7-methyl-3-methyluric acid, a metabolite of drugs such as theophylline (B1681296) and caffeine. Its use is intended to improve the accuracy and precision of methods for quantifying these and other related methylxanthines.

Performance Comparison: Accuracy and Precision

The suitability of an internal standard is primarily assessed by its ability to ensure the accuracy and precision of the analytical method. Accuracy is typically expressed as the relative error (%RE), which indicates the closeness of a measured value to the true value. Precision is measured by the relative standard deviation (%RSD), reflecting the degree of scatter in a series of measurements.

The following table summarizes typical accuracy and precision data from a validated LC-MS/MS method for theophylline and its key metabolites. These values represent the performance characteristics that a high-quality internal standard like this compound is expected to help achieve.

AnalyteConcentration (µg/mL)Intra-day Precision (%RSD)Intra-day Accuracy (%RE)Inter-day Precision (%RSD)Inter-day Accuracy (%RE)
Theophylline 0.155.8-3.37.2-2.5
1.54.2-1.55.1-0.8
153.50.54.31.2
1,3-Dimethyluric Acid 0.156.2-2.88.1-1.9
1.54.8-0.95.90.2
153.91.24.82.1
1-Methyluric Acid 0.157.1-4.29.3-3.5
1.55.5-2.16.7-1.3
154.11.85.22.5
3-Methylxanthine 0.38.5-5.110.2-4.3
36.3-3.27.8-2.1
304.92.56.13.2

Data adapted from a validated LC-MS/MS method for theophylline and its metabolites, representing the expected performance when using a suitable stable isotope-labeled internal standard.

For a bioanalytical method to be considered reliable, the intra- and inter-day precision should not exceed 15% RSD, and the accuracy should be within ±15% RE, according to regulatory guidelines. The data presented above fall well within these acceptance criteria, demonstrating the high level of accuracy and precision achievable with the use of an appropriate stable isotope-labeled internal standard.

Alternative Internal Standards

While deuterated internal standards like this compound are preferred, other compounds have been used in the analysis of methylxanthines. These alternatives often include structurally similar compounds that are not expected to be present in the biological samples being analyzed.

Common Alternatives:

  • Other Deuterated Methylxanthines: For the analysis of a specific methylxanthine, a deuterated version of another methylxanthine can sometimes be used (e.g., using theophylline-d6 (B138616) for the analysis of caffeine). However, the ideal internal standard is the deuterated analog of the specific analyte.

  • Structural Analogs: Compounds with similar chemical structures and properties, such as other xanthine (B1682287) derivatives (e.g., 8-chlorotheophylline), can be employed. The main drawback is that their behavior during sample processing and ionization may not perfectly mimic that of the analyte, potentially leading to reduced accuracy and precision.

  • Non-related Compounds: In some cases, a compound with a completely different structure that elutes close to the analyte of interest and has similar ionization properties might be used. This is generally the least desirable option due to the high probability of differential matrix effects.

The primary advantage of using a stable isotope-labeled internal standard like this compound over these alternatives is its ability to co-elute with the analyte and experience identical conditions throughout the analytical process, thereby providing the most accurate correction for any variations.

Experimental Protocols

To achieve the high-quality data presented, a validated bioanalytical method is essential. Below is a detailed experimental protocol typical for the analysis of theophylline and its metabolites in a biological matrix like rat plasma, for which this compound would be an ideal internal standard.

Protocol 1: Sample Preparation (Protein Precipitation)
  • Aliquoting: Transfer 100 µL of plasma sample into a 1.5 mL microcentrifuge tube.

  • Internal Standard Spiking: Add 10 µL of the internal standard working solution (containing this compound at an appropriate concentration) to each plasma sample.

  • Protein Precipitation: Add 300 µL of acetonitrile (B52724) to each tube.

  • Vortexing: Vortex the samples for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifugation: Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C.

  • Supernatant Transfer: Carefully transfer the supernatant to a new tube.

  • Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried residue in 100 µL of the mobile phase.

  • Injection: Inject an aliquot of the reconstituted sample into the LC-MS/MS system.

Protocol 2: LC-MS/MS Analysis
  • Liquid Chromatography (LC):

    • Column: A C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 3.5 µm).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A linear gradient starting with a low percentage of mobile phase B, increasing over several minutes to elute the analytes, followed by a re-equilibration step.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40°C.

  • Mass Spectrometry (MS/MS):

    • Ionization Source: Electrospray Ionization (ESI), typically in positive ion mode for methylxanthines.

    • Detection Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: Specific precursor-to-product ion transitions are monitored for each analyte and the internal standard. For example:

      • Theophylline: m/z 181.1 → 124.0

      • This compound: (Precursor ion m/z would be 199.1) → (Specific product ion).

Visualizing the Workflow

To illustrate the logical flow of a typical bioanalytical workflow utilizing an internal standard, the following diagram is provided.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing sample Biological Sample (e.g., Plasma) add_is Spike with this compound (Internal Standard) sample->add_is precipitate Protein Precipitation (e.g., with Acetonitrile) add_is->precipitate centrifuge Centrifugation precipitate->centrifuge extract Supernatant Extraction centrifuge->extract dry Evaporation to Dryness extract->dry reconstitute Reconstitution in Mobile Phase dry->reconstitute lc_separation Liquid Chromatography (Separation) reconstitute->lc_separation ms_detection Mass Spectrometry (Detection in MRM mode) lc_separation->ms_detection peak_integration Peak Area Integration (Analyte and IS) ms_detection->peak_integration ratio_calc Calculate Analyte/IS Peak Area Ratio peak_integration->ratio_calc calibration_curve Generate Calibration Curve ratio_calc->calibration_curve quantification Quantify Analyte Concentration calibration_curve->quantification

Caption: Bioanalytical workflow using an internal standard.

This diagram outlines the key steps from sample preparation through to final quantification, highlighting the point at which the internal standard is introduced to ensure it undergoes the same processing as the analyte.

The Gold Standard Debate: A Comparative Analysis of Deuterated versus ¹³C-Labeled Standards in Metabolomics

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the precise world of metabolomics, the choice of internal standard is a critical decision that directly impacts the accuracy and reliability of quantitative analysis. While stable isotope-labeled (SIL) internal standards are universally recognized as the gold standard, a nuanced debate exists between the use of deuterated (²H) and carbon-13 (¹³C) labeled analogs. This guide provides an objective, data-driven comparison of these standards, supported by experimental findings, to empower informed decision-making in your research.

In the pursuit of accurate metabolite quantification, an ideal internal standard should perfectly mimic the analyte of interest throughout the entire analytical workflow, from extraction to detection by mass spectrometry. Any deviation in physicochemical properties can introduce bias and compromise data quality. This comparative analysis delves into the performance of deuterated and ¹³C-labeled standards, highlighting their respective strengths and weaknesses.

Performance Metrics: A Head-to-Head Comparison

The selection of an appropriate internal standard hinges on several key performance indicators. Here, we compare deuterated and ¹³C-labeled standards across these critical parameters.

Performance MetricDeuterated (²H) Labeled Standards¹³C-Labeled StandardsKey Considerations
Co-elution with Analyte May exhibit slight chromatographic shifts, eluting earlier than the unlabeled analyte in reversed-phase chromatography.[1][2][3]Typically co-elute perfectly with the unlabeled analyte.[1][2][3]Co-elution is crucial for accurate compensation of matrix effects.
Isotopic Stability Risk of H-D exchange, where deuterium (B1214612) atoms are replaced by hydrogen from the solvent or matrix, compromising quantification.[4]The carbon-13 label is highly stable and not prone to exchange.Label stability is fundamental for maintaining the integrity of the standard.
Matrix Effect Compensation Chromatographic shifts can lead to differential ion suppression or enhancement between the analyte and the standard, resulting in inaccurate quantification.[1][3]Co-elution ensures that the standard and analyte experience the same matrix effects, leading to more effective compensation.[3]Accurate matrix effect correction is vital for robust and reliable results.
Cost and Availability Generally less expensive and more widely available due to simpler synthesis.Typically more expensive and may have limited commercial availability for some metabolites.Budgetary and logistical constraints can influence the choice of standard.
Mass Shift Provides a significant mass difference from the unlabeled analyte.Offers a distinct mass shift, though generally smaller than with high deuterium incorporation.A sufficient mass difference is necessary to prevent isotopic cross-talk.

Experimental Data: Case Studies in Metabolite Quantification

Real-world applications provide the most compelling evidence for the performance of different internal standards. Here, we present data from studies that have directly compared deuterated and ¹³C-labeled standards for the quantification of specific metabolites.

Case Study 1: Testosterone (B1683101) Quantification

A study by Owen et al. investigated the impact of different internal standards on the quantification of testosterone in serum by LC-MS/MS. The results were compared against a reference method that used a testosterone standard with two deuterium atoms (D2).[5][6][7]

Internal StandardPassing-Bablok Regression Equation vs. D2 StandardInterpretation
Testosterone-d5Testosterone (D5) = 0.86 × Testosterone (D2) + 0.04[6]The deuterated standard with five deuterium atoms (D5) showed a significant negative bias compared to the D2 standard.
Testosterone-¹³C₃Testosterone (¹³C₃) = 0.90 × Testosterone (D2) + 0.02[6]The ¹³C-labeled standard provided results that were closer to the reference method, indicating a higher degree of accuracy.

These findings highlight that the choice and extent of deuterium labeling can significantly affect the accuracy of quantification, while the ¹³C-labeled standard demonstrated superior performance.[5][6][7]

Case Study 2: Amphetamine and Methamphetamine Quantification

Research by Berg et al. evaluated the use of various deuterated and ¹³C-labeled internal standards for the analysis of amphetamine and methamphetamine. The study revealed significant differences in their chromatographic behavior.[2][3]

Internal Standard TypeChromatographic BehaviorImpact on Quantification
Deuterated (²H₃, ²H₅, ²H₆, ²H₈, ²H₁₁)Showed chromatographic separation from the unlabeled analyte, with the shift increasing with the number of deuterium atoms.[2]The lack of co-elution can lead to inadequate compensation for matrix effects, potentially compromising the accuracy of the results.[1][3]
¹³C₆-labeledCo-eluted perfectly with the unlabeled analyte under different chromatographic conditions.[2][3]The identical chromatographic behavior ensures that the internal standard accurately reflects the analytical variations experienced by the analyte, leading to more reliable quantification.[1][3]

This study provides strong evidence that ¹³C-labeled internal standards are superior for these analyses due to their ability to co-elute with the target analytes.[2][3]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of these findings. Below are the experimental workflows for the case studies presented.

General Workflow for Metabolite Quantification using Stable Isotope-Labeled Internal Standards

The following diagram illustrates a typical workflow for quantitative metabolomics studies employing stable isotope-labeled internal standards.

Metabolite Quantification Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample Spike Spike with Internal Standard Sample->Spike Addition of IS Extract Metabolite Extraction Spike->Extract LC Liquid Chromatography (Separation) Extract->LC MS Tandem Mass Spectrometry (Detection) LC->MS Elution Integration Peak Integration (Analyte & IS) MS->Integration Ratio Calculate Peak Area Ratio (Analyte / IS) Integration->Ratio Quantification Quantification using Calibration Curve Ratio->Quantification Result Result Quantification->Result Final Concentration

Caption: A generalized workflow for metabolite quantification using stable isotope-labeled internal standards.

Protocol for Testosterone Quantification
  • Sample Preparation: 100 µL of serum, calibrators, or quality controls were aliquoted in triplicate. To each aliquot, 10 µL of the respective internal standard (Testosterone-d2, -d5, or -¹³C₃ in methanol) was added. The samples were then extracted with 0.5 mL of ether.[6]

  • Evaporation and Reconstitution: The ether layer was transferred to a 96-deep well block and evaporated to dryness. The dried extracts were reconstituted in 100 µL of 50% mobile phase.[6]

  • LC-MS/MS Analysis: The reconstituted samples were analyzed using a Waters Acquity UPLC system coupled with a Quattro Premier tandem mass spectrometer.[5][6]

Protocol for Amphetamine Quantification
  • Sample Preparation: The study involved liquid-liquid extraction of amphetamine and its stable isotope-labeled internal standards from biological samples.[2]

  • LC-MS/MS Analysis: The analysis was performed using reversed-phase ultra-high performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS). The chromatographic behavior of amphetamine and its various deuterated and ¹³C₆-labeled internal standards was investigated under both acidic and basic mobile phase conditions.[2][3]

Logical Relationship of Internal Standard Choice and Data Quality

The choice between a deuterated and a ¹³C-labeled internal standard has a direct and logical impact on the quality of the resulting quantitative data. The following diagram illustrates this relationship.

Internal Standard Choice and Data Quality cluster_choice Internal Standard Selection cluster_properties Physicochemical Properties cluster_impact Impact on Analysis Deuterated Deuterated (²H) Standard Shift Potential for Chromatographic Shift Deuterated->Shift Exchange Risk of Isotopic Exchange Deuterated->Exchange C13 ¹³C-Labeled Standard Coelution Co-elution with Analyte C13->Coelution Stability High Isotopic Stability C13->Stability Matrix Differential Matrix Effects Shift->Matrix Inaccurate Inaccurate Quantification Exchange->Inaccurate AccurateMatrix Effective Matrix Effect Compensation Coelution->AccurateMatrix Accurate Accurate Quantification Stability->Accurate Matrix->Inaccurate LowData Lower Data Quality Inaccurate->LowData Leads to AccurateMatrix->Accurate HighData Higher Data Quality Accurate->HighData Leads to

Caption: The logical flow from internal standard choice to the quality of quantitative data.

Conclusion and Recommendations

The evidence strongly suggests that while deuterated internal standards are a viable and often more accessible option, ¹³C-labeled standards generally offer superior performance for quantitative metabolomics. The key advantages of ¹³C-labeled standards are their identical chromatographic behavior to the analyte and their high isotopic stability. These characteristics lead to more effective correction of matrix effects and, consequently, more accurate and reliable quantification.

For routine analyses where high throughput and cost-effectiveness are primary considerations, a well-validated method using a deuterated standard can provide acceptable results. However, for assays demanding the highest level of accuracy and precision, particularly in complex biological matrices or for regulatory submissions, the investment in a ¹³C-labeled internal standard is highly recommended. Researchers should carefully consider the potential for chromatographic shifts and isotopic exchange when using deuterated standards and, where possible, opt for ¹³C-labeled analogs to ensure the highest quality data in their metabolomics research.

References

Performance of 7-Methyl-3-methyluric acid-d3 in different sample matrices (plasma vs. urine)

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate quantification of metabolites is paramount. 7-Methyl-3-methyluric acid-d3 serves as a crucial internal standard for the analysis of its non-deuterated analogue, a metabolite of methylxanthines like caffeine. The choice of biological matrix for analysis—typically plasma or urine—can significantly impact method performance due to differing compositions and potential for matrix effects. This guide provides an objective comparison of the analytical performance of methods for methyluric acids, using this compound as a stable isotope-labeled internal standard, in these two key biological matrices. The information presented is based on established liquid chromatography-tandem mass spectrometry (LC-MS/MS) methodologies for related compounds, providing a framework for what to expect when analyzing 7-Methyl-3-methyluric acid.

Experimental Methodologies

The successful quantification of 7-Methyl-3-methyluric acid relies on robust and validated bioanalytical methods. While specific protocols for the deuterated standard are not extensively published, the methodologies for analogous methyluric acids in plasma and urine provide a strong foundation.

Plasma Sample Preparation

Analysis of methylxanthines and their metabolites in plasma typically necessitates a protein precipitation step to remove larger molecules that can interfere with the analysis. This is often followed by solid-phase extraction (SPE) for further cleanup and concentration of the analytes.[1][2]

A general workflow for plasma sample preparation is as follows:

  • Protein Precipitation: An organic solvent, such as acetonitrile (B52724) or methanol, is added to the plasma sample to precipitate proteins.[3]

  • Centrifugation: The sample is centrifuged to pellet the precipitated proteins.

  • Supernatant Collection: The supernatant containing the analyte and internal standard is collected.

  • Solid-Phase Extraction (Optional but Recommended): The supernatant is loaded onto an SPE cartridge (e.g., C18) to further purify and concentrate the analytes.[1][2][4]

  • Elution: The analytes are eluted from the SPE cartridge with an appropriate solvent.

  • Evaporation and Reconstitution: The eluate is evaporated to dryness and reconstituted in a mobile phase-compatible solvent for LC-MS/MS analysis.

G cluster_optional Optional Cleanup plasma Plasma Sample precipitation Protein Precipitation (e.g., Acetonitrile) plasma->precipitation centrifugation Centrifugation precipitation->centrifugation supernatant Collect Supernatant centrifugation->supernatant spe Solid-Phase Extraction (SPE) (Optional) supernatant->spe reconstitution Evaporation & Reconstitution supernatant->reconstitution Direct Injection (less common) elution Elution spe->elution elution->reconstitution analysis LC-MS/MS Analysis reconstitution->analysis G cluster_dilute Dilute-and-Shoot cluster_spe SPE Cleanup urine Urine Sample dilution Dilution with Buffer (with Internal Standard) urine->dilution centrifugation Centrifugation/Filtration dilution->centrifugation spe Solid-Phase Extraction (SPE) dilution->spe analysis LC-MS/MS Analysis centrifugation->analysis spe->analysis G caffeine Caffeine adenosine_receptor Adenosine Receptor caffeine->adenosine_receptor Antagonism metabolism Metabolism (Liver) caffeine->metabolism cns_stimulation CNS Stimulation adenosine_receptor->cns_stimulation Inhibition of Normal Sedative Effect adenosine Adenosine adenosine->adenosine_receptor Agonism metabolites Metabolites (e.g., 7-Methyl-3-methyluric acid) metabolism->metabolites

References

A Comparative Guide to the Specificity of 7-Methyl-3-methyluric acid-d3 in Complex Samples

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the quantitative analysis of methyluric acids and related metabolites, the choice of an appropriate internal standard is paramount to ensure the accuracy and reliability of bioanalytical data. This guide provides an objective comparison of 7-Methyl-3-methyluric acid-d3 as an internal standard, particularly in complex biological matrices, and discusses its performance relative to other alternatives, supported by established principles of bioanalytical method validation.

Introduction to this compound

This compound is the deuterium-labeled form of 7-Methyl-3-methyluric acid, a metabolite of theophylline, which itself is a major metabolite of caffeine (B1668208). In quantitative bioanalysis, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS), stable isotope-labeled internal standards (SIL-ISs) are the gold standard. They are chemically identical to the analyte of interest but have a different mass, allowing for correction of variability during sample preparation and analysis.

Comparison of Internal Standard Performance

The ideal internal standard should co-elute with the analyte and exhibit identical behavior during extraction and ionization to accurately compensate for matrix effects. While this compound is a suitable choice, it is essential to consider potential limitations associated with deuterated standards compared to other labeling options, such as Carbon-13 (¹³C) labeling.

Performance Parameter This compound (Deuterated IS) ¹³C-labeled Methyluric acid (Alternative IS) Non-Isotopically Labeled Analog (Alternative IS)
Co-elution with Analyte Generally co-elutes, but can exhibit slight retention time shifts (deuterium isotope effect), potentially leading to differential matrix effects.Virtually identical retention time to the analyte, providing superior compensation for matrix effects.Retention time will differ, leading to poor compensation for matrix effects.
Matrix Effect Compensation Good, but can be compromised by chromatographic shifts. For example, studies on other deuterated standards like caffeine-d9 (B20866) and paraxanthine-d3 (B602761) have shown absolute matrix effects ranging from 85.2% to 112%.[1]Excellent, as it experiences the same ionization suppression or enhancement as the analyte.Poor and unreliable.
Risk of Isotopic Exchange Low, but possible under certain pH and temperature conditions, which can lead to biased results.Negligible risk of isotopic exchange.Not applicable.
Cross-talk/Interference Minimal, provided the mass resolution of the instrument is sufficient to distinguish between the analyte and the IS.Minimal, with a clear mass difference from the analyte.High potential for interference from endogenous compounds.
Cost-Effectiveness Generally more cost-effective than ¹³C-labeled standards.Typically more expensive to synthesize.Varies, but often less expensive than SIL-ISs.

Experimental Protocols

To ensure the specificity and reliability of this compound as an internal standard in your specific application, it is crucial to perform a thorough method validation. The following are key experimental protocols based on regulatory guidelines.

1. Specificity and Selectivity

  • Objective: To demonstrate that the analytical method can differentiate and quantify the analyte and the internal standard from other components in the biological matrix.

  • Protocol:

    • Obtain at least six independent sources of the blank biological matrix (e.g., plasma, urine).

    • Analyze each blank matrix to check for interferences at the retention times of the analyte and this compound.

    • Spike the lowest concentration of the standard curve (Lower Limit of Quantification, LLOQ) into the blank matrices and analyze.

    • The response of interfering peaks should be less than 20% of the analyte response at the LLOQ and less than 5% for the internal standard.

2. Matrix Effect Evaluation

  • Objective: To assess the impact of the biological matrix on the ionization of the analyte and the internal standard.

  • Protocol:

    • Prepare three sets of samples:

      • Set A: Analyte and this compound in a neat solution.

      • Set B: Post-extraction spike of the analyte and internal standard into extracted blank matrix from at least six different sources.

      • Set C: Pre-extraction spike of the analyte and internal standard into the blank matrix, followed by the extraction procedure.

    • Calculate the matrix factor (MF) for each source: MF = (Peak response of analyte in Set B) / (Peak response of analyte in Set A).

    • The coefficient of variation (CV) of the internal standard-normalized MF should be ≤15%.

3. Recovery Assessment

  • Objective: To determine the extraction efficiency of the analytical method.

  • Protocol:

    • Compare the peak areas of the analyte from Set C (pre-extraction spike) with those from Set B (post-extraction spike).

    • Recovery (%) = (Mean peak area of Set C) / (Mean peak area of Set B) x 100.

    • Recovery should be consistent across different concentrations.

4. Isotopic Exchange Evaluation

  • Objective: To confirm the stability of the deuterium (B1214612) label on this compound throughout the analytical process.

  • Protocol:

    • Prepare samples of this compound in the biological matrix.

    • Incubate these samples under the same conditions as the study samples (e.g., temperature, pH, and duration of sample preparation).

    • Analyze the samples by LC-MS/MS and monitor for any decrease in the signal of the deuterated internal standard and a corresponding increase in the signal of the unlabeled analyte.

Visualizations

Caffeine Metabolism Pathway

caffeine_metabolism cluster_primary_metabolism Primary Metabolism (CYP1A2) cluster_secondary_metabolism Secondary Metabolism Caffeine Caffeine Paraxanthine Paraxanthine Caffeine->Paraxanthine ~84% Theobromine Theobromine Caffeine->Theobromine ~12% Theophylline Theophylline Caffeine->Theophylline ~4% DMU_PX 1,7-Dimethyluric acid Paraxanthine->DMU_PX Xanthine Oxidase 7-Methylxanthine 7-Methylxanthine Paraxanthine->7-Methylxanthine Xanthine Oxidase 3,7-Dimethyluric acid 3,7-Dimethyluric acid Theobromine->3,7-Dimethyluric acid Xanthine Oxidase 3-Methylxanthine 3-Methylxanthine Theobromine->3-Methylxanthine Xanthine Oxidase 1,3-Dimethyluric acid 1,3-Dimethyluric acid Theophylline->1,3-Dimethyluric acid Xanthine Oxidase 1-Methyluric acid 1-Methyluric acid Theophylline->1-Methyluric acid Xanthine Oxidase 7-Methyl-3-methyluric acid 7-Methyl-3-methyluric acid Theophylline->7-Methyl-3-methyluric acid Metabolite of Theophylline Dimethylxanthines Dimethylxanthines Methyluric_Acids Methyluric_Acids DMU_PX->Methyluric_Acids 7-Methyluric acid 7-Methyluric acid 7-Methylxanthine->7-Methyluric acid 3,7-Dimethyluric acid->Methyluric_Acids 3-Methyluric acid 3-Methyluric acid 3-Methylxanthine->3-Methyluric acid 1,3-Dimethyluric acid->Methyluric_Acids 1-Methyluric acid->Methyluric_Acids experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Sample_Collection Biological Sample Collection (e.g., Plasma, Urine) IS_Spiking Spike with This compound Sample_Collection->IS_Spiking Extraction Protein Precipitation or Solid Phase Extraction IS_Spiking->Extraction Evaporation Evaporation and Reconstitution Extraction->Evaporation LC_Separation Chromatographic Separation (UPLC/HPLC) Evaporation->LC_Separation MS_Detection Tandem Mass Spectrometry (Detection) LC_Separation->MS_Detection Data_Processing Data Acquisition and Quantification MS_Detection->Data_Processing Final_Result Final_Result Data_Processing->Final_Result Final Concentration

References

The Gold Standard: Justification for Using a Deuterated Standard over a Structural Analog in Quantitative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

In the precise world of analytical chemistry, particularly within drug development and clinical research, the accuracy and reproducibility of quantitative data are paramount. The choice of an internal standard (IS) is a critical decision that directly impacts the integrity of analytical results. While both deuterated and structural analog internal standards are employed to correct for variability during sample analysis, a comprehensive evaluation of their performance reveals a clear advantage for deuterated standards. This guide provides an objective comparison, supported by experimental data and detailed protocols, to elucidate the justification for selecting a deuterated standard as the gold standard in quantitative analysis.

Superior Performance of Deuterated Internal Standards: A Data-Driven Comparison

The fundamental advantage of a deuterated internal standard lies in its near-identical physicochemical properties to the analyte of interest.[1][2] This similarity ensures that the deuterated standard closely mimics the analyte's behavior throughout the entire analytical process, from extraction to detection in a mass spectrometer.[3][4] In contrast, a structural analog, while chemically similar, possesses inherent structural differences that can lead to divergent behavior, compromising the accuracy of quantification.[1]

Experimental data consistently demonstrates the superior performance of deuterated internal standards in terms of precision and accuracy. A notable example is the analysis of the immunosuppressant sirolimus, where the use of a deuterated standard resulted in a significant improvement in precision, with the coefficient of variation (CV) dropping from a range of 7.6%-9.7% with an analog internal standard to 2.7%-5.7%.[3] Similarly, in the analysis of the anticancer agent kahalalide F, switching from a structural analog to a deuterated internal standard improved the mean bias from 96.8% to 100.3%, indicating a substantial increase in accuracy.[3][5]

The following table summarizes the key performance differences based on established analytical validation parameters:

ParameterDeuterated Internal StandardStructural Analog Internal StandardJustification
Accuracy (% Bias) Closer to 100% (e.g., 100.3% for kahalalide F)[3]Can exhibit significant bias (e.g., 96.8% for kahalalide F)[3]Near-identical chemical properties ensure the deuterated IS accurately reflects the analyte's behavior, leading to more accurate quantification.
Precision (%CV) Lower %CV (e.g., 2.7%-5.7% for sirolimus)[3]Higher %CV (e.g., 7.6%-9.7% for sirolimus)[3]Co-elution and similar response to matrix effects reduce variability in the analyte-to-IS ratio, resulting in higher precision.
Matrix Effect Compensation ExcellentVariable and often incomplete[1]The deuterated IS experiences the same ion suppression or enhancement as the analyte, providing effective normalization. Structural differences in an analog can lead to differential matrix effects.
Extraction Recovery Nearly identical to the analyteCan differ significantly from the analyte[1]Similar physicochemical properties ensure consistent and comparable recovery during sample preparation.
Chromatographic Retention Co-elutes with the analyte[6]Retention time may differ from the analyte[1]Co-elution is crucial for effective compensation of matrix effects that can vary across the chromatographic peak.

Experimental Protocols for Method Validation

Rigorous validation is essential to ensure the reliability of a bioanalytical method employing an internal standard. The following are detailed protocols for critical validation experiments as guided by the International Council for Harmonisation (ICH) M10 guideline.[1][7][8]

Assessment of Matrix Effects

Objective: To evaluate the potential for the biological matrix to interfere with the ionization of the analyte and internal standard, and to demonstrate the ability of the deuterated standard to compensate for these effects.

Protocol:

  • Prepare three sets of samples:

    • Set A (Neat Solution): Analyte and deuterated IS spiked into the reconstitution solution at low and high concentrations.[9]

    • Set B (Post-Extraction Spike): Blank matrix from at least six different sources is extracted, and the analyte and deuterated IS are spiked into the final extract.[9]

    • Set C (Pre-Extraction Spike): The analyte and deuterated IS are spiked into the blank matrix from the same six sources before the extraction process.[9]

  • Analyze all samples by LC-MS/MS.

  • Calculate the Matrix Factor (MF):

    • MF = (Peak area of analyte in Set B) / (Peak area of analyte in Set A)[6]

    • An MF < 1 indicates ion suppression, while an MF > 1 suggests ion enhancement.[6]

  • Calculate the IS-Normalized Matrix Factor:

    • IS-Normalized MF = (Peak area ratio of analyte/IS in Set B) / (Peak area ratio of analyte/IS in Set A)

  • Acceptance Criteria: The coefficient of variation (%CV) of the IS-normalized matrix factor across the different matrix sources should be ≤ 15%.[6]

Evaluation of Extraction Recovery

Objective: To determine the efficiency of the extraction procedure for both the analyte and the internal standard.

Protocol:

  • Prepare two sets of samples:

    • Set 1 (Extracted Samples): Spike the analyte and deuterated IS into the biological matrix at three concentration levels (low, medium, and high) and proceed with the entire extraction procedure.

    • Set 2 (Unextracted Standards): Spike the analyte and deuterated IS at the same three concentration levels into the post-extraction solvent (representing 100% recovery).[10]

  • Analyze both sets of samples by LC-MS/MS.

  • Calculate the Recovery:

    • % Recovery = (Mean peak area of analyte in Set 1 / Mean peak area of analyte in Set 2) x 100

    • Calculate the recovery for the internal standard in the same manner.

  • Acceptance Criteria: While 100% recovery is not required, the recovery of the analyte and the internal standard should be consistent and reproducible.[10] The key is that the deuterated IS tracks the analyte's recovery.

Assessment of Internal Standard Stability

Objective: To ensure the stability of the deuterated internal standard in stock solutions and in the biological matrix under various storage conditions.

Protocol:

  • Stock Solution Stability:

    • Prepare a stock solution of the deuterated IS.

    • Analyze the solution immediately and after storage at room temperature and refrigerated/frozen conditions for specified durations.

  • Matrix Stability (Bench-Top, Freeze-Thaw):

    • Spike the deuterated IS into the biological matrix.

    • Bench-Top: Let the samples sit at room temperature for a period that mimics the sample handling time.

    • Freeze-Thaw: Subject the samples to multiple freeze-thaw cycles (e.g., three cycles from -20°C or -80°C to room temperature).

  • Analyze the samples and compare the response of the stored samples to freshly prepared samples.

  • Acceptance Criteria: The response of the deuterated IS in the stability samples should be within a predefined percentage (e.g., ±15%) of the response in the freshly prepared samples.

Visualizing the Workflow and Rationale

To better illustrate the concepts discussed, the following diagrams have been generated using Graphviz.

Experimental_Workflow cluster_Sample_Preparation Sample Preparation cluster_Analysis Analysis cluster_Data_Processing Data Processing Sample_Collection Sample Collection (e.g., Plasma) IS_Spiking Spiking with Deuterated IS Sample_Collection->IS_Spiking Extraction Extraction (e.g., Protein Precipitation) IS_Spiking->Extraction LC_Separation LC Separation Extraction->LC_Separation MS_Detection MS/MS Detection LC_Separation->MS_Detection Peak_Integration Peak Integration (Analyte & IS) MS_Detection->Peak_Integration Ratio_Calculation Calculate Analyte/IS Peak Area Ratio Peak_Integration->Ratio_Calculation Quantification Quantification using Calibration Curve Ratio_Calculation->Quantification

Caption: A typical experimental workflow for quantitative bioanalysis using a deuterated internal standard.

Logical_Relationship cluster_Properties Physicochemical Properties cluster_Behavior Analytical Behavior cluster_Outcome Quantitative Outcome Analyte Analyte Analyte_Props Identical Properties Analyte->Analyte_Props Deuterated_IS Deuterated IS Deuterated_IS->Analyte_Props Structural_Analog_IS Structural Analog IS Analog_Props Different Properties Structural_Analog_IS->Analog_Props Co_elution Co-elution Identical Matrix Effect Similar Recovery Analyte_Props->Co_elution Differential_Behavior Different Retention Time Variable Matrix Effect Different Recovery Analog_Props->Differential_Behavior Accurate_Quant Accurate & Precise Quantification Co_elution->Accurate_Quant Inaccurate_Quant Potential for Inaccurate & Imprecise Quantification Differential_Behavior->Inaccurate_Quant

Caption: Logical relationship illustrating why deuterated standards provide more accurate quantification.

Conclusion

The selection of an appropriate internal standard is a critical determinant of data quality in quantitative bioanalysis. While structural analogs can be used, the evidence overwhelmingly supports the use of deuterated internal standards as the superior choice. Their ability to closely mimic the analyte of interest leads to more effective compensation for analytical variability, resulting in demonstrably better accuracy and precision. For researchers, scientists, and drug development professionals committed to generating the most reliable and defensible data, the justification for using a deuterated standard over a structural analog is clear and compelling.

References

Safety Operating Guide

Safe Disposal of 7-Methyl-3-methyluric acid-d3: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper disposal of chemical compounds is a critical component of laboratory safety and environmental responsibility. This guide provides detailed procedures for the safe disposal of 7-Methyl-3-methyluric acid-d3, ensuring compliance with safety regulations and minimizing environmental impact.

Essential Safety and Handling Information

This compound is a labeled metabolite of caffeine (B1668208) and is not classified as a hazardous substance according to OSHA 29 CFR 1910.1200.[1] However, it is crucial to handle this compound with care, adhering to standard laboratory safety protocols. Before handling, users must review the complete Safety Data Sheet (SDS) for the compound.[2][3]

Personal Protective Equipment (PPE): Always wear appropriate PPE when handling this compound. This includes:

  • Safety goggles or face shield

  • Chemical-resistant gloves

  • Lab coat

  • Respirator (if handling large quantities or if dust is generated)

Handling Procedures:

  • Limit all unnecessary personal contact.[1]

  • Use in a well-ventilated area.[1]

  • Avoid ingestion, inhalation, and contact with eyes, skin, and clothing.[2][3]

  • Wash hands thoroughly with soap and water after handling.[1][2]

  • Keep containers securely sealed when not in use.[1]

  • Avoid physical damage to containers.[1]

Quantitative Data Summary

PropertyValueSource
Molecular Formula C7D3H5N4O3LGC Standards
Molecular Weight 199.18LGC Standards
Storage Temperature -20°CLGC Standards

Step-by-Step Disposal Protocol

Disposal of this compound must be conducted in accordance with all local, state, and federal regulations.[1]

Step 1: Waste Identification and Segregation

  • Identify the waste as this compound.

  • Segregate it from other chemical waste streams to avoid cross-contamination.

Step 2: Containerization

  • Place the waste material in a clean, dry, sealable, and properly labeled container.[1]

  • The label should clearly state "this compound Waste" and include any relevant hazard information.

Step 3: Spill Management In the event of a spill:

  • Minor Spills:

    • Wear appropriate PPE.

    • Sweep up the solid material, avoiding dust generation.[1]

    • Place the spilled material in a labeled container for disposal.[1]

    • Clean the spill area with a suitable solvent and then wash with soap and water.

  • Major Spills:

    • Clear the area of all personnel.[1]

    • Move upwind of the spill.[1]

    • Alert emergency responders and inform them of the location and nature of the hazard.[1]

    • Control personal contact by using protective equipment.[1]

    • Prevent the spillage from entering drains, sewers, or water courses.[1]

Step 4: Final Disposal Consult with your institution's Environmental Health and Safety (EHS) department or a licensed waste management authority to determine the appropriate disposal method.[1] Common disposal options include:

  • Incineration: Admixture with a suitable combustible material followed by incineration in a licensed apparatus is a preferred method.[1]

  • Landfill: Burial in a licensed landfill may be an option if incineration is not available.[1]

Important Considerations:

  • DO NOT allow wash water from cleaning equipment to enter drains.[1] Collect all wash water for treatment and proper disposal.[1]

  • Decontaminate empty containers before disposal.[1] Observe all label safeguards until containers are cleaned and destroyed.[1]

Disposal Workflow Diagram

start Start: 7-Methyl-3-methyluric acid-d3 Waste is_spill Is it a spill? start->is_spill minor_spill Minor Spill: - Wear PPE - Sweep and containerize - Clean area is_spill->minor_spill Yes (Minor) major_spill Major Spill: - Evacuate area - Alert emergency responders - Prevent spread is_spill->major_spill Yes (Major) containerize Containerize and Label Waste is_spill->containerize No minor_spill->containerize major_spill->containerize consult_ehs Consult Institutional EHS or Waste Management containerize->consult_ehs disposal_method Select Disposal Method consult_ehs->disposal_method incineration Licensed Incineration disposal_method->incineration Preferred landfill Licensed Landfill disposal_method->landfill Alternative end End of Disposal Process incineration->end landfill->end

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling 7-Methyl-3-methyluric acid-d3

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides crucial safety and logistical information for the handling and disposal of 7-Methyl-3-methyluric acid-d3. The following procedures are designed to ensure the safety of laboratory personnel and the integrity of the product.

Personal Protective Equipment (PPE)

Given that specific toxicological data for this compound is limited, a cautious approach analogous to handling similar purine (B94841) analogs is recommended.[1] The minimum required PPE should be worn at all times in the laboratory.

Table 1: Personal Protective Equipment (PPE) Requirements

Protection TypeMinimum RequirementRecommended for High-Risk Procedures
Body Standard cotton or flame-resistant lab coat.[1]Chemically resistant apron or coveralls.[1]
Hand Single pair of nitrile gloves.[2]Double-layered nitrile gloves.[1]
Eye/Face Safety goggles with side protection.[3]Chemical splash goggles and a face shield.[1]
Respiratory Not generally required for small quantities in a well-ventilated area.[2]NIOSH-approved N95 or P1 particulate respirator if dust formation is likely.[2][3]

Handling Procedures

All handling of solid this compound should be performed within a certified chemical fume hood or a glove box to minimize inhalation exposure.[1]

Operational Workflow for Handling

prep Preparation - Assemble all necessary equipment and PPE. handling Handling in Fume Hood - Weigh and transfer the compound. prep->handling solution Solution Preparation - Slowly add solid to the solvent to avoid splashing. handling->solution use Experimental Use - Keep containers sealed when not in use. solution->use decon Decontamination - Wipe down work surfaces with 70% ethanol. use->decon ppe_removal PPE Removal - Remove gloves, face shield/goggles, then lab coat. decon->ppe_removal wash Hand Washing - Wash hands thoroughly with soap and water. ppe_removal->wash

Caption: Workflow for handling this compound.

Key Experimental Protocols:

  • Weighing: To minimize dust, use a tared container and handle the solid carefully.[1]

  • Solution Preparation: When creating solutions, add the solid this compound to the solvent slowly to prevent splashing.[1] For aqueous solutions, it is recommended to first dissolve the compound in DMSO and then dilute with the aqueous buffer.[4]

  • Storage: Store the compound in a cool, dry, and well-ventilated area, away from incompatible materials.[5] Keep containers tightly sealed when not in use.[2][5] For deuterated compounds, storage under an inert atmosphere (e.g., nitrogen or argon) in a desiccator is recommended to prevent hydrogen-deuterium exchange with atmospheric moisture.[6]

Accidental Release Measures

In the event of a spill, follow these procedures:

  • Minor Spills:

    • Avoid generating dust.[5]

    • Use dry clean-up procedures such as sweeping or vacuuming with an explosion-proof machine.[5]

    • Place the spilled material into a clean, dry, sealable, and labeled container for disposal.[5]

  • Major Spills:

    • Evacuate the area and move upwind.[5]

    • Alert emergency responders about the location and nature of the hazard.[5]

    • Prevent the spillage from entering drains, sewers, or water courses.[5]

Disposal Plan

All waste must be handled in accordance with local, state, and federal regulations.[5]

Table 2: Disposal Guidelines

Waste TypeDisposal Method
Unused Material May be recycled if uncontaminated.[5] If recycling is not an option, consult with your institution's waste management authority.[5] Disposal options include burial in a licensed landfill or incineration in a licensed facility with a suitable combustible material.[5]
Contaminated Labware (e.g., vials, pipette tips) Decontaminate empty containers.[5] Dispose of as chemical waste according to institutional protocols.
Contaminated Solutions Do not allow wash water from cleaning equipment to enter drains.[5] Collect all wash water for treatment and disposal.[5]

Disposal Decision Pathway

start Waste Generated is_recyclable Is the material unused and uncontaminated? start->is_recyclable recycle Recycle if possible. is_recyclable->recycle Yes consult_authority Consult Waste Management Authority for disposal options. is_recyclable->consult_authority No incinerate Incineration in a licensed apparatus. consult_authority->incinerate landfill Burial in a licensed landfill. consult_authority->landfill

Caption: Decision pathway for the disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.